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  • Product: 3-(Aminomethyl)cyclobutanecarboxylic acid
  • CAS: 1310729-95-3

Core Science & Biosynthesis

Foundational

Introduction: The Emergence of Constrained Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)cyclobutanecarboxylic Acid In the landscape of modern drug discovery, the spatial arrangement of pharmacophoric elements is paramount. Non-natural,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)cyclobutanecarboxylic Acid

In the landscape of modern drug discovery, the spatial arrangement of pharmacophoric elements is paramount. Non-natural, conformationally constrained amino acids have become invaluable tools for medicinal chemists, offering a strategy to impart favorable pharmacokinetic properties, enhance target affinity, and improve metabolic stability. Among these, 3-(Aminomethyl)cyclobutanecarboxylic acid stands out as a versatile building block. Its rigid cyclobutane core imposes a well-defined geometry on the amino and carboxylic acid functionalities, making it a compelling scaffold for peptidomimetics and, more recently, a linker element in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1]

This guide provides an in-depth exploration of the core chemical properties of 3-(Aminomethyl)cyclobutanecarboxylic acid, offering insights into its structure, synthesis, and reactivity. The discussion is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical, field-proven insights.

Molecular Structure and Stereochemistry

The fundamental structure of 3-(Aminomethyl)cyclobutanecarboxylic acid consists of a four-membered carbocyclic ring substituted with an aminomethyl group (-CH₂NH₂) and a carboxylic acid group (-COOH) at the 1 and 3 positions. The cyclobutane ring is not planar but exists in a puckered conformation, which significantly influences the spatial orientation of its substituents.[2]

This substitution pattern gives rise to two distinct diastereomers: cis and trans.

  • cis-isomer ((1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid): In this configuration, the aminomethyl and carboxylic acid groups reside on the same face of the cyclobutane ring.

  • trans-isomer ((1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid): Here, the two functional groups are positioned on opposite faces of the ring.[3]

The choice between the cis and trans isomer is a critical design element in drug development, as the fixed distance and vector between the amino and carboxyl groups dictate how the molecule can interact with biological targets or function as a linker.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/gJ3Z4Yw.png'SCALE='true'/>TD>TR><TR><TD>(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acidTD>TR>TABLE> trans_struct <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/wQ7b8tF.png'SCALE='true'/>TD>TR><TR><TD>(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acidTD>TR>TABLE>

Caption: Proposed synthetic workflow for 3-(Aminomethyl)cyclobutanecarboxylic acid.

Step-by-Step Experimental Protocol
  • Monosaponification:

    • Dissolve diethyl 1,3-cyclobutanedicarboxylate in ethanol.

    • Cool the solution to 0°C and add one equivalent of aqueous potassium hydroxide (KOH) dropwise.

    • Allow the reaction to warm to room temperature and stir until mono-hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture and extract the mono-acid mono-ester product.

  • Conversion to Protected Amine (Curtius Rearrangement):

    • To the mono-acid product in an anhydrous solvent like toluene, add triethylamine followed by diphenylphosphoryl azide (DPPA).

    • Heat the mixture to reflux, then add tert-butanol. The rearrangement proceeds through an isocyanate intermediate, which is trapped by tert-butanol to form the Boc-protected amine.

    • This step is critical as it safely converts the carboxylic acid to a protected amine with high yield. [4]

  • Ester Hydrolysis:

    • Dissolve the resulting Boc-protected amino ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the mixture and extract the Boc-protected amino acid.

  • Deprotection and Purification:

    • Dissolve the Boc-protected amino acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to cleave the Boc group.

    • After deprotection is complete, the solvent is removed under vacuum.

    • Self-Validating Purification: The crude product, often an HCl or TFA salt, is purified using ion-exchange chromatography. By eluting the zwitterionic product from the resin with a specific pH buffer (e.g., dilute ammonium hydroxide), one can effectively separate it from uncharged impurities and salts, ensuring high purity of the final compound. The final structure is confirmed by spectroscopic methods.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of 3-(Aminomethyl)cyclobutanecarboxylic acid is achieved through a combination of spectroscopic techniques. The expected spectral features provide a fingerprint for the molecule.

  • ¹H NMR Spectroscopy:

    • Cyclobutane Protons: The protons on the cyclobutane ring will appear as complex multiplets, typically in the range of 1.8-2.8 ppm. The precise chemical shifts and coupling patterns will differ significantly between the cis and trans isomers due to their different symmetry and dihedral angle relationships. [5] * Aminomethyl Protons (-CH₂NH₂): The two protons of the aminomethyl group are expected to appear as a doublet or triplet (depending on coupling to the adjacent ring proton) around 2.9-3.2 ppm. [6] * Acid and Amine Protons: The carboxylic acid proton (-COOH) will be a broad singlet far downfield (>10 ppm), while the amine protons (-NH₂) will also be a broad singlet, though its chemical shift is highly dependent on the solvent and concentration. In a D₂O exchange experiment, these peaks will disappear, confirming their identity.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): The most downfield signal, typically appearing between 175-185 ppm. [7] * Cyclobutane Carbons: The carbons of the ring will resonate in the aliphatic region, approximately 30-45 ppm.

    • Aminomethyl Carbon (-CH₂NH₂): This carbon, being attached to nitrogen, will be slightly downfield from the other aliphatic carbons, likely in the 40-50 ppm range. [7]

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

    • N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ for the amine group.

    • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid. [8]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): In positive mode, the molecule will be detected as the [M+H]⁺ ion at m/z 130.08. In negative mode, it can be seen as the [M-H]⁻ ion at m/z 128.07. High-resolution mass spectrometry can confirm the elemental formula C₆H₁₁NO₂. [9]

Chemical Reactivity and Applications in Drug Design

The utility of 3-(Aminomethyl)cyclobutanecarboxylic acid stems from its bifunctional nature. The amine and carboxylic acid groups are orthogonal handles for chemical modification, most commonly for amide bond formation.

  • Amine Reactivity: The primary amine is a potent nucleophile, readily reacting with activated carboxylic acids (e.g., acid chlorides, NHS esters) or undergoing reductive amination with aldehydes and ketones.

  • Carboxylic Acid Reactivity: The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amide bonds with primary or secondary amines.

This dual reactivity makes it an ideal linker component in PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. [1]

PROTAC_Structure cluster_linker Linker incorporating AMCC E3_Ligand E3 Ligase Ligand Linker_Part1 Linker Chain E3_Ligand->Linker_Part1 AMCC_Acid AMCC (Amide Bond) Linker_Part1->AMCC_Acid Carboxyl end reacts AMCC_Amine AMCC (Amide Bond) AMCC_Acid->AMCC_Amine Rigid cyclobutane core Linker_Part2 Linker Chain AMCC_Amine->Linker_Part2 Amino end reacts Target_Ligand Target Protein Ligand Linker_Part2->Target_Ligand

Caption: Role of AMCC as a rigid linker in a generic PROTAC molecule.

In this context, 3-(Aminomethyl)cyclobutanecarboxylic acid (AMCC) can be coupled to a warhead that binds the target protein and a ligand for an E3 ligase. The cyclobutane's rigidity helps to control the distance and orientation between these two binding elements, which is a critical parameter for optimizing the ternary complex formation and degradation efficiency.

Conclusion

3-(Aminomethyl)cyclobutanecarboxylic acid is more than just a simple bifunctional molecule; it is a sophisticated chemical tool that provides conformational constraint and precise vectorial positioning of key functional groups. Its well-defined stereoisomers, predictable physicochemical properties, and versatile reactivity make it a high-value building block for medicinal chemists. As drug discovery continues to move towards more complex and spatially demanding modalities like PROTACs, the strategic application of rigid scaffolds such as this cyclobutane derivative will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Hairui Chemical. trans-3-(aminomethyl)cyclobutanecarboxylic acid_1780823-69-9. Available from: [Link]

  • Aladdin Scientific. cis-3-(aminomethyl)cyclobutanecarboxylic acid;hydrochloride, min 97%, 100 mg. Available from: [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of organic chemistry, 69(24), 8280–8286. Available from: [Link]

  • PubChemLite. 3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (C6H11NO2). Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Wille, A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1). Available from: [Link]

  • Organic Syntheses. Cyclobutanecarboxylic acid. Coll. Vol. 2, p.155 (1943); Vol. 19, p.24 (1939). Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Available from: [Link]

  • LibreTexts. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)cyclobutanecarboxylic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 3-(aminomethyl)cyclobutanecarboxylic acid. This valuable bui...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 3-(aminomethyl)cyclobutanecarboxylic acid. This valuable building block is integral to the development of novel therapeutics, and a thorough understanding of its preparation and analysis is crucial for its effective application. This document emphasizes the causal relationships in experimental design and provides robust, self-validating protocols.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are prized scaffolds in medicinal chemistry. Their rigid, three-dimensional structure offers a distinct advantage over more common planar aromatic systems, providing enhanced structural modularity and improved pharmacologically relevant properties. Angiotensin-(1–7) analogs incorporating the cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA) moiety, for instance, have been investigated as potential treatments for a wide range of diseases.[1] The constrained nature of the cyclobutane core allows for precise positioning of substituents, enabling fine-tuning of interactions with biological targets. However, the synthesis of polysubstituted cyclobutanes can be challenging due to the inherent ring strain and the potential for complex stereoisomeric mixtures.[2] This guide will illuminate key strategies to navigate these synthetic hurdles and to rigorously characterize the resulting products.

Strategic Synthesis of 3-(Aminomethyl)cyclobutanecarboxylic Acid

The synthesis of 3-(aminomethyl)cyclobutanecarboxylic acid can be approached through several strategic pathways. The choice of route often depends on the desired stereochemistry (cis or trans), the availability of starting materials, and the required scale of the synthesis. Below, we detail a common and adaptable synthetic approach.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-(aminomethyl)cyclobutanecarboxylic acid involves the disconnection of the aminomethyl group, suggesting a precursor with a suitable functional group for conversion to an amine, such as a nitrile or a protected hydroxymethyl group. The carboxylic acid can be introduced via oxidation or be present in the initial cyclobutane starting material.

G Target 3-(Aminomethyl)cyclobutanecarboxylic Acid Precursor1 3-(Cyanomethyl)cyclobutanecarboxylic Acid Target->Precursor1 Reduction of Nitrile Precursor2 Protected 3-(Hydroxymethyl)cyclobutanecarboxylic Acid Target->Precursor2 Functional Group Interconversion Precursor3 3-Oxocyclobutanecarboxylic Acid Precursor1->Precursor3 Cyanation Precursor2->Precursor3 Reduction & Protection G Start cis-3-(Dibenzylaminomethyl)cyclobutanol Mitsunobu Mitsunobu Reaction (DEAD, PPh3, Carboxylic Acid) Start->Mitsunobu Intermediate trans-3-(Dibenzylaminomethyl)cyclobutyl Ester Mitsunobu->Intermediate Hydrolysis Alkaline Hydrolysis Intermediate->Hydrolysis Product_protected trans-3-(Dibenzylaminomethyl)cyclobutanol Hydrolysis->Product_protected Deprotection Catalytic Hydrogenation (H2, Pd/C) Product_protected->Deprotection Final_Product trans-3-(Aminomethyl)cyclobutanol Deprotection->Final_Product G cluster_synthesis Synthesis cluster_purification Purification A Starting Materials B Reaction & Workup A->B C Crude Product B->C D Chromatography / Recrystallization C->D E NMR (¹H, ¹³C) F IR Spectroscopy G Mass Spectrometry H Chiral HPLC/CE I Pure, Characterized Product D->I Final Product E->I F->I G->I H->I

Sources

Foundational

Spectroscopic data of 3-(Aminomethyl)cyclobutanecarboxylic acid (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Aminomethyl)cyclobutanecarboxylic Acid Authored by: A Senior Application Scientist Introduction 3-(Aminomethyl)cyclobutanecarboxylic acid is a non-p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Aminomethyl)cyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction

3-(Aminomethyl)cyclobutanecarboxylic acid is a non-proteinogenic amino acid featuring a strained cyclobutane ring. This structural motif is of significant interest in medicinal chemistry, often used as a conformationally restricted analogue of natural amino acids like gamma-aminobutyric acid (GABA). Its unique three-dimensional structure can impart specific pharmacological properties, making it a valuable building block for drug development.

Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. For a molecule like 3-(Aminomethyl)cyclobutanecarboxylic acid, which possesses both acidic and basic functional groups and exists predominantly as a zwitterion, a multi-faceted spectroscopic approach is not just beneficial but essential. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data expected for this compound. We will delve into the rationale behind experimental design, the interpretation of spectral features, and the protocols required to generate high-fidelity data, offering researchers a robust framework for its characterization. The structural complexity of cyclobutane derivatives often makes spectroscopic analysis, particularly NMR, a challenging task.[1][2]

Molecular Structure and Zwitterionic Nature

Understanding the molecule's structure is paramount for interpreting its spectra. As an amino acid, it primarily exists in a zwitterionic form, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). This equilibrium is highly dependent on the solvent environment.[3][4]

Caption: Zwitterionic structure of 3-(Aminomethyl)cyclobutanecarboxylic acid with atom numbering for NMR assignments.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this amino acid, the choice of solvent is a critical experimental parameter that dictates the appearance of the spectrum.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Predicted ¹H NMR Data:

Atom NumberDescriptionPredicted Chemical Shift (δ, ppm)Multiplicity
Methine proton α to carboxylate2.8 - 3.2Quintet
H², H⁴Methylene protons2.0 - 2.4Multiplet
Methine proton α to aminomethyl2.4 - 2.8Multiplet
H⁵Methylene protons α to amine2.9 - 3.3Doublet
-NH₃⁺Ammonium protons7.5 - 8.5 (in DMSO-d₆)Broad Singlet
-COOHCarboxylic acid proton10 - 12 (in DMSO-d₆, non-zwitterionic)Broad Singlet

Causality and Field Insights:

  • Solvent Choice: The zwitterionic nature of amino acids makes them poorly soluble in standard solvents like CDCl₃.[5] Deuterated water (D₂O) is an excellent solvent, but it will cause the exchange of labile protons (-NH₃⁺ and any residual -COOH), making their signals disappear.[6] Dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice as it can solubilize the zwitterion and allows for the observation of these exchangeable protons.[3]

  • Chemical Shifts:

    • The methine proton (H¹) adjacent to the electron-withdrawing carboxylate group is expected to be downfield, typically in the 2.8-3.2 ppm range.[7]

    • The methylene protons of the aminomethyl group (H⁵) are adjacent to the positively charged nitrogen, causing a significant downfield shift to around 2.9-3.3 ppm.

    • The remaining cyclobutane protons (H², H³, H⁴) will reside in the more shielded 2.0-2.8 ppm region, with complex overlapping multiplets due to restricted bond rotation in the puckered ring system.[8][9]

  • Multiplicity: The complex coupling patterns arise from the rigid nature of the cyclobutane ring. H¹ is coupled to the four adjacent methylene protons (H² and H⁴), likely appearing as a quintet. The signal for H⁵ will be split by the adjacent methine proton H³, appearing as a doublet.

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Predicted ¹³C NMR Data:

Atom NumberDescriptionPredicted Chemical Shift (δ, ppm)
C⁶Carboxylate Carbonyl (COO⁻)175 - 185
C⁵Methylene Carbon (α to NH₃⁺)40 - 45
Methine Carbon (α to COO⁻)38 - 43
Methine Carbon (α to CH₂NH₃⁺)30 - 35
C², C⁴Methylene Carbons25 - 30

Causality and Field Insights:

  • Carbonyl Carbon (C⁶): The carboxylate carbon is the most deshielded, appearing far downfield (175-185 ppm), a characteristic chemical shift for carboxylic acids and their derivatives.[6][10]

  • Carbons Alpha to Heteroatoms (C¹, C⁵): The carbons directly attached to the electron-withdrawing carboxylate (C¹) and ammonium (C⁵) groups are shifted downfield compared to the other ring carbons.

  • Symmetry: Due to the plane of symmetry in the cis-isomer (if present), the C² and C⁴ carbons may be chemically equivalent, resulting in a single signal. In the trans-isomer, all six carbons would be chemically distinct. For this general guide, we assume the potential for distinct signals.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR data for 3-(Aminomethyl)cyclobutanecarboxylic acid.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh 5-10 mg of the amino acid. prep2 2. Transfer to a clean, dry NMR tube. prep1->prep2 prep3 3. Add ~0.6 mL of DMSO-d₆ (or D₂O). prep2->prep3 prep4 4. Vortex/sonicate until fully dissolved. prep3->prep4 acq1 5. Insert tube into NMR spectrometer. prep4->acq1 acq2 6. Lock, tune, and shim the instrument. acq1->acq2 acq3 7. Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 8. Acquire ¹³C spectrum (e.g., 1024 scans). acq3->acq4 proc1 9. Apply Fourier transform. acq4->proc1 proc2 10. Phase and baseline correct spectra. proc1->proc2 proc3 11. Calibrate ¹H to residual DMSO (2.50 ppm). proc2->proc3 proc4 12. Calibrate ¹³C to DMSO (39.52 ppm). proc3->proc4

Caption: Standard workflow for acquiring NMR spectra of an amino acid.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. For a polar, non-volatile compound like this amino acid, Electrospray Ionization (ESI) is the preferred method over techniques requiring volatilization, such as GC-MS, unless derivatization is performed.[11][12]

ESI-MS: Analysis and Interpretation

The molecular formula of 3-(Aminomethyl)cyclobutanecarboxylic acid is C₆H₁₁NO₂, corresponding to a molecular weight of 129.16 g/mol .[13]

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, the molecule will readily accept a proton, typically at the amino group or carboxylate oxygen. The expected molecular ion peak will be at an m/z of 130.16.

  • Negative Ion Mode ([M-H]⁻): In negative ion mode, the molecule can lose a proton from the -NH₃⁺ group. The expected molecular ion peak will be at an m/z of 128.16.

Tandem MS (MS/MS): Fragmentation Pathways

By selecting the molecular ion (e.g., m/z 130) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions.

Predicted Major Fragment Ions (from [M+H]⁺ at m/z 130):

m/z (Predicted)Lost Neutral FragmentStructure of Fragment Ion
113.06NH₃ (Ammonia)Protonated cyclobutane ring with a CH₂⁺ and COOH group.
112.08H₂O (Water)Cyclic iminium ion formed after loss of water.
84.08H₂O + COLoss of water and carbon monoxide.
83.09COOH₂ (Formic Acid)Cyclobutane ring with aminomethyl group.
70.06COOH₂ + NH₃Cyclobutene derivative cation.

Causality and Field Insights:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of ammonia, leading to a stable carbocation. This would result in a peak at m/z 113.

  • Loss of Water (H₂O): The loss of water from the carboxylic acid moiety is also a highly probable event, giving a peak at m/z 112.[14]

  • Loss of Formic Acid (HCOOH): The entire carboxylic acid group can be lost as formic acid (46 Da), resulting in a fragment at m/z 84. However, a more likely scenario is the loss of the elements of formic acid from the protonated molecule, leading to a fragment at m/z 83.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the protonated amine is a characteristic fragmentation for amines.[15] In this case, cleavage of the C³-C⁵ bond would lead to a fragment corresponding to the cyclobutane ring, but this is often less favored in ESI compared to neutral losses.

M [M+H]⁺ m/z 130 F113 [M+H - NH₃]⁺ m/z 113 M->F113 - NH₃ F112 [M+H - H₂O]⁺ m/z 112 M->F112 - H₂O F83 [M+H - HCOOH]⁺ m/z 83 M->F83 - HCOOH

Caption: Predicted major fragmentation pathways for protonated 3-(Aminomethyl)cyclobutanecarboxylic acid in ESI-MS/MS.

Experimental Protocol: LC-MS Data Acquisition

This protocol is for analyzing the compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of water and methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column is generally suitable. For highly polar molecules, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), hold for 1-2 minutes, then ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Scan Range: m/z 50 - 300.

    • Capillary Voltage: 3-4 kV.

    • Gas Flow (Nitrogen): Set according to instrument manufacturer's recommendations.

    • MS/MS: Perform data-dependent acquisition (DDA) to automatically trigger fragmentation on the most intense ions, or targeted MS/MS by specifying m/z 130.16 as the precursor ion.

Trustworthiness through Self-Validation: The combination of an accurate mass measurement of the parent ion ([M+H]⁺) to confirm the elemental composition, alongside the logical fragmentation patterns (loss of NH₃, H₂O) that correspond directly to the known functional groups, creates a self-validating dataset that strongly confirms the molecule's identity.

Conclusion

The spectroscopic characterization of 3-(Aminomethyl)cyclobutanecarboxylic acid requires a careful and methodologically sound approach. NMR spectroscopy, particularly in DMSO-d₆, provides unambiguous evidence of the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the molecular formula and offers structural insights through predictable fragmentation pathways. The data and protocols presented in this guide serve as a comprehensive resource for researchers, ensuring accurate and reliable characterization of this important chemical entity, thereby supporting its application in drug discovery and development.

References

  • Yamada, H., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. Available at: [Link][11]

  • Zhang, J., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. Available at: [Link][16]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Fong, D. H., et al. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of Chromatography B. Available at: [Link]

  • Jiménez-Osés, G., et al. (2010). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link][9]

  • Supporting Information, Angewandte Chemie International Edition. (2018). Available at: [Link]

  • Multiple Authors. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. Available at: [Link][5]

  • Balbuena, P. B., et al. (2024). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. Available at: [Link][3]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link][1]

  • Supporting Information, The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • SpectraBase. (n.d.). (1R,2R)-2-(aminomethyl)-1-cyclobutanecarboxylic acid. Available at: [Link][13]

  • Snoek, L. C., et al. (2002). Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. The Journal of Physical Chemistry A. Available at: [Link]

  • De Almeida, K. J., et al. (2018). Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures. The Journal of Chemical Physics. Available at: [Link][4]

  • Zhang, H., et al. (2016). Scopariusicides, Novel Unsymmetrical Cyclobutanes: Structural Elucidation and Concise Synthesis by a Combination of Intermolecular [2 + 2] Cycloaddition and C–H Functionalization. Organic Letters. Available at: [Link][2]

  • Smith, R. M. (n.d.). Fragmentation and Interpretation of Spectra. Forensic and Environmental Analysis. Available at: [Link][17]

  • Supporting Information, Chemical Communications. (2009). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][14]

  • CAS Common Chemistry. (n.d.). 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid. Available at: [Link][18]

  • NIST WebBook. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. Available at: [Link][19]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link][15]

  • PubChem. (n.d.). Cyclobutanecarboxylic acid, 3-methyl-. Available at: [Link][20]

  • EPub Bayreuth. (2024). Zwitterionic Amino-Acid-Derived Polyacrylamides with a Betaine Twist – Synthesis and Characterization. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][6]

  • Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. Available at: [Link][21]

  • Hesse, M., et al. (2008). The Main Fragmentation Reactions of Organic Compounds. Mass Spectrometry. Available at: [Link]

  • Nikolova, P., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link][22]

  • NIST WebBook. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. Available at: [Link]

  • SpectraBase. (n.d.). Cyclobutanecarboxylic acid, undec-10-enyl ester. Available at: [Link]

Sources

Exploratory

Conformational Landscape of 3-(Aminomethyl)cyclobutanecarboxylic Acid: A Synergistic Approach to Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif, a cornerstone of medicinal chemistry, imparts valuable conformational rigidity and a three-dimen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a cornerstone of medicinal chemistry, imparts valuable conformational rigidity and a three-dimensional architecture to bioactive molecules.[1] This guide provides a comprehensive technical exploration of the conformational analysis of 3-(Aminomethyl)cyclobutanecarboxylic acid, a key building block in drug discovery. By integrating computational modeling with experimental validation through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, we elucidate the intricate interplay of steric and electronic factors governing its three-dimensional structure. This document serves as a practical resource for scientists seeking to leverage the unique conformational properties of this molecule in the design of novel therapeutics.

Introduction: The Significance of Constrained Scaffolds in Drug Discovery

In the realm of modern drug development, the principle of conformational constraint is a powerful strategy for enhancing potency, selectivity, and pharmacokinetic properties. By reducing the entropic penalty of binding to a biological target, conformationally restricted molecules can exhibit significantly improved affinity. The cyclobutane ring, with its inherent puckered nature, offers a predictable and tunable scaffold for orienting pharmacophoric elements in three-dimensional space.[1]

3-(Aminomethyl)cyclobutanecarboxylic acid presents a particularly interesting case study due to the presence of both a primary amine and a carboxylic acid. These functional groups can engage in a variety of non-covalent interactions, including intramolecular hydrogen bonding, which can profoundly influence the preferred conformation and, consequently, the biological activity.[2][3][4] Understanding the conformational landscape of this molecule is therefore paramount for its rational application in drug design.

This guide will delve into the theoretical underpinnings of cyclobutane conformation, detail the experimental and computational methodologies for its analysis, and present a synthesized view of the expected conformational preferences of 3-(Aminomethyl)cyclobutanecarboxylic acid's stereoisomers.

Theoretical Framework: The Puckered World of Cyclobutanes

Unlike their planar representation in 2D drawings, cyclobutane rings are not flat. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring puckers, resulting in a non-planar, butterfly-like conformation.[5] This puckering creates two distinct substituent positions: axial and equatorial.

The degree of puckering and the energetic barrier to ring inversion are influenced by the nature and position of substituents on the ring.[5][6][7] For monosubstituted cyclobutanes, the equatorial conformer is generally more stable to minimize steric interactions.[5] In disubstituted systems like 3-(Aminomethyl)cyclobutanecarboxylic acid, the conformational analysis becomes more complex, involving the interplay between the two substituent groups.

The stereochemistry of the substituents, cis or trans, is a critical determinant of the overall molecular shape.

  • cis-isomer: Both substituents are on the same face of the ring.

  • trans-isomer: The substituents are on opposite faces of the ring.

Each of these stereoisomers will have a unique set of preferred conformations that dictate the spatial relationship between the aminomethyl and carboxylic acid groups.

A Synergistic Approach to Conformational Analysis

A robust conformational analysis relies on the convergence of evidence from multiple techniques. This guide advocates for a synergistic approach that combines the strengths of computational modeling and experimental validation.

Synergistic Workflow for Conformational Analysis cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Integrated Analysis comp_start Initial Structure Generation (cis and trans isomers) pes_scan Potential Energy Surface (PES) Scan comp_start->pes_scan Identify low-energy conformers dft_opt DFT Optimization of Minima pes_scan->dft_opt Refine geometries and energies md_sim Molecular Dynamics (MD) Simulations dft_opt->md_sim Explore conformational space in solution nmr NMR Spectroscopy dft_opt->nmr Predict NMR parameters (J-couplings, NOEs) xray X-ray Crystallography dft_opt->xray Compare with solid-state structure md_sim->nmr Simulate solution-state ensemble final_model Comprehensive Conformational Model md_sim->final_model synthesis Synthesis of Stereoisomers synthesis->nmr synthesis->xray nmr->dft_opt Validate computational models nmr->final_model xray->dft_opt Confirm solid-state conformation xray->final_model

Caption: Workflow for the integrated conformational analysis of 3-(Aminomethyl)cyclobutanecarboxylic acid.

Computational Modeling: Mapping the Energy Landscape

Computational chemistry provides a powerful toolkit for exploring the conformational possibilities of a molecule and predicting their relative stabilities.

Protocol for Computational Conformational Analysis:

  • Initial Structure Generation: Generate 3D structures for both the cis and trans isomers of 3-(Aminomethyl)cyclobutanecarboxylic acid.

  • Potential Energy Surface (PES) Scan: Perform a systematic scan of the key dihedral angles, particularly those related to the ring puckering and the orientation of the substituents. This initial exploration helps to identify all potential low-energy conformers.

  • DFT Optimization: The identified minima from the PES scan are then subjected to full geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-311+G(d,p). This provides accurate geometries and relative energies of the stable conformers in the gas phase.[5][6]

  • Solvation Modeling: To simulate physiological conditions, incorporate the effects of a solvent (e.g., water) using implicit solvation models (e.g., PCM) or explicit molecular dynamics (MD) simulations. MD simulations are particularly useful for understanding the dynamic behavior and conformational equilibria in solution.[5][6]

Experimental Validation: Grounding Predictions in Reality

Experimental data is crucial for validating and refining computational models. NMR spectroscopy and X-ray crystallography are the primary techniques for this purpose.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8][9] Key NMR parameters provide valuable conformational insights:

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents and the degree of ring puckering.

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space (< 5 Å), providing distance constraints that are invaluable for defining the three-dimensional structure.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the synthesized cis and trans isomers of 3-(Aminomethyl)cyclobutanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O) to a concentration of approximately 5-10 mM.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton connectivity within the molecule.

  • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum to identify through-space correlations between protons.

  • Data Analysis: Integrate the cross-peak volumes from the NOESY/ROESY spectra to derive interproton distance constraints. Measure the coupling constants from the high-resolution 1D ¹H spectrum.

  • Model Refinement: Compare the experimental NMR data with the parameters predicted from the computational models. The computational model that best reproduces the experimental data is considered the most representative of the solution-state conformation.

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10][11][12] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a high-resolution snapshot of a single, stable conformation. While the solid-state conformation may not always be identical to the predominant solution-state conformation, it provides an invaluable benchmark for validating the accuracy of computational methods.[5][6]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the cis and trans isomers of 3-(Aminomethyl)cyclobutanecarboxylic acid suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.

  • Structural Analysis: Analyze the resulting structure to determine key geometric parameters, including the ring pucker, the orientation of the substituents, and any intermolecular interactions such as hydrogen bonding in the crystal lattice.

Predicted Conformational Preferences and Intramolecular Interactions

Based on the principles of conformational analysis applied to related cyclobutane derivatives, we can predict the likely conformational preferences of the cis and trans isomers of 3-(Aminomethyl)cyclobutanecarboxylic acid.

cis-3-(Aminomethyl)cyclobutanecarboxylic acid

In the cis isomer, both the aminomethyl and carboxylic acid groups are on the same face of the cyclobutane ring. This proximity allows for the potential formation of an intramolecular hydrogen bond between the ammonium group (-NH₃⁺) and the carboxylate group (-COO⁻) in the zwitterionic form.[2][3][4]

Caption: Intramolecular hydrogen bonding in the cis-isomer can stabilize a specific puckered conformation.

This intramolecular hydrogen bond would act as a conformational lock, significantly restricting the flexibility of the molecule and favoring a conformation where the two substituents are in close proximity. This could lead to a well-defined three-dimensional structure, which is highly desirable in drug design.

trans-3-(Aminomethyl)cyclobutanecarboxylic acid

For the trans isomer, the aminomethyl and carboxylic acid groups are on opposite faces of the ring, making direct intramolecular hydrogen bonding between them impossible. The conformational preference will therefore be primarily dictated by the desire of the two substituent groups to occupy the more sterically favorable equatorial positions.

The trans isomer is expected to be more flexible than the cis isomer due to the absence of the intramolecular hydrogen bond. Its conformational ensemble in solution will likely be a dynamic equilibrium between two puckered conformers.

Summary of Conformational Descriptors

Isomer Key Conformational Feature Expected Flexibility Dominant Non-covalent Interaction
cisSubstituents on the same faceLowIntramolecular Hydrogen Bonding
transSubstituents on opposite facesHighSteric Repulsion

Conclusion and Future Directions

The conformational analysis of 3-(Aminomethyl)cyclobutanecarboxylic acid reveals a fascinating interplay of stereochemistry and non-covalent interactions. The cis isomer, with its potential for intramolecular hydrogen bonding, presents a pre-organized and relatively rigid scaffold. In contrast, the trans isomer offers greater conformational flexibility.

This detailed understanding empowers drug discovery teams to make informed decisions when selecting the appropriate stereoisomer for a given biological target. By matching the conformational properties of the scaffold to the topology of the binding site, it is possible to design next-generation therapeutics with enhanced potency and selectivity.

Future work should focus on the synthesis and detailed experimental characterization of both isomers to confirm these predictions. Furthermore, incorporating these conformationally defined building blocks into peptide and small molecule libraries will undoubtedly accelerate the discovery of novel drug candidates.

References

  • Alonso, R., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-R-amino Acid Derivatives. A Synergistic Experimental and Computational. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

  • American Chemical Society. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • American Chemical Society - ACS Figshare. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

  • RSC Publishing. (n.d.). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link]

  • PubMed. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Quora. (2019). Can there be intramolecular hydrogen bonding in carboxylic acids? [Link]

  • PubMed Central. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. [Link]

  • IDEALS - University of Illinois. (2022). Conformational Analysis Of Cyclobutanecarboxylic Acid. [Link]

  • Digital Commons@ETSU. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. [Link]

  • Semantic Scholar. (1988). Total synthesis of cyclobutane amino acids from atelia herbert smithii. [Link]

  • ResearchGate. (n.d.). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]

  • ResearchGate. (2025). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF. [Link]

  • PubMed. (2019). The role of NMR spectroscopy in mapping the conformational landscape of GPCRs. [Link]

  • ACS Publications. (n.d.). (.+-.)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: a rigid analog of .gamma. [Link]

  • IRIS-AperTO - UniTo. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. [Link]

  • PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]

  • MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

  • Homework.Study.com. (n.d.). a. Draw all possible stereoisomers of 1,2-cyclobutanedicarboxylic acid, and indicate the... [Link]

  • Supporting Information for. (n.d.). [Link]

  • PMC - NIH. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. [Link]

  • PMC - NIH. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Link]

  • ResearchGate. (2025). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives | Request PDF. [Link]

  • YouTube. (2025). [Chemistry] Draw all possible stereoisomers of cyclobutane-1,2-dicarboxylic acid, and indicate the i. [Link]

Sources

Foundational

The Multifaceted Biological Landscape of 3-(Aminomethyl)cyclobutanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of a Unique Scaffold In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a compelling scaffold for the development of novel therapeutics....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a compelling scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Among the various cyclobutane-containing compounds, derivatives of 3-(aminomethyl)cyclobutanecarboxylic acid have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their therapeutic potential. We will delve into their mechanisms of action, highlight key structure-activity relationships, and provide detailed experimental protocols to facilitate further investigation in the laboratory.

Diverse Biological Activities and Mechanisms of Action

Derivatives of 3-(aminomethyl)cyclobutanecarboxylic acid have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic areas. This section will explore their key activities and the underlying molecular mechanisms.

Antifungal Activity through Succinate Dehydrogenase Inhibition

A significant area of interest is the potent antifungal activity exhibited by certain 3-(aminomethyl)cyclobutanecarboxylic acid derivatives. These compounds act as succinate dehydrogenase (SDH) inhibitors, targeting a crucial enzyme in the fungal respiratory chain.[1][2][3][4]

Mechanism of Action: SDH, also known as Complex II, is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. By inhibiting SDH, these derivatives disrupt the flow of electrons, leading to a halt in ATP production and ultimately causing fungal cell death.[1][2][3] The binding of these inhibitors to the ubiquinone-binding (Qp) site of the SDH complex is a critical aspect of their mechanism.[1]

Structural Insights: The cyclobutane ring's conformational rigidity plays a crucial role in orienting the key pharmacophoric elements for optimal binding within the Qp site of the SDH enzyme. Structure-activity relationship (SAR) studies have shown that modifications to the amide and phenyl moieties of these derivatives can significantly impact their antifungal potency.

Signaling Pathway: Inhibition of Fungal Respiration

cluster_ETC Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidized by Fumarate Fumarate SDH->Fumarate to UQ Ubiquinone (Q) SDH->UQ reduces ETC Electron Transport Chain Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives ATP ATP ATP_Synthase->ATP produces Inhibitor 3-(Aminomethyl)cyclobutanecarboxylic acid derivative Inhibitor->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase by 3-(Aminomethyl)cyclobutanecarboxylic acid derivatives disrupts the fungal electron transport chain.

Neuromodulatory Effects via NMDA Receptor Antagonism

Derivatives of 3-(aminomethyl)cyclobutanecarboxylic acid have also been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders.[6][7][8][9]

Mechanism of Action: These compounds act as competitive antagonists at the glutamate or glycine binding site of the NMDA receptor, preventing its activation by endogenous ligands. This blockade of ion channel opening modulates neuronal excitability and can have neuroprotective effects in conditions of excessive glutamate release (excitotoxicity).

Anti-Cancer Potential through STAT3 Signaling Pathway Inhibition

Emerging research has highlighted the potential of these derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] STAT3 is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[5][11][12] Its constitutive activation is a hallmark of many cancers.[10][12]

Mechanism of Action: These derivatives can interfere with the STAT3 signaling cascade at various points.[11] Some may prevent the phosphorylation and subsequent activation of STAT3, while others might block its dimerization or its ability to bind to DNA, thereby inhibiting the transcription of target genes involved in tumorigenesis.[10][11][13]

Signaling Pathway: STAT3 Inhibition

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Dimer->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription initiates Inhibitor 3-(Aminomethyl)cyclobutanecarboxylic acid derivative Inhibitor->JAK May inhibit upstream kinases Inhibitor->STAT3_active Inhibits dimerization/ DNA binding

Caption: Inhibition of the STAT3 signaling pathway by 3-(Aminomethyl)cyclobutanecarboxylic acid derivatives can occur at multiple stages.

Central Nervous System (CNS) Activity

Certain derivatives of cyclobutanecarboxylic acid have been shown to possess CNS depressant, myorelaxant, and anticonvulsant properties.[13][14] The rigid cyclobutane core likely contributes to a specific conformation that allows for interaction with various CNS targets. Additionally, cis-3-aminocyclobutane-1-carboxylic acid has been investigated as a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the CNS.[15]

Application as PROTAC Linkers

The 3-(aminomethyl)cyclobutanecarboxylic acid scaffold is also utilized as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[16][17] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[18][19][20] The rigid nature of the cyclobutane linker can provide precise control over the spatial orientation of the two ligands, which is critical for the formation of a productive ternary complex and efficient protein degradation.[18][19]

Quantitative Data Summary

The following table summarizes key quantitative data for representative 3-(aminomethyl)cyclobutanecarboxylic acid derivatives across different biological activities.

Compound IDTargetAssay TypeIC50/EC50Reference
Antifungal Derivatives
A20Porcine Succinate DehydrogenaseEnzyme Inhibition3.73 µM[1]
A21Rhizoctonia solaniAntifungal Activity0.03 mg/L[1]
A21Botrytis cinereaAntifungal Activity0.04 mg/L[1]
STAT3 Inhibitors
(R)-1aSTAT3 DNA-bindingEMSA3.0 µM[10]
2vSTAT3 DNA-bindingEMSA1.8 µM[10]
5dSTAT3 DNA-bindingEMSA2.4 µM[10]
GABAC Antagonists
4-ACPHA (10a)GABAC ReceptorRadioligand Binding13 µM[21]
4-ACPAM (11a)GABAC ReceptorRadioligand Binding10 µM[21]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Antifungal Activity (MIC50 Assay)

This protocol outlines a method for determining the 50% minimal inhibitory concentration (MIC50) of antifungal compounds.[22]

Materials:

  • 96-well microtiter plates

  • Fungal culture (e.g., Candida glabrata)

  • Growth medium (e.g., CSM or RPMI)[22]

  • Test compound stock solution (in DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized fungal suspension.

  • Include positive (no drug) and negative (no fungi) controls.

  • Incubate the plates at an appropriate temperature and for a duration suitable for the fungal species.

  • Measure the optical density (OD) of each well using a plate reader at a wavelength of 600 nm.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.

  • Determine the MIC50 value, which is the concentration of the compound that inhibits 50% of fungal growth.[22][23]

Workflow: Antifungal MIC50 Assay

Start Start Prepare_Plate Prepare Serial Dilutions of Test Compound in 96-well Plate Start->Prepare_Plate Inoculate Inoculate Wells with Standardized Fungal Suspension Prepare_Plate->Inoculate Controls Include Positive and Negative Controls Inoculate->Controls Incubate Incubate Plates Controls->Incubate Measure_OD Measure Optical Density (OD) at 600 nm Incubate->Measure_OD Calculate_Inhibition Calculate Percentage of Growth Inhibition Measure_OD->Calculate_Inhibition Determine_MIC50 Determine MIC50 Value Calculate_Inhibition->Determine_MIC50 End End Determine_MIC50->End

Sources

Exploratory

3-(Aminomethyl)cyclobutanecarboxylic acid as a non-natural amino acid

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanecarboxylic Acid: A Versatile Non-Natural Amino Acid for Drug Discovery Abstract In the landscape of modern drug discovery, the quest for molecules with enhanced po...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanecarboxylic Acid: A Versatile Non-Natural Amino Acid for Drug Discovery

Abstract

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Unnatural amino acids (UAAs) have emerged as indispensable tools, offering a chemical space that transcends the limitations of the 20 canonical amino acids.[1][] This guide focuses on 3-(Aminomethyl)cyclobutanecarboxylic acid (3-AMCC), a conformationally constrained γ-amino acid. Its rigid cyclobutane scaffold provides a unique structural element for modulating the properties of peptides and small molecules.[3][4] We will explore its synthesis, physicochemical properties, and diverse applications as a γ-aminobutyric acid (GABA) analogue, a building block for advanced peptidomimetics, and a rigid linker in Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage the unique advantages of 3-AMCC in their therapeutic programs.

Introduction: The Strategic Value of Conformational Constraint

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. While flexible molecules can adopt numerous shapes, this conformational freedom often comes at an entropic cost upon binding to a biological target. By introducing rigid structural elements, such as the cyclobutane ring of 3-AMCC, medicinal chemists can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.[5]

3-AMCC is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids used in protein biosynthesis.[1] Its structure is characterized by a four-membered carbocyclic ring that holds the aminomethyl and carboxylic acid groups in a spatially defined relationship. This structural rigidity is the cornerstone of its utility, making it a powerful building block in several key areas of therapeutic design:

  • GABA Analogues: As a conformationally restricted analogue of the neurotransmitter GABA, it provides a scaffold for developing neuromodulatory agents with potentially improved receptor subtype selectivity and pharmacokinetic profiles.[5][6]

  • Peptidomimetics: When incorporated into peptides, the cyclobutane ring restricts the rotational freedom of the peptide backbone, inducing specific secondary structures and increasing resistance to enzymatic degradation.[][4][7]

  • PROTAC Linkers: In the rapidly advancing field of targeted protein degradation, the defined geometry of 3-AMCC makes it an attractive rigid linker for PROTACs, where precise spatial orientation of the two binding ligands is critical for efficacy.[8][9]

This guide provides the scientific underpinnings and practical methodologies for leveraging 3-AMCC in drug discovery campaigns.

Physicochemical Properties and Stereochemical Considerations

The identity and properties of 3-AMCC are fundamental to its application. It is commercially available, typically as a hydrochloride salt, in both cis and trans isomeric forms.[10][11]

PropertyValueReference(s)
Chemical Name 3-(Aminomethyl)cyclobutanecarboxylic acid[12][13]
Synonyms 3-(aminomethyl)cyclobutane-1-carboxylic acid[14][15]
CAS Number 1310729-95-3 (Free acid)[12][13]
1818847-68-5 / 1427319-42-3 (HCl Salt)[8][14]
Molecular Formula C₆H₁₁NO₂ (Free acid)[13]
C₆H₁₂ClNO₂ (HCl Salt)[8][10]
Molecular Weight 129.16 g/mol (Free acid)[13]
165.62 g/mol (HCl Salt)[8]
Physical Form Solid[10]
Predicted pKa 4.44 ± 0.40 (Carboxylic Acid)[13]
The Critical Impact of Stereochemistry

The relative orientation of the aminomethyl and carboxyl groups on the cyclobutane ring (cis or trans) has a profound impact on biological activity. The puckered nature of the cyclobutane ring leads to distinct spatial arrangements for each isomer.

  • cis-isomer: The functional groups are on the same face of the ring.

  • trans-isomer: The functional groups are on opposite faces of the ring.

Early studies on related GABA analogues demonstrated that the cis-isomer of 3-aminocyclobutane-1-carboxylic acid exhibited significantly greater GABA-like activity compared to the trans-isomer.[6] This is attributed to the cis configuration more closely mimicking a bioactive conformation of GABA. The "pinning back" of the polar groups in the trans isomer can lead to unfavorable steric interactions at the active site of target proteins.[6] This underscores the necessity of strict stereocontrol in both the synthesis and application of 3-AMCC derivatives.

Synthetic Strategies for 3-AMCC Monomers

The synthesis of cyclobutane-containing amino acids can be challenging due to the inherent ring strain and the need for precise stereochemical control.[16] General approaches often rely on [2+2] photocycloaddition reactions or the elaboration of pre-existing cyclobutane scaffolds.[17] A common laboratory-scale approach to a related structure, cyclobutanecarboxylic acid, involves the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid, which itself can be prepared from diethyl malonate and 1,3-dibromopropane.[18]

Below is a conceptual workflow illustrating a plausible synthetic pathway to a protected 3-AMCC derivative suitable for peptide synthesis, starting from a commercially available cyclobutane precursor.

G cluster_0 Synthetic Workflow for Protected 3-AMCC A Cyclobutane-1,3-dicarboxylic acid B Selective Esterification & Amidation A->B 1. SOCl₂, MeOH 2. NH₃ C Hofmann or Curtius Rearrangement B->C Br₂, NaOH or DPPA, heat D Protected 3-(Aminomethyl)cyclobutanecarboxylic acid ester C->D E Orthogonal Protecting Group Installation (e.g., Fmoc) D->E 1. Saponification 2. Fmoc-OSu F Fmoc-3-AMCC-OH (Ready for SPPS) E->F

Conceptual synthetic workflow for a protected 3-AMCC monomer.

Causality in Synthetic Choices:

  • Starting Material: Beginning with a symmetrically substituted cyclobutane like 1,3-dicarboxylic acid allows for controlled, stepwise functionalization.

  • Rearrangement: The Hofmann or Curtius rearrangement is a classic and reliable method for converting a carboxylic acid derivative (amide or acyl azide) into a primary amine with the loss of one carbon atom, which is ideal for forming the aminomethyl group.[16]

  • Protecting Groups: The use of orthogonal protecting groups (e.g., a methyl ester for the carboxyl group and later an Fmoc group for the amine) is crucial. This strategy allows for the selective removal of one group without affecting the other, which is the foundation of modern chemical synthesis, particularly for solid-phase peptide synthesis (SPPS).[4][19]

Applications in Drug Discovery

Conformationally Restricted GABA Analogues

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is implicated in numerous neurological and psychiatric disorders.[5][20] The inherent flexibility of the GABA molecule allows it to bind to different receptor subtypes (GABA-A, GABA-B, GABA-C). Designing conformationally restricted analogues like 3-AMCC is a proven strategy to achieve receptor subtype selectivity and improve drug-like properties.[5]

The rigid cyclobutane framework locks the distance and relative orientation between the amino and carboxyl groups, mimicking a specific bound state of GABA. As noted, the cis-isomer is a more potent mimic, capable of inhibiting GABA uptake and binding to GABA receptors more effectively than the trans-isomer.[6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_R GABA Receptor GABA_vesicle->GABA_R Binds Ion_Channel Ion Channel (Cl⁻) GABA_R->Ion_Channel Opens AMCC 3-AMCC (GABA Analogue) AMCC->GABA_R Modulates

3-AMCC as a modulator of the GABAergic synapse.
A Scaffold for Advanced Peptidomimetics

Peptide-based therapeutics hold great promise but are often hampered by poor metabolic stability and low oral bioavailability.[] Non-natural amino acids are widely used to overcome these limitations by creating "peptidomimetics"—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.

The incorporation of 3-AMCC into a peptide chain imposes a significant conformational constraint. This rigidity can:

  • Stabilize Secondary Structures: The cyclobutane ring can act as a turn-inducer, forcing the peptide backbone into a specific conformation (e.g., β-turn or helix), which can be crucial for receptor binding.[3][7]

  • Enhance Proteolytic Resistance: The non-natural structure is a poor substrate for proteases, which are evolved to recognize and cleave peptide bonds between canonical amino acids. This leads to a longer in vivo half-life.[][4]

Case Study: Cell-Penetrating Peptides (CPPs) Research has shown that hybrid peptides containing cyclobutane amino acids and proline derivatives can function as cell-penetrating peptides (CPPs).[7][21] The rigid cyclobutane backbone helps pre-organize the cationic charges (e.g., from appended guanidinium groups), which is a key parameter for efficient cell uptake.[7][22] These cyclobutane-containing CPPs have demonstrated promising activity as carriers for anti-Leishmania drugs, showing good cell uptake with low toxicity in mammalian cells.[23]

Rigid Linkers for PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[8] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and geometry are critical for enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

3-AMCC is an ideal candidate for a rigid linker component.[8][9] Its defined stereochemistry and constrained structure reduce the conformational flexibility of the linker, which can help optimize the orientation of the two ligands for efficient ternary complex formation. This can translate to improved degradation efficiency (DC₅₀) and selectivity.

G cluster_PROTAC POI Protein of Interest (Target) Warhead Target Binder POI->Warhead Binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->POI E3_ligand E3 Binder E3->E3_ligand Binds Linker 3-AMCC Linker Warhead->Linker Linker->E3_ligand Ub Ubiquitination Ub->POI

Mechanism of PROTAC action featuring a 3-AMCC rigid linker.

Experimental Protocols

The following protocols provide a framework for the practical application of 3-AMCC, focusing on its incorporation into a peptide sequence using standard laboratory techniques.

Protocol 5.1: Incorporation of Fmoc-3-AMCC-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a protected 3-AMCC monomer into a growing peptide chain on a solid support using the widely adopted Fmoc/tBu strategy.[24][25][26]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected canonical amino acids

  • Fmoc-protected 3-AMCC-OH (cis or trans isomer)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling solution: HBTU (0.5 M), HOBt (0.5 M), and DIPEA (2.0 M) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Workflow: The SPPS process is a cycle of deprotection, washing, coupling, and washing.

G Start Start: Fmoc-AA-Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 5+15 min) Swell->Deprotect Wash1 3. DMF Wash (5x) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-3-AMCC-OH, HBTU/HOBt/DIPEA, 2h) Wash1->Couple Wash2 5. DMF Wash (5x) Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat If sequence not complete Cleave Final Step: Cleavage & Deprotection (TFA Cocktail, 2-3h) Wash2->Cleave If sequence complete Repeat->Deprotect

Workflow for the Solid-Phase Peptide Synthesis (SPPS) cycle.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a fritted synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. This exposes the free amine for the next coupling step.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling 3-AMCC:

    • In a separate vial, pre-activate the Fmoc-3-AMCC-OH (4 eq. relative to resin loading) with HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

    • Rationale: Sterically hindered amino acids like 3-AMCC can couple more slowly than standard amino acids.[24] Using a potent coupling agent like HBTU and allowing for a longer reaction time helps drive the reaction to completion. A ninhydrin (Kaiser) test can be performed on a small resin sample to confirm the absence of free amines, indicating a complete reaction.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups simultaneously.

  • Peptide Precipitation: Filter the TFA solution into a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether. Dry the crude peptide under vacuum.[24]

Protocol 5.2: Purification and Characterization

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/H₂O).

  • Purify using a preparative reverse-phase HPLC system with a C18 column.

  • Use a gradient of water (Solvent A, with 0.1% TFA) and acetonitrile (Solvent B, with 0.1% TFA).

  • Collect fractions and analyze by analytical HPLC to pool the pure fractions.

  • Lyophilize the pooled fractions to obtain the pure peptide as a white, fluffy powder.

2. Characterization by Mass Spectrometry:

  • Analyze the purified peptide using Electrospray Ionization (ESI) or MALDI Mass Spectrometry.

  • The observed mass should match the calculated theoretical mass of the peptide, confirming its identity.

Conclusion and Future Outlook

3-(Aminomethyl)cyclobutanecarboxylic acid is a powerful and versatile non-natural amino acid that offers strategic advantages for modern drug discovery. Its conformationally constrained cyclobutane core provides a robust tool for designing molecules with enhanced stability, selectivity, and novel pharmacological profiles.[3][4] From modulating CNS targets as a GABA analogue to forming the rigid backbone of advanced peptidomimetics and the geometrically defined linkers in PROTACs, the applications of 3-AMCC are both broad and impactful.[5][8][21]

As synthetic methodologies become more sophisticated, allowing for greater control over stereochemistry and functionalization of the cyclobutane ring, the chemical space accessible from this scaffold will continue to expand. Future research will likely explore more complex poly-substituted cyclobutane amino acids and their integration into diverse therapeutic modalities, further solidifying the role of conformationally constrained building blocks in the development of next-generation therapeutics.

References

  • Biosynth. Unnatural Amino Acids: Potential for Innovating Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPaZ61X5Gu9SaWCqafnpTAXpifvRwNNrvHXqtheMuodv0Xay7h9KLFmxYxdlot1K2_vA6-NzPL_V3kSyLGj83R9iRAUSAwTtDyZN45DBrqQF3-fvloOpWj8mFj_LGUqwEA_bUiTQ39Eva4-qTwQBDG4IsUYX7dDU1UT-LlqPbVDsCNT72h1i7UAYlIp4oTCUUt0mPnz0Lgvjc=]
  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC0DU3NcCAIeL7-HKrmoOOarE3zGv9R-3b1TmC2kWruivKHdMHZ3qkI-VGzwfa_fYSwPsmRpQJD5Rpxr7uuKADHPuZfcBDyEZHN6dOmmPyqYTDfEM2jqzr19-l1bq2J_ULkKMLUoYGzbIMHYz3BKCRJ8s25a0hZKaEhu8cP1vzQdCQW2lVR0-ahear3eCwddiMznedoLpzEfXfAr8ydhBRS3CBCdPpoZL5irdGk0_O8q4zodiLyucoZprymXIkiw==]
  • BOC Sciences. Unnatural Amino Acids in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvYfwF8SLjVNqhVLNbsavyMEd6y4Ixz4MkKOeJb3Gyd4sa30hHWU1m0UldLuM8Q7redEoKV1ftSA8Umwrjvs_FB7FlGB5m_bij2DkW1imj5fRyfNtVFRVJ8N_9zMQSp-Qyd5sAtSzSk18-qaeRx4CoahYK-pSyrWS07atWT1t3rOLlvSoHL-STNIRR8gvF_XhcNKXbEmcOHX_YOn-plCHxXw==]
  • Benchchem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdSJdGCocl9nEfgqQwtvmQrBLfy1ozfkdMq6VusI7WNENao3FHNMu3RKmCwr3Qtyf8VBHvxAsAOxPoSIA5mjCHMOk3te5neYvYeI8yQykk2dTxIT-vIH1Yjd4uGobwn10nGuM-48w2NaL09hFbwuP4A9eKIbHUk6VDQdw56WYm4CAyEmiGClbM6jpr6Zgt5OIo7bn1fV5tQO3ryLEu1P_q2_LXmeW1DdXa]
  • Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH501X2gt6QjvFZUpwHnoeaV3qsq5x6HR8akeNTkgjw-9cv6-LEoK3wINU_94Jb-SXCs9Q_w7voDRU85FGT31uIBPDChS4pDFjhk7F_CNbVQXfzeB182911KFxDSc6IfsrIGHLJTXsAEmlPkg_FJoIhCA17tW3XKtXcfUy_1yEq7z4yC9fhD0T1nKCa-aITJne_O3e8SKbgrCA13R_qgrQhwNeS9ynuPXjodmeUaYFav9yQivZNG3fywYsPQdwJqtAOGPQ=]
  • ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01328]
  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-41. [URL: https://pubmed.ncbi.nlm.nih.gov/21428817/]
  • PubMed Central. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125816/]
  • CymitQuimica. Cyclobutanecarboxylic acid, 3-(aminomethyl)-, hydrochloride (1:1). [URL: https://www.cymitquimica.com/base/files/master/eng/fds/sds-IN-DA00236Y-ENG.pdf]
  • Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [URL: https://pubmed.ncbi.nlm.nih.gov/7383241/]
  • Enamine. Unnatural Amino Acids. [URL: https://enamine.
  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 3-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride. [URL: https://www.tradeindia.com/proddetail/3-aminomethyl-cyclobutanecarboxylic-acid-hydrochloride-22165500.html]
  • ResearchGate. Structure of cyclobutane-based hybrid peptides subjected to study. [URL: https://www.researchgate.net/figure/Structure-of-cyclobutane-based-hybrid-peptides-subjected-to-study_fig2_236923419]
  • MedChemExpress. 3-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride. [URL: https://www.medchemexpress.com/3-(aminomethyl)cyclobutanecarboxylic-acid-hydrochloride.html]
  • Fisher Scientific. eMolecules​ cis-3-(aminomethyl)cyclobutanecarboxylic acid;hydrochloride. [URL: https://www.fishersci.com/shop/products/emolecules-cis-3-aminomethyl-cyclobutanecarboxylic-acid-hydrochloride-1g/551113432]
  • ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [URL: https://journals.asm.org/doi/10.1128/aem.01118-22]
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [URL: https://www.inno-pharmchem.com/blog/optimizing-peptide-synthesis-with-boc-protected-amino-acids-a-focus-on-n-boc-1-aminocyclobutanecarboxylic-acid]
  • Wikipedia. Peptide synthesis. [URL: https://en.wikipedia.org/wiki/Peptide_synthesis]
  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [URL: https://pubs.acs.org/doi/10.1021/jm00088a014]
  • ElectronicsAndBooks. Stereoselective synthesis of cyclobutyl GABA analogues and related compounds from (−)-(S)-verbenone. [URL: https://electronicsandbooks.
  • PubMed. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [URL: https://pubmed.ncbi.nlm.nih.gov/33999849/]
  • PubMed. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. [URL: https://pubmed.ncbi.nlm.nih.gov/11022271/]
  • Bentham Science Publishers. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. [URL: https://www.benthamscience.com/abstract/11993]
  • ResearchGate. Cyclopentene and cyclobutane phosphinic acid derivatives as GABA C receptor modulators. [URL: https://www.researchgate.
  • Fluorochem. 3-(Aminomethyl)cyclobutanecarboxylic acid. [URL: https://www.fluorochem.co.uk/product/f624622]
  • Sigma-Aldrich. cis-3-(aminomethyl)cyclobutanecarboxylic acid hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h99deecc6]
  • ChemicalBook. 3-(Aminomethyl)cyclobutanecarboxylicacid. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03330218.htm]
  • Universitat Autònoma de Barcelona Research Portal. Hybrid cyclobutane/proline-containing peptidomimetics: The conformational constraint influences their cell-penetration ability. [URL: https://portalrecerca.uab.cat/en/publications/hybrid-cyclobutane-proline-containing-peptidomimetics-the-confor]
  • PubMed Central. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589839/]
  • Guidechem. 3-(Aminomethyl)cyclobutanecarboxylic acid hcl. [URL: https://www.guidechem.com/wiki/3-(aminomethyl)cyclobutanecarboxylic-acid-hcl-cas-1427319-42-3.html]
  • PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [URL: https://pubmed.ncbi.nlm.nih.gov/15509159/]
  • ACS Publications. (.+-.)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: a rigid analog of .gamma. -aminobutyric acid. [URL: https://pubs.acs.org/doi/10.1021/jm00246a032]
  • Ambeed.com. 3-(aminomethyl)cyclobutane-1-carboxylic acid HCl. [URL: https://www.ambeed.com/products/1818847-68-5.html]
  • PubMed Central. Introduction to Peptide Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2972239/]
  • Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. [URL: https://patents.google.
  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [URL: https://scholarworks.uno.edu/td/3059/]
  • ChemicalBook. Cyclobutanecarboxylic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/3721-95-7.htm]
  • Semantic Scholar. Total synthesis of cyclobutane amino acids from atelia herbert smithii. [URL: https://www.semanticscholar.org/paper/Total-synthesis-of-cyclobutane-amino-acids-from-Baldwin-Ng/79d20c326079934335606616013a7741d44c8026]

Sources

Foundational

Physicochemical properties of 3-(Aminomethyl)cyclobutanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)cyclobutanecarboxylic Acid Executive Summary 3-(Aminomethyl)cyclobutanecarboxylic acid is a non-proteinogenic amino acid that has garnered s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)cyclobutanecarboxylic Acid

Executive Summary

3-(Aminomethyl)cyclobutanecarboxylic acid is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, three-dimensional cyclobutane scaffold offers a unique conformational constraint that is highly sought after for designing novel therapeutics.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its structural characteristics, spectroscopic profile, and the practical implications for its use. As a bifunctional molecule, its properties are governed by the interplay between a carboxylic acid and a primary aminomethyl group, leading to zwitterionic behavior that is critical to its function in biological systems. This document serves as a technical resource for researchers leveraging this valuable building block in the synthesis of advanced molecular entities, including its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).[3]

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all research and development. 3-(Aminomethyl)cyclobutanecarboxylic acid is a saturated carbocyclic compound containing both an acidic (carboxylic acid) and a basic (aminomethyl) functional group.

IdentifierValueSource
IUPAC Name 3-(aminomethyl)cyclobutane-1-carboxylic acid[4]
CAS Number 1310729-95-3[4]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4][5]
Canonical SMILES NCC1CC(C(=O)O)C1[4]
InChI Key INKSBOBJGZMVTL-UHFFFAOYSA-N[4]

The hydrochloride salt is also commonly used and possesses the CAS Number 1818847-68-5 and a molecular weight of 165.62 g/mol .[3][6]

Figure 1: Chemical structure of 3-(Aminomethyl)cyclobutanecarboxylic acid.

Core Physicochemical Properties

The utility of a molecule in drug development is intrinsically linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue / DescriptionSignificance
Physical State Expected to be a crystalline solid at room temperature. The hydrochloride salt is a solid.[6]Affects handling, formulation, and dissolution rates.
Acidity/Basicity (pKa) Predicted pKa (acid) ≈ 2-4; Predicted pKa (amine) ≈ 9-10.[7]Governs ionization state, solubility, and receptor interactions. Zwitterionic nature is key to its biological behavior.
Lipophilicity (LogP) Calculated LogP: -2.44.[4]Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability.
Hydrogen Bonding 2 hydrogen bond donors; 3 hydrogen bond acceptors.[4]Influences solubility, crystal packing, and molecular recognition at biological targets.
Stereochemistry Exists as cis and trans diastereomers, each as a pair of enantiomers.The defined 3D orientation of functional groups is critical for specific molecular interactions and pharmacological activity.[1]
Acidity, Basicity, and Zwitterionic Nature

As an amino acid, this molecule contains both a carboxylic acid group and an aliphatic amine. Consequently, its ionization state is highly dependent on the ambient pH.

  • In strongly acidic conditions (pH < 2): The carboxylic acid is protonated (-COOH) and the amine is protonated (-CH₂NH₃⁺), resulting in a net positive charge (cationic form).

  • In near-neutral or physiological conditions (pH ≈ 4-9): The carboxylic acid deprotonates (-COO⁻) while the amine remains protonated (-CH₂NH₃⁺). This forms a zwitterion, a neutral molecule with both a positive and a negative charge.

  • In strongly basic conditions (pH > 10): The amine is deprotonated (-CH₂NH₂) and the carboxylic acid remains deprotonated (-COO⁻), resulting in a net negative charge (anionic form).

This pH-dependent behavior is critical for its solubility, interaction with biological targets, and its ADME properties.[8]

G cluster_0 Low pH (Cationic) cluster_1 Physiological pH (Zwitterionic) cluster_2 High pH (Anionic) Cation H₃N⁺-R-COOH Zwitterion H₃N⁺-R-COO⁻ Cation->Zwitterion +OH⁻ (pKa₁ ≈ 2-4) Anion H₂N-R-COO⁻ Zwitterion->Anion +OH⁻ (pKa₂ ≈ 9-10)

Figure 2: Ionization states of 3-(Aminomethyl)cyclobutanecarboxylic acid.
Lipophilicity and Solubility

The calculated LogP of -2.44 signifies that the molecule is substantially more soluble in water than in octanol, classifying it as highly hydrophilic.[4] This is expected due to the presence of two polar, ionizable functional groups. High water solubility is advantageous for formulating aqueous solutions for administration or for use in biochemical assays. However, it can present a challenge for passive diffusion across biological membranes like the gut wall or the blood-brain barrier, a key consideration in drug design.

Stereoisomerism: A Critical Design Element

The 1,3-disubstituted cyclobutane ring can exist as two diastereomers: cis and trans. In the cis isomer, the aminomethyl and carboxylic acid groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers is chiral and can exist as a pair of enantiomers. The precise spatial arrangement of these functional groups is a cornerstone of its utility, as biological systems are stereospecific. The ability to synthesize and isolate specific stereoisomers allows for the fine-tuning of a drug candidate's fit into a target's binding pocket, optimizing potency and selectivity.[1]

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy
  • -COOH Proton: A very broad singlet, typically downfield between 10-13 ppm. This signal will disappear upon shaking with D₂O due to proton exchange.

  • -NH₂ Protons: A broad singlet, typically between 1-5 ppm (can shift with concentration and solvent). This signal will also disappear with D₂O. In its protonated -NH₃⁺ form, the signal may be sharper and shifted further downfield.

  • Cyclobutane Protons: A series of complex multiplets between approximately 1.5-3.0 ppm. The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry (cis vs. trans).

  • -CH₂-N Proton: A multiplet (likely a doublet or triplet depending on coupling to the ring) adjacent to the amine, expected around 2.5-3.5 ppm.[9]

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal in the 170-185 ppm range, characteristic of a carboxylic acid.[9]

  • Cyclobutane Carbons: Multiple signals for the sp³-hybridized carbons of the ring, typically found in the 20-50 ppm range.

  • Aminomethyl Carbon (-CH₂-N): A signal for the carbon attached to the nitrogen, expected in the 30-50 ppm range.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[10]

  • N-H Stretch: One or two sharp-to-medium bands appearing around 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.[11][12]

Mass Spectrometry (MS)

In electrospray ionization (ESI), the molecule would be expected to show a prominent ion at [M+H]⁺ = 130.1 in positive ion mode and [M-H]⁻ = 128.1 in negative ion mode. Common fragmentation pathways would include the loss of the carboxylic acid group (a neutral loss of 45 Da) or cleavage within the cyclobutane ring.[11]

Experimental Protocols for Key Properties

To ensure scientific integrity, physicochemical properties must be determined using validated experimental methods.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a function of added titrant, allowing for the empirical determination of the pKa values.

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of 3-(aminomethyl)cyclobutanecarboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Acidification: Adjust the initial pH of the solution to ~1.5 using a standardized strong acid (e.g., 0.1 M HCl) to ensure both functional groups are fully protonated.

  • Titration: Place a calibrated pH electrode in the solution. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches ~12.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The first inflection point represents the titration of the carboxylic acid, and the second represents the titration of the ammonium group. The pKa is the pH at the midpoint of the buffer region leading up to each inflection point.

G start Start: Prepare Aqueous Solution of Compound acidify Acidify to pH 1.5 with 0.1 M HCl start->acidify titrate Titrate with Aliquots of 0.1 M NaOH acidify->titrate record Record pH after Each Addition titrate->record check_ph pH > 12? record->check_ph check_ph->titrate No plot Plot pH vs. Volume NaOH check_ph->plot Yes analyze Determine pKa values at Half-Equivalence Points plot->analyze end End analyze->end

Figure 3: Workflow for pKa determination by potentiometric titration.
Protocol: Determination of LogP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between 1-octanol and water.

Methodology:

  • System Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and presaturate it with 1-octanol. Similarly, presaturate 1-octanol with the aqueous buffer. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (C_initial).

  • Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the presaturated 1-octanol.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the final concentration of the compound in the aqueous phase (C_aq) using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • The concentration in the octanol phase is calculated by mass balance: C_oct = C_initial - C_aq.

    • The partition coefficient P is the ratio: P = C_oct / C_aq.

    • LogP is the base-10 logarithm of P: LogP = log₁₀(P).

Conclusion

3-(Aminomethyl)cyclobutanecarboxylic acid is a structurally elegant and functionally important building block for modern drug discovery. Its key physicochemical properties—a rigid three-dimensional scaffold, well-defined stereochemical possibilities, and zwitterionic character leading to high hydrophilicity—make it an attractive component for modulating the ADME properties of drug candidates.[2] Understanding these fundamental characteristics is paramount for any scientist aiming to incorporate this unique non-natural amino acid into rationally designed molecules, from conformationally restricted peptides to next-generation protein degraders.

References

  • Wikipedia. Cyclobutanecarboxylic acid. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]

  • PubChem. Cyclobutanecarboxylic acid, 3-methyl-. [Link]

  • Google Patents. Synthesis method of trans-3-aminobutanol.
  • PubMed Central. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. [Link]

  • Google Patents. Synthesis of aminocyclopentane carboxylic acids.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • CP Lab Safety. 2,3,4-TRIMETHYLBENZOIC ACID, 95% Purity, C10H12O2, 100 mg. [Link]

  • YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

  • Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • ResearchGate. Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. [Link]

  • UCLA Chemistry. Example 9. [Link]

  • PubChem. 3-Aminocyclopentanecarboxylic acid. [Link]

  • PubChem. 3-Aminocyclobutane-1-carboxylic acid. [Link]

  • Chemsigma. 2,3,4-TRIMETHYLBENZOICACID [1076-47-7]. [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 3-(Aminomethyl)cyclobutanecarboxylic Acid

Introduction 3-(Aminomethyl)cyclobutanecarboxylic acid is a non-proteinogenic cyclic amino acid, a class of molecules of significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Aminomethyl)cyclobutanecarboxylic acid is a non-proteinogenic cyclic amino acid, a class of molecules of significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold offers a unique conformational constraint compared to its linear counterparts, making it a valuable building block for designing novel peptidomimetics, receptor agonists or antagonists, and other bioactive compounds. A thorough understanding of the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for its effective utilization in research and pharmaceutical development.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-(Aminomethyl)cyclobutanecarboxylic acid. In the absence of extensive published data for this specific molecule, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust framework for researchers. It is intended to be a practical resource for scientists in drug discovery, formulation development, and analytical chemistry, enabling them to design and execute meaningful experiments.

I. Predicted Physicochemical Properties and Molecular Structure

3-(Aminomethyl)cyclobutanecarboxylic acid possesses both a primary amine (a basic functional group) and a carboxylic acid (an acidic functional group), making it a zwitterionic compound at physiological pH. The cyclobutane ring introduces conformational rigidity, which can influence its intermolecular interactions and, consequently, its physical properties.

Figure 1: 2D structure of 3-(Aminomethyl)cyclobutanecarboxylic acid.

The presence of both polar, ionizable groups and a non-polar carbocyclic ring suggests a nuanced solubility profile.

II. Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for various formulations. For 3-(Aminomethyl)cyclobutanecarboxylic acid, solubility is expected to be highly dependent on the solvent's polarity and the pH of the medium.

A. Aqueous Solubility and the Influence of pH

As an amino acid, 3-(Aminomethyl)cyclobutanecarboxylic acid is anticipated to exhibit its lowest aqueous solubility at its isoelectric point (pI), where the net charge on the molecule is zero. At pH values below the pI, the amino group will be protonated (-NH3+), and the carboxylic acid will be largely undissociated, resulting in a net positive charge and increased solubility in aqueous media. Conversely, at pH values above the pI, the carboxylic acid will be deprotonated (-COO-), and the amino group will be in its neutral form, leading to a net negative charge and enhanced aqueous solubility. This pH-dependent solubility is a key consideration for the design of oral and parenteral formulations.

B. Solubility in Organic Solvents

The solubility in organic solvents is expected to be lower than in water, particularly in non-polar solvents.[1] The zwitterionic nature of the molecule at neutral pH hinders its interaction with non-polar environments. In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderate solubility is expected due to their ability to solvate both the charged and uncharged portions of the molecule. In polar protic solvents such as methanol and ethanol, the solubility is likely to be moderate and influenced by the solvent's ability to hydrogen bond with the amino and carboxyl groups.

Illustrative Solubility Data
Solvent Predicted Solubility Rationale
Water (pH 7)HighZwitterionic nature, extensive hydrogen bonding.
0.1 M HClVery HighFormation of the soluble hydrochloride salt.
0.1 M NaOHVery HighFormation of the soluble sodium salt.
MethanolModeratePolar protic solvent, can hydrogen bond.
EthanolModerate to LowLess polar than methanol.
AcetoneLowPolar aprotic, but less effective at solvating zwitterions.
DichloromethaneVery LowNon-polar solvent.
Dimethyl Sulfoxide (DMSO)Moderate to HighHighly polar aprotic solvent, good for zwitterionic compounds.

III. Chemical Stability and Degradation Pathways

Understanding the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of this evaluation, providing insights into the potential degradation products and pathways under various stress conditions.[2]

A. Predicted Stability Profile

The hydrochloride salt of 3-(Aminomethyl)cyclobutanecarboxylic acid is reported to be stable under recommended storage conditions but is sensitive to moisture. It is also incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. Hazardous decomposition products upon combustion include carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

B. Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated under forced degradation conditions:

  • Hydrolytic Degradation: While the core cyclobutane ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening, although this is less likely than other degradation routes.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, oximes, or hydroxylamines. The specific products will depend on the oxidizing agent and reaction conditions.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway. Intramolecular cyclization to form a lactam is also a possibility, though less likely than with gamma- or delta-amino acids.

  • Photodegradation: Exposure to UV or visible light could potentially lead to radical-mediated degradation, although the molecule lacks a strong chromophore, suggesting it may have some degree of photostability.

Degradation_Pathway 3-Aminomethylcyclobutanecarboxylic Acid 3-Aminomethylcyclobutanecarboxylic Acid Oxidative Degradation Products Oxidative Degradation Products 3-Aminomethylcyclobutanecarboxylic Acid->Oxidative Degradation Products [O] Thermal Degradation Products Thermal Degradation Products 3-Aminomethylcyclobutanecarboxylic Acid->Thermal Degradation Products Δ Photolytic Degradation Products Photolytic Degradation Products 3-Aminomethylcyclobutanecarboxylic Acid->Photolytic Degradation Products

Figure 2: Potential Degradation Pathways for 3-(Aminomethyl)cyclobutanecarboxylic acid.

IV. Experimental Protocols for Solubility and Stability Assessment

To empirically determine the solubility and stability of 3-(Aminomethyl)cyclobutanecarboxylic acid, a systematic experimental approach is required. The following protocols are provided as a guide for researchers.

A. Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of the compound in various solvents.

Objective: To determine the solubility of 3-(Aminomethyl)cyclobutanecarboxylic acid in a range of aqueous and organic solvents.

Materials:

  • 3-(Aminomethyl)cyclobutanecarboxylic acid

  • Selected solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(Aminomethyl)cyclobutanecarboxylic acid to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L by correcting for the dilution factor.

Causality Behind Experimental Choices: The use of a shaking incubator ensures constant agitation to facilitate the dissolution process and reach equilibrium. Centrifugation is a critical step to separate the undissolved solid from the saturated solution, ensuring that only the dissolved compound is quantified. HPLC is the preferred analytical technique due to its specificity and sensitivity for quantifying the analyte in various solvent matrices.[3][4][5][6]

B. Protocol for Forced Degradation Studies

This protocol is designed to investigate the stability of the compound under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[7]

Objective: To identify potential degradation products and pathways of 3-(Aminomethyl)cyclobutanecarboxylic acid under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 3-(Aminomethyl)cyclobutanecarboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Water bath or oven

  • Photostability chamber

  • HPLC-MS system for separation and identification of degradation products

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-MS method to separate the parent compound from its degradation products.

  • Data Interpretation:

    • Identify the degradation products based on their mass-to-charge ratios (m/z) and fragmentation patterns from the MS data.

    • Propose degradation pathways based on the identified products.

Trustworthiness of the Protocol: This protocol is based on established ICH guidelines for forced degradation studies. The use of a stability-indicating HPLC-MS method is crucial for the separation and identification of all potential degradation products, ensuring the reliability of the stability assessment.[8][9]

Figure 3: Workflow for Solubility and Stability Assessment.

V. Conclusion and Future Directions

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of 3-(Aminomethyl)cyclobutanecarboxylic acid. While specific experimental data is currently limited, the principles outlined here, derived from the behavior of analogous cyclic amino acids, offer a robust starting point for researchers. The provided experimental protocols serve as a practical roadmap for generating the necessary empirical data to support drug discovery and development efforts.

Future work should focus on the systematic execution of these studies to generate a comprehensive physicochemical profile of this promising molecule. This data will be invaluable for optimizing its use in medicinal chemistry, designing appropriate formulations, and ensuring the development of safe and effective therapeutics.

VI. References

  • Castro-Puyana, M., Crego, A. L., Marina, M. L., & García-Ruiz, C. (2007). CE methods for the determination of non-protein amino acids in foods. Electrophoresis, 28(22), 4031-45. [Link]

  • Lee, J. W., Shin, J., & Kim, D. M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11505-11510. [Link]

  • Lee, J. W., Shin, J., & Kim, D. M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. PubMed, 32816484. [Link]

  • Gaget, H. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

  • Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 136-138. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Request PDF. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. ResearchGate. [Link]

  • Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 73(4), 707-12. [Link]

  • Podolska, A., & Staszek, P. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 13(11), 756. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Meyyanathan, S. N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research, 14(8), 2465-2470. [Link]

  • Kolarski, D., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 144(35), 16046-16056. [Link]

  • Gellman, S. H. (2002). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 102(10), 3531-3554. [Link]

  • Hussaini, S. R., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 19(9), 13899-13931. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutane (CAS 287-23-0). [Link]

  • LibreTexts. (2024). 26.2: Structures of Amino Acids. Chemistry LibreTexts. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]

  • Alcaide, B., et al. (2007). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 72(1), 131-9. [Link]

  • Zong, Z., Qiu, J., Tinmanee, R., & Kirsch, L. E. (2012). Kinetic model for solid-state degradation of gabapentin. Journal of Pharmaceutical Sciences, 101(6), 2123-33. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38345-38351. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

Sources

Foundational

3-(Aminomethyl)cyclobutanecarboxylic acid CAS number and suppliers

An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanecarboxylic Acid for Advanced Research Abstract This technical guide provides a comprehensive overview of 3-(aminomethyl)cyclobutanecarboxylic acid, a non-proteinog...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanecarboxylic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 3-(aminomethyl)cyclobutanecarboxylic acid, a non-proteinogenic amino acid of increasing importance in medicinal chemistry and drug development. We delve into its physicochemical properties, stereoisomeric forms, and detailed synthetic pathways, explaining the rationale behind key experimental choices. The guide critically examines its applications, with a particular focus on its role as a conformationally constrained linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, we provide essential information on safe handling, storage, and commercial sourcing for researchers and drug development professionals.

Physicochemical Properties and Isomeric Forms

3-(Aminomethyl)cyclobutanecarboxylic acid is a versatile building block whose utility is defined by its rigid four-membered ring structure. This rigidity, a stark contrast to flexible aliphatic chains, offers medicinal chemists a tool to control molecular conformation, a critical factor in optimizing drug-target interactions.[1] The compound exists as cis and trans diastereomers, and it is crucial to select the appropriate isomer for specific spatial requirements in drug design. It is most commonly available as a free amino acid or as a hydrochloride salt to improve handling and solubility.

The primary CAS Number for the general structure is 1310729-95-3.[2][3] However, researchers must pay close attention to the specific CAS numbers associated with different isomers and salt forms to ensure the procurement of the correct material.

Property3-(Aminomethyl)cyclobutanecarboxylic acid3-(Aminomethyl)cyclobutanecarboxylic acid HCl
CAS Number 1310729-95-3[2][3]1818847-68-5[4][5][6]
Molecular Formula C₆H₁₁NO₂[2]C₆H₁₂ClNO₂[4][5]
Molecular Weight 129.16 g/mol [2]165.62 g/mol [4][5][6]
Appearance Solid (Typical)Solid (Typical)[4]
Synonyms 3-(aminomethyl)cyclobutane-1-carboxylic acid3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride[4]

Note: Specific isomers, such as cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, have unique CAS numbers (e.g., 1427319-42-3).[7][8]

Synthesis and Characterization

The synthesis of cyclobutane derivatives can be challenging due to the inherent ring strain.[9] However, several reliable strategies have been developed. A common approach to 3-(aminomethyl)cyclobutanecarboxylic acid involves the functionalization of a pre-existing cyclobutane core. The following represents a generalized, logical workflow for its synthesis, which may require optimization based on the desired stereochemistry.

Conceptual Synthetic Workflow

The synthesis can logically proceed from a commercially available starting material like 3-oxocyclobutane-1-carboxylic acid. The key transformations involve a reductive amination to install the aminomethyl group, followed by appropriate protection and deprotection steps.

G A 3-Oxocyclobutane-1- carboxylic Acid B Ester Protection (e.g., MeOH, H+) A->B Step 1 C Methyl 3-oxocyclobutane- 1-carboxylate B->C D Reductive Amination (e.g., NH4OAc, NaBH3CN) C->D Step 2 E Methyl 3-(aminomethyl)cyclobutane- 1-carboxylate D->E F Hydrolysis (e.g., LiOH) E->F Step 3 G 3-(Aminomethyl)cyclobutane- carboxylic Acid F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic Acid

  • Suspend 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise. Causality: This converts the carboxylic acid to an ester, protecting it from reacting in the subsequent reductive amination step.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Remove the solvent under reduced pressure. The resulting crude methyl 3-oxocyclobutane-1-carboxylate can often be used directly in the next step.

Step 2: Reductive Amination

  • Dissolve the crude ester (1.0 eq) in methanol (10 volumes).

  • Add ammonium acetate (10 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion formed in situ without reducing the ketone or ester, minimizing side reactions.

  • Stir for 24 hours at room temperature.

  • Quench the reaction by carefully adding 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate) after basifying the aqueous layer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield crude methyl 3-(aminomethyl)cyclobutane-1-carboxylate.

Step 3: Hydrolysis

  • Dissolve the crude amino ester (1.0 eq) in a mixture of THF/water (3:1).

  • Add lithium hydroxide (LiOH) (2.0 eq). Causality: LiOH is a strong base that effectively saponifies the methyl ester back to the carboxylic acid.

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by LC-MS).

  • Neutralize the reaction mixture to pH ~7 with 1M HCl.

  • The product may precipitate or can be isolated by ion-exchange chromatography.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess isomeric purity. The complex splitting patterns in the cyclobutane region are characteristic.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The carboxylic acid group is a key functional group in hundreds of approved drugs, often engaging in critical hydrogen bonding or salt-bridge interactions with biological targets.[10][11][12] The unique contribution of 3-(aminomethyl)cyclobutanecarboxylic acid lies in its rigid scaffold, which positions the amine and carboxylic acid functionalities in a well-defined spatial orientation.

Role as a PROTAC Linker

A prominent application of this molecule is as a linker in the design of PROTACs.[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker is not merely a spacer but plays a crucial role in dictating the ternary complex's geometry and stability.

The cyclobutane core provides conformational rigidity, which can be advantageous over flexible alkyl linkers by:

  • Reducing the entropic penalty upon binding to form the ternary complex.

  • Optimizing the spatial orientation of the two ligands for effective ubiquitination.

  • Improving metabolic stability compared to linear chains.[1]

PROTAC cluster_0 PROTAC Molecule cluster_1 Cellular Machinery a Target Protein-Binding Ligand d Target Protein a->d Binds b 3-(Aminomethyl)cyclobutane Carboxylic Acid Linker b:f0->a c E3 Ligase-Binding Ligand b:f1->c e E3 Ubiquitin Ligase c->e Binds

Caption: Role of the cyclobutane moiety as a rigid linker in a PROTAC.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The hydrochloride salt is the most common form for which safety data is available.

  • Hazard Identification : May cause skin, eye, and respiratory irritation.[13] Handle with care.

  • Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14] Use in a well-ventilated area or under a chemical fume hood.

  • First Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water.[14]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]

    • Inhalation : Move the person to fresh air.[13]

    • Ingestion : Rinse mouth. Do NOT induce vomiting.[14] In all cases of significant exposure, seek medical attention.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Commercial Availability and Suppliers

3-(Aminomethyl)cyclobutanecarboxylic acid and its derivatives are available from several chemical suppliers specializing in building blocks for research and development.

SupplierWebsite
Fluorochem
Sigma-Aldrich
MedChemExpress
CymitQuimica
ChemicalBook

Note: Availability of specific isomers and salt forms may vary. It is recommended to contact suppliers directly for detailed specifications and availability.

References

  • 3-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride. NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. [Link]

  • C-H. Lee, et al. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]

  • Synthesis of aminocyclopentane carboxylic acids.
  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. [Link]

  • McKay, M. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Synthesis method of trans-3-aminobutanol.
  • Teske, J. A., & Deiters, A. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. [Link]

Sources

Exploratory

The Cyclobutane Scaffold in GABAergic Modulation: A Technical Guide to 3-(Aminomethyl)cyclobutanecarboxylic Acid

Abstract The quest for novel therapeutics targeting the central nervous system (CNS) has led to the exploration of conformationally constrained analogues of neurotransmitters. This guide provides an in-depth review of 3-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutics targeting the central nervous system (CNS) has led to the exploration of conformationally constrained analogues of neurotransmitters. This guide provides an in-depth review of 3-(aminomethyl)cyclobutanecarboxylic acid, a structurally intriguing gamma-aminobutyric acid (GABA) analogue. We will delve into its stereoselective synthesis, pharmacological activity as a modulator of the GABAergic system, and the critical role of stereochemistry in its biological function. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the design and application of novel CNS-active agents.

Introduction: The Rationale for Conformational Constraint in GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, enabling interaction with a variety of GABA receptors (GABAA, GABAB) and transporters (GATs).[2] However, this conformational promiscuity can lead to off-target effects and a lack of receptor subtype selectivity. The introduction of conformational constraints, such as the incorporation of a cyclobutane ring, offers a promising strategy to lock the pharmacophore in a bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[2] 3-(Aminomethyl)cyclobutanecarboxylic acid serves as a prime example of this approach, offering a rigid scaffold that mimics the extended conformation of GABA.

Stereoselective Synthesis: Accessing the Biologically Relevant Isomers

The biological activity of 3-(aminomethyl)cyclobutanecarboxylic acid is critically dependent on the relative stereochemistry of the aminomethyl and carboxylic acid groups on the cyclobutane ring. The cis-isomer, where both substituents are on the same face of the ring, has been shown to be the more potent GABA analogue.[3] Therefore, stereocontrolled synthesis is paramount for the preparation of biologically active material.

Classical Synthesis of cis- and trans-3-(Aminomethyl)cyclobutanecarboxylic Acid

A foundational synthesis of both the cis and trans isomers was reported by Allan and colleagues in 1980, providing the initial material for biological evaluation.[3] This pathway, while not highly stereoselective in all steps, provides access to both isomers for comparative studies.

Experimental Protocol: Synthesis of cis- and trans-3-(Aminomethyl)cyclobutanecarboxylic Acid (Adapted from Allan et al., 1980[3])

  • [2+2] Cycloaddition: The synthesis commences with the photochemical [2+2] cycloaddition of an appropriate alkene and ketene to form a cyclobutanone precursor.

  • Beckmann Rearrangement: The resulting cyclobutanone is converted to the corresponding oxime, which then undergoes a Beckmann rearrangement to yield a lactam.

  • Hydrolysis and Separation: The lactam is hydrolyzed to produce a mixture of cis- and trans-3-aminocyclobutanecarboxylic acids. These isomers can be separated by fractional crystallization.

  • Conversion to 3-(Aminomethyl)cyclobutanecarboxylic Acid: The separated aminocyclobutanecarboxylic acids are then subjected to a reduction of the carboxylic acid to a hydroxymethyl group, followed by conversion to a leaving group (e.g., tosylate), and subsequent displacement with a cyanide nucleophile.

  • Final Reduction: The nitrile is then reduced to the primary amine to afford the final cis- and trans-3-(aminomethyl)cyclobutanecarboxylic acid products.

Modern Approaches to Stereocontrolled Cyclobutane Synthesis

More contemporary synthetic strategies offer improved stereocontrol, enabling the targeted synthesis of the desired cis-isomer. These methods often employ chiral auxiliaries, asymmetric catalysis, or stereoselective ring-closing reactions.[4][5]

Conceptual Modern Stereoselective Synthesis of cis-3-(Aminomethyl)cyclobutanecarboxylic Acid

A plausible modern approach could involve an asymmetric [2+2] cycloaddition or a stereoselective functionalization of a prochiral cyclobutane derivative.

G start Prochiral Cyclobutene Derivative intermediate Enantioenriched Cyclobutane Intermediate start->intermediate Asymmetric Reaction (e.g., Dihydroxylation) chiral_catalyst Chiral Catalyst (e.g., Lewis Acid) chiral_catalyst->intermediate functionalization Stereospecific Functional Group Interconversions intermediate->functionalization final_product cis-3-(Aminomethyl)cyclobutanecarboxylic Acid functionalization->final_product SAR scaffold 3-(Aminomethyl)cyclobutanecarboxylic Acid Core Scaffold cis cis-Isomer scaffold:f1->cis Favorable Conformation trans trans-Isomer scaffold:f1->trans Unfavorable Conformation activity_high Higher GABA-like Activity cis->activity_high activity_low Lower GABA-like Activity trans->activity_low

Caption: Stereochemistry dictates the biological activity of 3-(Aminomethyl)cyclobutanecarboxylic acid.

Further SAR studies could explore the impact of:

  • Substitution on the cyclobutane ring: Introduction of alkyl or other functional groups could modulate lipophilicity and binding interactions.

  • Modification of the aminomethyl group: N-alkylation or acylation could influence potency and selectivity.

  • Alteration of the carboxylic acid group: Esterification or amidation could create prodrugs with improved pharmacokinetic properties.

Therapeutic Potential and Future Directions

As a conformationally restricted GABA analogue, 3-(aminomethyl)cyclobutanecarboxylic acid and its derivatives hold potential for the treatment of various CNS disorders where GABAergic dysfunction is implicated, such as epilepsy, anxiety, and neuropathic pain. [6]The rigid cyclobutane scaffold may offer advantages in terms of selectivity and reduced side effects compared to more flexible GABA analogues.

While there is a lack of publicly available information on clinical trials specifically for drugs containing the 3-(aminomethyl)cyclobutanecarboxylic acid scaffold, the broader class of cyclobutane-containing molecules is increasingly being explored in drug discovery. [7]The unique three-dimensional nature of the cyclobutane ring makes it an attractive design element for targeting a variety of biological targets.

Future research in this area should focus on:

  • Development of highly stereoselective and scalable synthetic routes to access enantiomerically pure cis-3-(aminomethyl)cyclobutanecarboxylic acid and its derivatives.

  • Comprehensive pharmacological profiling to determine the binding affinities and functional activities at a wide range of GABA receptor subtypes and transporter isoforms.

  • Systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of this chemical series.

  • In vivo evaluation in animal models of CNS disorders to validate the therapeutic potential of promising candidates.

Conclusion

3-(Aminomethyl)cyclobutanecarboxylic acid represents a compelling starting point for the design of novel CNS-active agents. Its rigid cyclobutane core provides a valuable tool for probing the conformational requirements of GABAergic targets and for developing next-generation therapeutics with improved pharmacological profiles. The insights gained from the study of this molecule underscore the power of conformational constraint as a strategy in modern medicinal chemistry.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

  • Chebib, M., & Johnston, G. A. (2000). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 394(1), 1–9. [Link]

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: structure, function, pharmacology, and related disorders. Neuropharmacology, 56(1), 1–5. [Link]

  • Silverman, R. B. (2008). 3-substituted GABA analogs with central nervous system activity: a review. CNS Drug Reviews, 14(1), 1–18. [Link]

  • Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA receptors in the central nervous system and other organs. International Review of Cytology, 213, 1–47. [Link]

  • Zhang, D., Gao, F., Jakovljevic, I., & Zhang, W. (2021). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(30), 8448–8458. [Link]

  • Es-Sayed, M., Devine, P., Burgess, L. E., de Meijere, A., & Meyers, A. I. (1995). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Journal of the Chemical Society, Chemical Communications, (2), 141. [Link]

  • Moody, C. M., & Taylor, R. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617. [Link]

  • Jones, M. V., & Westbrook, G. L. (1997). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 17(16), 5930–5941. [Link]

  • Olsen, R. W., & Tobin, A. J. (1993). GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography. Journal of Neurochemistry, 61(4), 1185–1195. [Link]

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158.

  • Willems, S., Tambor, K., & Geyer, A. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(13), 2056–2067. [Link]

  • Davies, H. M., & Lee, G. H. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4384–4393. [Link]

  • Bream, R. N., & de Lera, A. R. (2015). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 137(40), 12992–12995. [Link]

  • Zhang, W., & Ready, J. M. (2013). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 4(12), 4351–4355. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. [Link]

  • Chen, Y., & Yang, K. (2020). Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. Molecules (Basel, Switzerland), 25(11), 2649. [Link]

  • Zhang, W., & Ready, J. M. (2013). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 4(12), 4351–4355. [Link]

  • Wang, T., Zhang, Z., & Zhang, W. (2020). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 11(1), 589. [Link]

  • Bonnaud, B., Cousse, H., Mouzin, G., & Rieu, J. P. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 29(7), 1243–1249. [Link]

  • Sieghart, W. (1995). On high- and low-affinity agonist sites in GABAA receptors. Journal of Neurochemistry, 65(3), 966–973. [Link]

  • O'Hagan, D. (2008). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Future Medicinal Chemistry, 1(1), 107–117. [Link]

  • Krogsgaard-Larsen, P., Falch, E., & Mikkelsen, I. (1994). The GABA transporter and its inhibitors. Progress in Brain Research, 100, 41–49. [Link]

  • Liao, C. C., & Chen, Y. J. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 8(38), 21398–21411. [Link]

  • Singh, S. K., & Penmatsa, A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110419. [Link]

  • Mykhailiuk, P. K. (2015). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Angewandte Chemie International Edition, 54(45), 13444–13447. [Link]

  • Ye, S., & Corey, E. J. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Structural & Molecular Biology, 30(6), 844–851. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(Aminomethyl)cyclobutanecarboxylic Acid in PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][][] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][][] While the choice of ligands dictates the target, the linker is far from a passive spacer; it plays a pivotal role in determining the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2] The linker's length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[1][2]

Initially, flexible alkyl and polyethylene glycol (PEG) chains were the most common choices for PROTAC linkers due to their synthetic accessibility.[2][] However, the field is rapidly evolving towards the use of more rigid and structurally defined linkers to overcome the limitations of their flexible counterparts, such as metabolic instability and unfavorable physicochemical properties.[1][2] Rigid linkers, including those incorporating cyclic structures, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and enhancing the stability of the ternary complex.[1] This can lead to improved potency, selectivity, and better overall drug-like properties.[1]

This application note focuses on the use of a specific rigid linker, 3-(Aminomethyl)cyclobutanecarboxylic acid , in PROTAC design. We will explore the rationale for its use, provide detailed synthetic protocols for its incorporation, and discuss methods for the characterization of the resulting PROTACs.

The Rationale for a Cyclobutane-Based Linker

The incorporation of a cyclobutane ring into the linker structure offers several potential advantages:

  • Increased Rigidity and Conformational Control: The cyclobutane scaffold imparts a significant degree of rigidity to the linker, limiting the number of accessible conformations.[1] This can help to lock the PROTAC in a geometry that is optimal for the formation of a stable and productive ternary complex, potentially leading to enhanced degradation efficiency.[1]

  • Improved Metabolic Stability: Saturated carbocyclic structures like cyclobutane are generally more resistant to metabolic degradation compared to linear alkyl or PEG chains, which can be susceptible to oxidation.[1][] This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the PROTAC.

  • Enhanced Cell Permeability: By reducing the number of rotatable bonds and potentially masking polar functional groups, rigid linkers can improve the passive permeability of PROTACs across cell membranes.[1] This is a critical factor for the efficacy of any orally administered drug.

  • Vectorial Control: The defined stereochemistry of the cyclobutane ring allows for precise control over the exit vectors of the linker, influencing the spatial orientation of the POI and E3 ligase ligands. This fine-tuning of the geometry can be crucial for achieving optimal protein-protein interactions within the ternary complex.

Diagram of PROTAC Action with a Rigid Linker

PROTAC_Action cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI PROTAC PROTAC (with Cyclobutane Linker) PROTAC->POI PROTAC->E3_Ligase Recruits E3 Ligase Ub Ubiquitin Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow POI_Ligand POI Ligand (with reactive handle) Coupling_1 Amide Coupling POI_Ligand->Coupling_1 Linker_Intermediate Protected 3-(Aminomethyl)cyclobutane- carboxylic Acid Deprotection_1 Deprotection Linker_Intermediate->Deprotection_1 E3_Ligand E3 Ligase Ligand (with reactive handle) Coupling_2 Amide Coupling E3_Ligand->Coupling_2 Intermediate_1 POI Ligand-Linker Conjugate Deprotection_2 Deprotection Intermediate_1->Deprotection_2 Final_PROTAC Final PROTAC Deprotection_1->Coupling_1 Coupling_1->Intermediate_1 Deprotection_2->Coupling_2 Coupling_2->Final_PROTAC

Caption: A convergent synthetic workflow for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC using 3-(Aminomethyl)cyclobutanecarboxylic Acid

This protocol describes a general procedure for the synthesis of a PROTAC where the carboxylic acid of the cyclobutane linker is first coupled to an amine-functionalized POI ligand, followed by deprotection of the aminomethyl group and subsequent coupling to a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • POI ligand with a free amine group

  • E3 ligase ligand with a free carboxylic acid group

  • Boc-protected 3-(aminomethyl)cyclobutanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

Step 1: Coupling of the Linker to the POI Ligand

  • Dissolve the amine-containing POI ligand (1.0 eq) and Boc-protected 3-(aminomethyl)cyclobutanecarboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI ligand-linker conjugate.

Step 2: Deprotection of the Amine Group

  • Dissolve the purified POI ligand-linker conjugate from Step 1 in a solution of 20% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling of the POI Ligand-Linker to the E3 Ligase Ligand

  • Dissolve the deprotected POI ligand-linker amine salt from Step 2 and the carboxylic acid-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and act as a base for the coupling reaction).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Characterization of the Final PROTAC

Once synthesized and purified, the final PROTAC must be thoroughly characterized to confirm its identity, purity, and biological activity.

Table 1: Recommended Characterization Assays

Assay Purpose Typical Method(s)
Structural Verification To confirm the chemical structure and identity of the synthesized PROTAC.¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)
Purity Analysis To determine the purity of the final PROTAC compound.Analytical HPLC, LC-MS
Target Engagement To confirm that the PROTAC binds to the POI and the E3 ligase in a cellular context.NanoBRET™, Cellular Thermal Shift Assay (CETSA)
Protein Degradation To quantify the degradation of the target protein induced by the PROTAC.Western Blot, HiBit Assay, ELISA, Mass Spectrometry-based proteomics
Degradation Potency and Efficacy To determine the concentration-dependent degradation profile.Dose-response curves to calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation)
Selectivity Profiling To assess the selectivity of the PROTAC for the intended target protein over other proteins.Proteomics (e.g., TMT-based quantitative proteomics)
Physicochemical Properties To evaluate the drug-like properties of the PROTAC.Solubility assays, Permeability assays (e.g., PAMPA), LogD determination

Protocol 2: Western Blot Analysis of PROTAC-induced Protein Degradation

This protocol provides a standard method to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The next day, treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a negative control (co-treatment with the PROTAC and a proteasome inhibitor).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.

    • The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. The use of rigid linkers, such as those derived from 3-(aminomethyl)cyclobutanecarboxylic acid, offers a promising strategy to improve the potency, selectivity, and pharmacokinetic properties of PROTACs. The protocols and guidelines provided in this application note offer a framework for the synthesis and characterization of PROTACs incorporating this valuable building block, enabling researchers to further explore the potential of this exciting therapeutic modality.

References

  • Dong, Y., Ma, T., Xu, T., Feng, Z., Li, Y., Song, L., Yao, X., Ashby Jr, C. R., & Hao, G.-F. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • PrecisePEG. (n.d.). Linkers in PROTACs.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biology, 31(2), 150–162.
  • Zhang, X., & He, Y. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
  • BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.
  • Shvarts, A., & Gabizon, R. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Testa, A., Hughes, S. J., & Lucas, X. (2020). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 25(22), 5393.
  • Ito, D., Naito, M., & Arimoto, H. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131.
  • Steinebach, C., Ng, Y. L. D., & Senger, J. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(15), 11627–11641.
  • Sigma-Aldrich. (n.d.). PROTAC Synthesis Kits for Targeted Protein Degradation.
  • Unzue, A., & Nevado, C. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
  • Sigma-Aldrich. (n.d.). Application Note – PROTAC formation (via reductive amination).
  • Foley, C. A., & potting, C. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1190.

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis and Evaluation of 3-(Aminomethyl)cyclobutanecarboxylic Acid-Based PROTACs

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] This application note provides a detailed guide for researchers on the synthesis, characterization, and biological evaluation of novel PROTACs incorporating a 3-(aminomethyl)cyclobutanecarboxylic acid scaffold. This rigid, puckered cyclobutane motif is explored as a strategic element to impart favorable conformational constraints and physicochemical properties to the PROTAC linker, potentially enhancing ternary complex formation and subsequent degradation efficacy.[3][4] We present step-by-step protocols, from the multi-step synthesis of the core scaffold to the final PROTAC assembly, alongside methodologies for analytical validation and functional assessment in cellular models.

Introduction: The PROTAC Revolution and the Role of Linker Design

PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[5] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, offering advantages in potency and the potential to target proteins previously considered "undruggable."[2][6]

A PROTAC molecule consists of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects them.[7] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[8]

The incorporation of rigid scaffolds, such as cyclobutane rings, into the linker is a promising strategy in medicinal chemistry.[3][9] The puckered conformation of the cyclobutane ring can restrict the flexibility of the linker, which can pre-organize the PROTAC into a conformation conducive to ternary complex formation.[4] Furthermore, the sp3-rich character of the cyclobutane moiety can improve physicochemical properties like solubility and metabolic stability.[10] This guide focuses on the use of 3-(aminomethyl)cyclobutanecarboxylic acid as a versatile building block for constructing such conformationally constrained PROTACs.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism by which these synthesized PROTACs will operate is illustrated below. The process is catalytic, with the PROTAC molecule being recycled after inducing the degradation of a target protein molecule.[5]

PROTAC_Mechanism cluster_formation Complex Formation & Ubiquitination cluster_degradation Degradation & Recycling POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation workflow.

Synthetic Strategy and Protocols

The synthesis of a 3-(aminomethyl)cyclobutanecarboxylic acid-based PROTAC is a modular process. The overall workflow involves synthesizing the central scaffold, followed by sequential coupling of the POI ligand (warhead) and the E3 ligase ligand. Here, we outline a generalizable synthetic route.

Rationale for Synthetic Choices:

  • Orthogonal Protection: We employ Boc (tert-butyloxycarbonyl) and Ester protecting groups. This strategy is crucial as it allows for the selective deprotection and functionalization of the amine and carboxylic acid groups on the cyclobutane scaffold, preventing unwanted side reactions.

  • Amide Coupling: Amide bond formation is a robust and widely used reaction in PROTAC synthesis.[11] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, minimizes racemization, and is well-suited for coupling complex fragments, which is often a challenge in PROTAC synthesis.[12]

General Synthetic Workflow

The synthetic plan is depicted in the flowchart below, starting from a commercially available cyclobutane derivative and proceeding through protection, functionalization, and sequential coupling steps.

Synthesis_Workflow Start Commercially Available 3-(Bromomethyl)cyclobutanone Step1 Step 1: Synthesis of Protected 3-(Aminomethyl)cyclobutanecarboxylic Acid Start->Step1 Intermediate1 Boc-HN-(CH2)-Cyclobutane-COOEt Step1->Intermediate1 Step2 Step 2: Coupling of POI Ligand Intermediate1->Step2 Intermediate2 POI-Linker-Cyclobutane-COOEt Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 Intermediate3 POI-Linker-Cyclobutane-COOH Step3->Intermediate3 Step4 Step 4: Coupling of E3 Ligase Ligand Intermediate3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC

Caption: Modular workflow for PROTAC synthesis.

Protocol 1: Synthesis of Boc-Protected Cyclobutane Scaffold

This protocol describes the synthesis of the core building block from a commercially available starting material. A similar multi-step synthesis starting from 3-(bromomethyl)cyclobutanone has been described for related structures.[13]

  • Materials:

    • 3-(Bromomethyl)cyclobutanone ethylene ketal

    • Sodium azide (NaN3)

    • Lithium aluminum hydride (LAH)

    • Di-tert-butyl dicarbonate (Boc2O)

    • Jones reagent (CrO3 in H2SO4)

    • Anhydrous solvents: DMF, THF, Acetone

    • Reagents for workup and purification: Diethyl ether, Saturated NaHCO3, Brine, MgSO4, Silica gel

  • Procedure:

    • Azide Formation: Dissolve 3-(bromomethyl)cyclobutanone ethylene ketal (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 eq) and stir at 60 °C for 12 hours. Monitor by TLC. After completion, cool to room temperature, dilute with water, and extract with diethyl ether. Dry the organic layer over MgSO4 and concentrate under reduced pressure.

    • Reduction to Amine: Carefully add the crude azide in anhydrous THF to a stirred suspension of LAH (2.0 eq) in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by sequential addition of water, 15% NaOH, and water. Filter the resulting solid and concentrate the filtrate.

    • Boc Protection: Dissolve the crude amine in a 1:1 mixture of THF and water. Add Boc2O (1.2 eq) and NaHCO3 (2.0 eq). Stir vigorously at room temperature for 16 hours. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

    • Ketal Deprotection & Oxidation: Dissolve the Boc-protected ketal in acetone. Cool to 0 °C and add Jones reagent dropwise until the orange color persists. Stir for 2 hours. Quench with isopropanol, filter, and concentrate. Purify the resulting carboxylic acid by flash column chromatography.

Protocol 2: PROTAC Assembly via Amide Coupling

This protocol details the sequential coupling of a hypothetical amine-containing POI ligand and a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN).

  • Materials:

    • Boc-protected cyclobutane scaffold (from Protocol 3.2)

    • POI ligand with an available amine (POI-NH2)

    • E3 ligase ligand with an available carboxylic acid (E3-COOH)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Trifluoroacetic acid (TFA)

    • Anhydrous solvents: DMF, Dichloromethane (DCM)

    • Reagents for workup and purification

  • Procedure:

    • Couple POI Ligand: To a solution of the Boc-protected cyclobutane scaffold (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Add the POI-NH2 ligand (1.2 eq) and stir at room temperature for 12 hours. Monitor by LC-MS. Work up by diluting with ethyl acetate and washing with water and brine. Purify by flash chromatography.

    • Boc Deprotection: Dissolve the product from the previous step in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the crude amine salt.

    • Couple E3 Ligase Ligand: To a solution of the E3-COOH ligand (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Add the crude amine salt (1.2 eq) from the previous step and stir at room temperature for 12 hours.

    • Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve >95% purity for biological testing.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.[14]

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural confirmation of intermediates and final product.Peaks corresponding to the POI ligand, cyclobutane scaffold, linker, and E3 ligase ligand with correct integrations and chemical shifts.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio for the final PROTAC.
HRMS Exact mass determination.Provides the elemental composition, confirming the molecular formula.
Preparative HPLC Final purification.Isolation of the PROTAC with >95% purity.

Biological Evaluation Protocol: Assessing Protein Degradation

The primary function of a PROTAC is to induce the degradation of its target protein. Western blotting is a standard and robust method to quantify this effect.[15][16]

Protocol 3: Western Blot for Target Degradation
  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time, typically 16-24 hours.[15]

    • Include a negative control PROTAC (if available, one with an inactive E3 ligase ligand) to confirm the degradation is E3 ligase-dependent.[17]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

    • Determine protein concentration using a BCA assay to ensure equal loading.[15]

  • Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4 °C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize protein levels.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.[15]

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[15]

Representative Data

The following table shows hypothetical data for a successfully synthesized PROTAC.

PROTAC IDTarget POIE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-Cyclo-01 BRD4CRBNHeLa25>90%
PROTAC-Cyclo-02 BTKVHLRamos40>85%
Neg-Ctrl-01 BRD4inactive-CRBNHeLa>10,000<10%

Conclusion

This application note provides a comprehensive framework for the rational design, synthesis, and evaluation of PROTACs incorporating a 3-(aminomethyl)cyclobutanecarboxylic acid moiety. The rigid nature of the cyclobutane ring offers a compelling strategy to control linker conformation, potentially leading to more potent and selective protein degraders.[3][4] The detailed protocols herein serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the exploration of novel chemical space in the ongoing quest to expand the druggable proteome.

References

  • What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News. Retrieved from [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021-07-23). The Biochemist. Retrieved from [Link]

  • Uings, I., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

  • Proteolysis targeting chimera. (n.d.). Wikipedia. Retrieved from [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from [Link]

  • Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. (2026-01-07). Oreate AI Blog. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. Retrieved from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024-01-10). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

  • PROTAC-Induced Proteolytic Targeting. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • General strategy using "click chemistry" for PROTAC synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025-09-14). ResearchGate. Retrieved from [Link]

  • Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. (2023-06-04). JACS Au. Retrieved from [Link]

  • DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. (2024-05-14). YouTube. Retrieved from [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022-07-13). ResearchGate. Retrieved from [Link]

  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (n.d.). American Chemical Society. Retrieved from [Link]

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. (n.d.). ChemRxiv. Retrieved from [Link]

  • Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021-12-16). YouTube. Retrieved from [Link]

  • Scope of PROTAC synthesis via amide coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of aminocyclopentane carboxylic acids. (n.d.). Google Patents.
  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023-08-02). ScholarWorks. Retrieved from [Link]

  • Total synthesis of cyclobutane amino acids from atelia herbert smithii. (1988-09-01). Semantic Scholar. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Incorporating 3-(Aminomethyl)cyclobutanecarboxylic Acid into Peptidomimetics

Abstract The incorporation of non-natural, conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design.[1][2] This strategy allows for the enhancement of therapeutic p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural, conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design.[1][2] This strategy allows for the enhancement of therapeutic properties, including increased metabolic stability, improved receptor affinity and selectivity, and controlled secondary structure.[3][4] This document provides a comprehensive guide for researchers on the theory and practice of incorporating 3-(Aminomethyl)cyclobutanecarboxylic acid (AMCBA), a unique β-amino acid analog, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We present detailed, validated protocols for the coupling of protected AMCBA, subsequent peptide elongation, cleavage, and final characterization. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure robust and reproducible outcomes.

Introduction: The Rationale for AMCBA in Peptidomimetic Design

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor bioavailability and rapid degradation by proteases. Peptidomimetics aim to overcome these limitations by introducing structural modifications that retain or enhance biological activity while improving drug-like properties.[3][5]

3-(Aminomethyl)cyclobutanecarboxylic acid (AMCBA) is a particularly valuable building block in this context. Its rigid cyclobutane core introduces a significant conformational constraint into the peptide backbone. This rigidity can:

  • Stabilize Secondary Structures: The cyclobutane scaffold can act as a potent β-turn mimetic, locking the peptide into a bioactive conformation necessary for receptor binding.[6][7][8] This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity.

  • Enhance Proteolytic Resistance: The non-natural β-amino acid structure of AMCBA is not recognized by many proteases, significantly increasing the in vivo half-life of the resulting peptidomimetic.[1]

  • Explore Novel Pharmacophore Space: The unique geometry of the cyclobutane ring allows for the precise positioning of side chains in three-dimensional space, enabling the exploration of novel interactions with biological targets.

AMCBA exists as cis and trans diastereomers, each imposing a different dihedral angle constraint on the peptide backbone. The choice of isomer is a critical design element that directly influences the resulting peptide's global conformation. This guide will focus on the general incorporation methodology applicable to both isomers.

Foundational Workflow: From Building Block to Purified Peptide

The successful incorporation of AMCBA follows a multi-stage process, beginning with the correctly protected amino acid monomer and culminating in a fully characterized peptide. Each stage requires careful execution and quality control.

G cluster_0 Pre-Synthesis cluster_1 Synthesis Phase (SPPS) cluster_2 Post-Synthesis A Protected Monomer (Fmoc-AMCBA-OH) B Resin Swelling & Preparation A->B C Fmoc Deprotection (Piperidine/DMF) D AMCBA Coupling (HBTU/HATU) C->D Exposed N-terminus E Iterative Cycles (Standard AAs) D->E Peptide Elongation F Cleavage & Global Deprotection (TFA) E->F G Crude Peptide Precipitation F->G Cold Ether H RP-HPLC Purification G->H I Characterization (LC-MS / MALDI-TOF) H->I

Caption: High-level workflow for incorporating AMCBA into peptidomimetics.

Detailed Protocols & Methodologies

These protocols are based on the widely adopted Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[9][10][11]

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExamplePurpose
Rink Amide or Wang Resin100-200 mesh, ~0.5 mmol/gSigma-Aldrich, AapptecSolid support for peptide assembly
Fmoc-AMCBA-OH>98% PurityCustom SynthesisNon-natural building block
Standard Fmoc-AA-OH>98% PurityAltaBioscience, BOC SciencesStandard building blocks
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher ScientificPrimary SPPS solvent
Dichloromethane (DCM)ACS GradeVWRSolvent for washing and swelling
PiperidineReagent GradeSigma-AldrichFmoc deprotection agent
HBTU or HATU>99%Chem-ImpexCoupling (activating) agent
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeAcros OrganicsActivation base
Trifluoroacetic acid (TFA)Reagent GradeSigma-AldrichCleavage and deprotection
Triisopropylsilane (TIS)>98%Alfa AesarCation scavenger
Diethyl EtherAnhydrousFisher ScientificPeptide precipitation
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for AMCBA Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-AMCBA-OH onto a resin-bound peptide with a free N-terminal amine.[12][13] It assumes a 0.1 mmol synthesis scale.

1. Resin Preparation & Swelling: a. Place the peptide-resin from the previous cycle into a suitable reaction vessel. b. Add DMF (10 mL/g of resin) and agitate gently for 30 minutes to ensure complete swelling of the resin beads.[9] This is critical for reagent accessibility. c. Drain the DMF via filtration.

2. Nα-Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF (v/v) to the swollen resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes. The use of two shorter treatments minimizes potential side reactions. d. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[14] e. Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A deep blue color confirms the presence of a free primary amine.

3. AMCBA Coupling Reaction: Rationale: The cyclobutane ring of AMCBA can introduce steric hindrance compared to standard α-amino acids. Therefore, a potent coupling reagent and slightly extended reaction times are recommended to ensure high coupling efficiency.[12] Aminium/uronium salt-based reagents like HBTU or HATU are highly effective.[15] a. In a separate vial, dissolve Fmoc-AMCBA-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in a minimal volume of DMF (~3 mL). b. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 2-4 hours at room temperature. For sterically demanding sequences, this time can be extended or a second coupling can be performed. e. Self-Validation: After the coupling, wash the resin with DMF (3x) and perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful and complete coupling. If the test is positive, a second coupling (recoupling) is necessary.

4. Capping (Optional but Recommended): Rationale: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be irreversibly blocked (capped). a. If the post-coupling Kaiser test is positive and recoupling is not desired or is ineffective, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 20 minutes. b. Wash thoroughly with DMF (3x) and DCM (3x) and dry the resin for the next cycle.

G cluster_coupling Coupling Module start Start Cycle (Peptide-Resin-NH-Fmoc) wash1 Wash (DMF) start->wash1 deprotect Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF) deprotect->wash2 kaiser1 Kaiser Test? wash2->kaiser1 preactivate Pre-activate: Fmoc-AMCBA-OH + HBTU + DIPEA kaiser1->preactivate Positive (Blue) cap Cap (Acetic Anhydride) kaiser1->cap Negative (Error) couple Couple to Resin (2-4 hours) preactivate->couple wash3 Wash (DMF) couple->wash3 kaiser2 Kaiser Test? wash3->kaiser2 recouple Recouple kaiser2->recouple Positive (Blue) kaiser2->cap Positive (Blue) & No Recouple end End Cycle (Peptide-Resin-NH-CO-AMCBA-Fmoc) kaiser2->end Negative (Yellow) recouple->couple cap->end

Caption: Detailed SPPS cycle for AMCBA incorporation with validation checkpoints.

Protocol 2: Cleavage from Resin and Global Deprotection

Caution: This procedure must be performed in a certified fume hood. TFA is highly corrosive.

  • After the final synthesis cycle, wash the peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a desiccator.

  • Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K :

    • Trifluoroacetic acid (TFA): 94%

    • Phenol: 2%

    • Water: 2%

    • Triisopropylsilane (TIS): 2%

    • Rationale: TIS and water act as cation scavengers, preventing the re-attachment of protecting groups (like t-butyl) to sensitive residues such as Trp or Met.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate gently at room temperature for 2-4 hours.

  • Filter the resin through a fritted funnel, collecting the TFA filtrate which now contains the cleaved peptide.

  • Wash the resin once more with a small volume of fresh TFA to ensure complete recovery.

Protocol 3: Peptide Precipitation, Purification, and Characterization
  • Precipitation: a. Place the collected TFA filtrate in a centrifuge tube. b. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately. c. Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide. d. Decant the ether, wash the pellet twice more with cold ether, and briefly dry the final pellet under vacuum.

  • Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions corresponding to the major peak and combine them.

  • Characterization: a. Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.[16] b. The observed molecular weight should match the calculated theoretical mass of the AMCBA-containing peptide. c. Purity is typically assessed by the peak area percentage in the HPLC chromatogram.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling of AMCBA (Positive Kaiser test after 4h)Steric hindrance of AMCBA; Poor resin swelling; Aggregation of peptide chain on resin.1. Recouple: Repeat the coupling step with fresh reagents. 2. Use Stronger Reagents: Switch from HBTU to HATU. 3. Increase Time/Temp: Extend coupling time to 12h or gently warm to 40°C. 4. Disrupt Aggregation: Use chaotropic salts or a solvent like NMP.
Low Final Yield Incomplete coupling at multiple steps; Premature chain cleavage; Loss during precipitation/purification.1. Verify All Couplings: Use Kaiser tests at every step. 2. Use an Acid-Stable Resin: Ensure the linker is stable to 20% piperidine (e.g., Rink Amide). 3. Optimize Precipitation: Ensure ether is ice-cold and use sufficient volume.
Unexpected Mass in MS Deletion sequence (-mass of one AA); Incomplete side-chain deprotection (+mass of Pbf, tBu, etc.); Modification during cleavage.1. Review Synthesis History: Check for failed couplings. 2. Extend Cleavage Time: Increase cleavage time to 4-6 hours. 3. Check Scavengers: Ensure appropriate scavengers for your sequence were used (e.g., TIS for Trp).

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Vila-Caballero, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Zareba, G., & Kosson, P. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules.
  • Gniadzik, J., & Kluczyk, A. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. Available at: [Link]

  • Achan, D., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain. Semantic Scholar. Available at: [Link]

  • Flegel, C. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. Available at: [Link]

  • Amblard, M., et al. (2014). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Sani, M., et al. (2019). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid: Synthesis and Structural Study. MDPI. Available at: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • López-Vidal, A., et al. (2023). Identification and characterization of amphipathic antimicrobial peptides with broad spectrum activity against multi-drug resistant bacteria. International Journal of Antimicrobial Agents. Available at: [Link]

  • Grieco, P., et al. (2018). Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. Available at: [Link]

  • Taylor, J.W. (2002). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. The Chemical Synthesis of Peptides.
  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Mahlapuu, M., et al. (2020). Peptidomimetic compounds in clinical trials. ResearchGate. Available at: [Link]

  • de la Torre, B.G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • Cativiela, C., et al. (2018). Design, synthesis, and conformational analysis of 3-cyclo-butylcarbamoyl hydantoins as novel hydrogen bond driven universal peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]

  • González-Muñiz, R., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. MDPI. Available at: [Link]

  • Gilon, C., et al. (1998). Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids. Journal of Peptide Research. Available at: [Link]

  • Savage, P.B., et al. (2022). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. MDPI. Available at: [Link]

  • Zareba, G., & Kosson, P. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship.org. Available at: [Link]

  • Zerkout, S., et al. (2011). β-Amino Acids Containing Peptides and Click-Cyclized Peptide as β-turn Mimics: A Comparative Study With 'Conventional' Lactam- And Disulfide-Bridged Hexapeptides. Journal of Peptide Science. Available at: [Link]

  • Tiwari, R., et al. (2001). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Thomson, R.J., & Lindsley, C.W. (2014). On-Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Current Protocols in Chemical Biology. Available at: [Link]

Sources

Application

Application Note: Protocols for the Solid-Phase Synthesis of Peptides Containing 3-(Aminomethyl)cyclobutanecarboxylic Acid

Abstract The incorporation of non-natural, conformationally constrained amino acids is a key strategy in modern peptidomimetic and drug design. These building blocks can enforce specific secondary structures, enhance pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural, conformationally constrained amino acids is a key strategy in modern peptidomimetic and drug design. These building blocks can enforce specific secondary structures, enhance proteolytic stability, and improve receptor binding affinity. 3-(Aminomethyl)cyclobutanecarboxylic acid (AMCA), a cyclic γ-amino acid, offers a unique structural scaffold due to its rigid cyclobutane ring. However, its sterically hindered nature presents significant challenges for efficient incorporation during standard solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview and detailed protocols for the successful integration of AMCA into peptide sequences using Fmoc-based SPPS, focusing on overcoming the challenge of inefficient coupling through optimized reagent selection and reaction conditions.

Introduction: The Rationale for Incorporating AMCA

Peptides are crucial molecules in a vast range of biological processes, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. The introduction of structurally unique amino acids, such as cyclic β- or γ-amino acids, is a proven method to address these limitations.[1][2] 3-(Aminomethyl)cyclobutanecarboxylic acid (AMCA) is a particularly interesting building block because its rigid cyclobutane backbone can induce well-defined turns and secondary structures in the resulting peptide. This conformational pre-organization can lead to enhanced biological activity and selectivity.

Despite these advantages, the successful synthesis of AMCA-containing peptides is not trivial. The primary challenge lies in the coupling step of solid-phase peptide synthesis (SPPS), where the steric bulk of the cyclobutane ring can hinder the formation of the amide bond.[3] Standard coupling conditions often result in low yields and deletion sequences. This document outlines robust protocols designed to address these challenges, ensuring high-yield synthesis for researchers in drug discovery and chemical biology.

Core Principles for AMCA Incorporation

Successful SPPS relies on the iterative cycle of deprotection and coupling reactions on a solid support. For challenging residues like AMCA, every step must be optimized.

Protecting Group Strategy: The Fmoc/tBu Approach

The fluorenylmethyloxycarbonyl (Fmoc) Nα-protection strategy is highly recommended for synthesizing AMCA-containing peptides. The key advantage is the mild, basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal, which preserves acid-labile side-chain protecting groups (the tBu-based strategy) and the acid-sensitive linkers to the resin.[] This orthogonality is crucial for complex peptides.[5] The alternative Boc/Bzl strategy requires repeated treatments with strong acid for Nα-deprotection, which can lead to premature cleavage of the peptide from the resin, especially with sensitive linkers.[6]

Solid Support (Resin) Selection

The choice of resin dictates the C-terminal functionality of the final peptide.[7]

  • For C-terminal Carboxylic Acids: 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice. It is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions that keep side-chain protecting groups intact if desired. Wang resin is another common alternative.[7]

  • For C-terminal Amides: Rink Amide resin is the standard choice, yielding a C-terminal primary amide upon cleavage with trifluoroacetic acid (TFA).[7]

The Critical Coupling Step: Overcoming Steric Hindrance

The formation of the peptide bond between the incoming Fmoc-AMCA-OH and the N-terminal amine of the growing peptide chain is the most critical step. The steric hindrance of the cyclobutane moiety necessitates the use of highly efficient coupling reagents.

  • Carbodiimides: While standard reagents like N,N'-diisopropylcarbodiimide (DIC) are effective for many amino acids, they often fail to provide complete coupling for hindered residues like AMCA.[8] The addition of a nucleophilic additive such as Oxyma Pure is essential to enhance the reaction rate and suppress racemization.[9][10]

  • Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are generally more effective for difficult couplings.[11] They react with the carboxylic acid to form a highly reactive acyl-uronium species, which rapidly acylates the free amine. HATU is particularly potent due to the formation of the HOAt active ester, which is more reactive than the HOBt ester formed by HBTU.[11]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings, though they should be used with caution for peptides containing phosphorylatable residues.[8][11]

  • COMU: As a third-generation uronium salt based on Oxyma Pure, COMU is one of the most efficient coupling reagents available and is highly recommended for incorporating AMCA.[11]

To drive the coupling reaction to completion, strategies such as double coupling (repeating the coupling step with fresh reagents) and using an excess of reagents (typically 3-5 equivalents) are strongly advised.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the manual Fmoc-based solid-phase synthesis of a generic peptide containing an AMCA residue.

Materials and Reagents
Reagent/MaterialRecommended Supplier/Grade
2-Chlorotrityl chloride resin (100-200 mesh)Standard peptide synthesis grade (e.g., 1.2 mmol/g)
Fmoc-protected amino acidsHigh purity (>99%), free of contaminating free amino acid
Fmoc-3-(Aminomethyl)cyclobutanecarboxylic acid (Fmoc-AMCA-OH) Specialty chemical supplier
N,N-Dimethylformamide (DMF)Peptide synthesis grade (amine-free)
Dichloromethane (DCM)HPLC grade
PiperidineReagent grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diethyl ether (cold)Anhydrous
Coupling Reagent (select one) HBTU, HATU, or COMU
Additive/Base (select one) HOBt or Oxyma Pure (if using carbodiimide)
SPPS reaction vesselFritted glass syringe or automated synthesizer vessel
Workflow for SPPS Cycle

The following diagram illustrates the iterative cycle of operations required for elongating the peptide chain.

SPPS_Cycle Start H₂N-Peptide(n)-Resin Wash1 DMF Wash (3x) Start->Wash1 Start Cycle Coupling Coupling: Fmoc-AA(n+1)-OH + Activator/Base Coupled Fmoc-Peptide(n+1)-Resin Coupling->Coupled Wash2 DMF Wash (3x) Coupled->Wash2 Deprotection Fmoc Removal: 20% Piperidine/DMF End H₂N-Peptide(n+1)-Resin Deprotection->End Ready for next cycle Wash1->Coupling Wash2->Deprotection

Caption: Iterative workflow for a single amino acid addition in Fmoc-SPPS.

Step-by-Step Methodology

Step 1: Resin Loading (First Amino Acid Attachment)

  • Place 2-chlorotrityl chloride resin (e.g., 0.25 mmol) in a reaction vessel.

  • Swell the resin in DCM (10 mL/g resin) for 30 minutes. Drain the solvent.[12]

  • Dissolve the first Fmoc-amino acid (0.8 eq. relative to resin capacity) and DIPEA (3.0 eq. relative to the amino acid) in DCM.

  • Add the solution to the swollen resin and shake for 1-2 hours.

  • To cap any unreacted chlorotrityl groups, add a small amount of methanol (0.8 mL/g resin) and shake for an additional 15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Step 2: Fmoc Deprotection

  • Swell the peptide-resin in DMF (10 mL/g) for 20 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[12]

  • Shake for 5 minutes, drain, and add a fresh portion of 20% piperidine in DMF.

  • Shake for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin extensively with DMF (5x) to remove all traces of piperidine.[13]

Step 3: Amino Acid Coupling (Standard Residue)

  • In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) with a coupling reagent like HBTU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Shake at room temperature for 45-60 minutes.

  • Perform a Kaiser test to check for completion. A negative result (beads remain colorless/yellow) indicates a complete reaction.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 4: AMCA Coupling (Hindered Residue)

  • Perform the Fmoc deprotection as described in Step 2.

  • In a separate vial, dissolve Fmoc-AMCA-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-3 minutes. Note: COMU can be substituted for HATU for potentially higher efficiency.[11]

  • Add the activated AMCA solution to the peptide-resin.

  • Shake at room temperature for at least 2 hours . The extended time is crucial for this sterically hindered coupling.

  • Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Double Coupling: If the Kaiser test is positive, drain the reaction solution, wash once with DMF, and repeat the coupling (Step 4.2-4.4) with a freshly prepared solution of activated Fmoc-AMCA-OH for another 2 hours.

  • Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next cycle.

Step 5: Final Cleavage and Deprotection

  • After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

  • Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry thoroughly under vacuum.

  • Prepare a cleavage cocktail. A standard "Reagent K" cocktail is effective for most peptides: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5) . For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) can be used.[12][14]

  • Add the cleavage cocktail to the dry resin (10 mL/g resin) and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC and characterization by mass spectrometry.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Incomplete AMCA Coupling (Positive Kaiser Test)Steric hindrance of AMCA preventing complete reaction. Insufficient activation.1. Double couple as a standard procedure for AMCA.[3] 2. Increase coupling time to 2-4 hours per coupling. 3. Switch to a more potent coupling reagent like HATU or COMU .[11] 4. Consider using microwave-assisted SPPS to increase reaction kinetics.[3]
Peptide Aggregation Formation of intermolecular hydrogen bonds, especially in hydrophobic sequences.1. Switch solvent from pure DMF to a 1:1 mixture of DMF/DCM or use N-Methyl-2-pyrrolidone (NMP).[15] 2. Incorporate a chaotropic salt like LiCl (0.5 M) in the DMF during coupling. 3. Use a PEG-modified resin (e.g., ChemMatrix®) to improve chain solvation.[3]
Diketopiperazine (DKP) Formation If AMCA is the second or third residue, intramolecular cyclization can occur after Fmoc removal, cleaving the dipeptide from the resin.1. Use 2-CTC resin, which is less prone to DKP formation than Wang resin.[16] 2. For the subsequent coupling, use Fmoc-dipeptide building blocks if available. 3. Use a milder base for Fmoc deprotection (e.g., DBU) for the critical cycle, though this can increase other side reactions.[12]

Conclusion

The successful incorporation of 3-(Aminomethyl)cyclobutanecarboxylic acid into synthetic peptides is achievable with careful optimization of solid-phase synthesis protocols. The primary obstacle of steric hindrance can be effectively overcome by employing high-efficiency uronium/aminium coupling reagents like HATU or COMU, extending reaction times, and implementing a double-coupling strategy as standard practice for this residue. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can reliably access novel AMCA-containing peptides for applications in drug discovery, materials science, and beyond.

References

  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & how To Overcome Them.
  • Zhang, D. W., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • Royal Society of Chemistry. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Albericio, F., & Kates, S. A. (2019). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Piras, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem.
  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent.
  • Biondi, L., & Martin, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Organic Syntheses. (n.d.). Procedure.
  • National Institutes of Health. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • The Royal Society of Chemistry. (n.d.).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed.
  • Advanced ChemTech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Amblard, F., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology.
  • Subiros-Funosas, R., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews.
  • BOC Sciences. (n.d.).

Sources

Method

Application Notes and Protocols: 3-(Aminomethyl)cyclobutanecarboxylic Acid in Drug Design

Introduction: The Strategic Value of Conformational Constraint In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptidomimetics...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, represent a significant frontier in this endeavor.[1] However, the inherent flexibility of linear peptides often leads to poor receptor affinity and susceptibility to proteolytic degradation. The incorporation of unnatural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[1] 3-(Aminomethyl)cyclobutanecarboxylic acid (ACCA) has emerged as a particularly valuable building block in this context.

The rigid, puckered structure of the cyclobutane ring restricts the torsional angles of the peptide backbone, pre-organizing the molecule into a specific conformation that can lead to enhanced binding with its biological target.[2] This pre-organization minimizes the entropic penalty upon binding, often translating to higher affinity and selectivity. Furthermore, the non-natural cyclobutane scaffold can sterically hinder the approach of proteases, thereby improving the metabolic stability and in vivo half-life of the resulting therapeutic candidate.[3]

This guide provides a comprehensive overview of the application of 3-(aminomethyl)cyclobutanecarboxylic acid in drug design, detailing its synthesis, incorporation into peptides, and methods for evaluating the resulting peptidomimetics.

Physicochemical Properties and Isomeric Considerations

The spatial arrangement of the aminomethyl and carboxylic acid groups on the cyclobutane ring gives rise to cis and trans diastereomers. The choice of isomer is a critical design element, as it dictates the geometry and vectoral projection of the pharmacophoric groups. High-resolution NMR studies have shown that peptides incorporating trans-cyclobutane amino acid residues tend to adopt more folded, defined structures in solution compared to their cis-counterparts, which often favor more extended, strand-like conformations.[2]

PropertyValueSource
Molecular FormulaC6H11NO2N/A
Molecular Weight129.16 g/mol N/A
Stereoisomerscis and trans[2]
Key FeatureConformational Rigidity[2]

Applications in Drug Design: A Case Study

A compelling example of ACCA's utility is in the stabilization of Angiotensin-(1–7) [Ang-(1–7)], a heptapeptide with anti-proliferative and anti-angiogenic properties, making it a promising cancer therapeutic.[3][4] The clinical potential of Ang-(1–7) is hampered by its rapid degradation by enzymes such as angiotensin-converting enzyme (ACE). Researchers have successfully synthesized novel Ang-(1–7) analogues by strategically replacing amino acid residues at cleavage sites with cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA).[3][4][5] These ACCA-containing analogues demonstrated complete resistance to ACE-mediated hydrolysis, while retaining the desired anti-proliferative effects against cancer cell lines.[3][4] This work underscores the power of ACCA to enhance the therapeutic viability of promising peptide candidates.

Experimental Protocols

Part 1: Synthesis of Fmoc-Protected 3-(Aminomethyl)cyclobutanecarboxylic Acid

The synthesis of both cis and trans isomers of Fmoc-protected ACCA is a multi-step process that can be adapted from established methods for cyclobutane chemistry. The following is a representative, conceptual protocol.

Workflow for Synthesis of Fmoc-ACCA Isomers

cluster_0 Step 1: Cyclobutane Core Synthesis cluster_1 Step 2: Functional Group Introduction cluster_2 Step 3: Isomer Separation & Functionalization cluster_3 Step 4: Fmoc Protection A Cyclobutane-1,1-dicarboxylic acid B Cyclobutanecarboxylic acid A->B Decarboxylation (Heat, ~170°C) C Introduction of Amino and Carboxyl Precursors (e.g., via 3-oxocyclobutanecarboxylic acid) B->C Multi-step conversion D Separation of cis/trans isomers (Chromatography) C->D E Reduction to Aminomethyl Group D->E F cis/trans-3-(Aminomethyl)cyclobutanecarboxylic acid E->F G Fmoc-OSu, Base (e.g., NaHCO3) in Dioxane/Water H Fmoc-cis/trans-ACCA F->H Fmoc Protection

Caption: Conceptual workflow for the synthesis of Fmoc-protected ACCA isomers.

Protocol 1.1: Synthesis of Cyclobutanecarboxylic Acid (Precursor)

This protocol is adapted from Organic Syntheses.[6]

  • Place 1,1-cyclobutanedicarboxylic acid in a distillation flask equipped with a thermometer.

  • Heat the flask in an oil bath to 160–170 °C until the evolution of CO2 ceases.

  • Increase the bath temperature to 210–220 °C and collect the fraction boiling between 189–195 °C.

  • Redistill the crude product to obtain pure cyclobutanecarboxylic acid (boiling point 191.5–193.5 °C at 740 mm).[6]

Protocol 1.2: Conceptual Synthesis of cis/trans ACCA from 3-Oxocyclobutanecarboxylic Acid

This conceptual protocol is based on standard organic transformations.

  • Reductive Amination: React 3-oxocyclobutanecarboxylic acid with a suitable ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form 3-aminocyclobutanecarboxylic acid. This will produce a mixture of cis and trans isomers.

  • Isomer Separation: Separate the cis and trans isomers using column chromatography or fractional crystallization.

  • Amide Formation and Reduction: Alternatively, convert the 3-oxo group to a nitrile. Subsequent reduction of the nitrile and esterification/hydrolysis of the carboxylic acid can lead to the desired aminomethyl and carboxylic acid functionalities. The stereochemistry can be controlled through the choice of reagents and reaction conditions.

  • Fmoc Protection: Dissolve the separated ACCA isomer in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate. Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and stir at room temperature overnight. Acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent. Purify by column chromatography.

Part 2: Incorporation of Fmoc-ACCA into Peptides via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating both natural and unnatural amino acids into a peptide chain.[7][8] The following is a generalized protocol for manual Fmoc-based SPPS.

Workflow for Fmoc-SPPS Cycle

Resin Resin-Peptide-Fmoc Deprotection 1. Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-ACCA, Activator, Base in DMF) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 NextCycle Resin-Peptide-ACCA-Fmoc Washing2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2.1: Manual Fmoc-SPPS

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide, 2-chlorotrityl for a C-terminal carboxylic acid).[9] Swell the resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[9] Drain the solution. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-ACCA:

    • In a separate vial, pre-activate the Fmoc-ACCA (3-5 equivalents relative to resin loading). Dissolve Fmoc-ACCA, a coupling agent (e.g., HATU or HCTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. The longer coupling time may be necessary due to the potential steric hindrance of the cyclobutane ring.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).

  • Iteration: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[10]

Protocol 3.1: 2D NMR for Structural Analysis

  • Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., H2O/D2O 9:1, or DMSO-d6) to a final concentration of 1-5 mM. Add a DSS or TSP standard for chemical shift referencing.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system.[11] It is used to identify the type of amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are in the same residue.

    • NOESY is suitable for most peptides, but for molecules with intermediate molecular weights where the NOE effect approaches zero, ROESY is the preferred experiment.

  • Sequential Assignment: Use the TOCSY and NOESY/ROESY spectra in tandem to assign the resonances to specific protons in the peptide sequence. This is done by "walking" along the peptide backbone, identifying NOEs between the amide proton of one residue and the alpha-proton of the preceding residue.

  • Distance Restraint Generation: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. Calibrate the NOE intensities to generate a set of upper-limit distance restraints.

  • Structure Calculation: Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental distance restraints.

Part 4: Biological Evaluation

As ACCA is a constrained analog of GABA, a primary application is in modulating the GABAergic system.

Workflow for GABA Receptor Binding Assay

A 1. Prepare Brain Membranes (Homogenization & Centrifugation) B 2. Incubate Membranes with [3H]Radioligand (e.g., Muscimol) and Test Compound (ACCA-peptide) A->B C 3. Separate Bound/Free Ligand (Rapid Filtration) B->C D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Calculate Ki) D->E

Caption: General workflow for a competitive radioligand binding assay.

Protocol 4.1: GABA-A Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays.[12][13]

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold sucrose buffer.

    • Perform a series of centrifugation and resuspension steps to isolate the synaptic membrane fraction.[12]

    • The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled GABA-A agonist (e.g., [³H]muscimol), and varying concentrations of the ACCA-containing test compound.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled GABA).

    • Incubate the plate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4.2: GABA Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of GABA into neurons or transfected cells.[14]

  • Cell Culture: Use primary neuronal cultures or cell lines stably expressing a GABA transporter (e.g., GAT1). Plate the cells in a 96-well plate.

  • Assay Procedure:

    • Wash the cells with an uptake buffer.

    • Pre-incubate the cells with varying concentrations of the ACCA-containing test compound for 10-15 minutes.

    • Add a mixture of unlabeled GABA and radiolabeled [³H]GABA to each well and incubate for a short period (e.g., 20-30 minutes).[14]

    • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of GABA uptake inhibition against the concentration of the test compound.

Conclusion

3-(Aminomethyl)cyclobutanecarboxylic acid is a powerful tool for medicinal chemists seeking to imbue peptide-based drug candidates with favorable pharmacological properties. Its rigid cyclobutane core provides a means to enforce specific conformations, leading to improvements in target affinity, selectivity, and metabolic stability. The successful application of ACCA in stabilizing Angiotensin-(1–7) highlights its potential to transform promising but labile peptides into viable therapeutics. The protocols outlined in this guide provide a framework for the synthesis, peptide incorporation, and evaluation of molecules containing this valuable constrained amino acid, empowering researchers to further explore its potential in drug discovery.

References

  • BJK, L., et al. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943). Available at: [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available at: [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Wester, A., et al. (2017). Stabilization of Angiotensin-(1–7) by key substitution with a cyclic non-natural amino acid. Amino Acids, 49(10), 1733–1743. Available at: [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. Available at: [Link]

  • Kanner, B. I., & Schuldiner, S. (1987). Mechanism of accumulation of neurotransmitters by transport systems. CRC critical reviews in biochemistry, 22(1), 1–38. (Note: Specific protocol details are often found in methods sections of papers like this, and the one by Adkins et al., 2022, on GABA reuptake inhibition).
  • Spencer, R. K., et al. (2019). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. Available at: [Link]

  • Adrover, M. F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 150. Available at: [Link]

  • Zozulya, S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 578–593. Available at: [Link]

  • Zhang, X., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade. Chemical Science, 14(20), 5463-5470. Available at: [Link]

  • Orzaez, M., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN – NMR Service at UAB. Available at: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • Wester, A., et al. (2017). Structures of the Ang-(1–7) analogues ACCA1 1, ACCA2 2, and ACCA3 3. ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348. Available at: [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Available at: [Link]

  • Gallagher, P. E., et al. (2017). Stabilization of Angiotensin-(1–7) by key substitution with a cyclic non-natural amino acid. Research Square. Available at: [Link] (Note: This is a preprint, the peer-reviewed version is cited as Wester et al., 2017).

  • Kemmink, J., et al. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal, 14(5), 293–299. Available at: [Link]

  • Adkins, E. M., et al. (2013). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Journal of visualized experiments : JoVE, (78), e50681. Available at: [Link]

  • De Simone, A., & Monti, S. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current protein & peptide science, 19(11), 1084–1095. Available at: [Link]

  • Camarero, J. A., et al. (2002). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. The Journal of organic chemistry, 67(5), 1623–1626. Available at: [Link]

  • Sharma, M., & D'Souza, L. J. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 19-30. Available at: [Link]

  • Singh, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO journal, 41(14), e110487. Available at: [Link]

  • Jaremko, M., et al. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • Camarero, J. A. (2002). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. ResearchGate. Available at: [Link]

  • Radchenko, D. S. (2014). Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. University of Konstanz. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating 3-(Aminomethyl)cyclobutanecarboxylic Acid in Neuroscience Research

Introduction: The Rationale for Constrained GABA Analogs Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Constrained GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, Huntington's disease, and Parkinson's disease.[1][2] Consequently, molecules that modulate GABAergic transmission are of significant interest as both research tools and potential therapeutic agents.

While GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier and its flexible structure, the development of GABA analogs has been a fruitful area of research.[1] By modifying the GABA backbone, researchers can create compounds with improved pharmacokinetic properties and conformational rigidity. Constraining the flexible GABA molecule into a cyclic structure, such as a cyclobutane ring, allows for the exploration of specific conformations that may bind preferentially to different components of the GABAergic system, such as GABA receptors (GABAA, GABAB), GABA transporters (GATs), and the GABA-metabolizing enzyme GABA transaminase (GABA-T).[3][4]

3-(Aminomethyl)cyclobutanecarboxylic acid is a structurally constrained GABA analog. While direct research on this specific molecule is limited, its close structural relative, 3-aminocyclobutane-1-carboxylic acid, has been synthesized and characterized as a conformationally restricted GABA analog with modest biological activity.[3] This guide, therefore, provides a framework for the investigation of 3-(Aminomethyl)cyclobutanecarboxylic acid, postulating its mechanism of action based on its structural similarity to known cyclobutane GABA analogs and outlining detailed protocols for its characterization in neuroscience research.

Postulated Mechanism of Action

Based on the known pharmacology of its structural analog, cis-3-aminocyclobutane-1-carboxylic acid, it is hypothesized that 3-(Aminomethyl)cyclobutanecarboxylic acid will interact with one or more components of the GABAergic synapse. The cyclobutane ring "pins back" the polar amino and carboxylic acid groups, presenting a specific conformation to target proteins.[3] The primary targets for investigation should include:

  • GABA Receptors: Direct agonism or antagonism at GABAA and GABAB receptors.

  • GABA Transporters (GATs): Inhibition of GABA reuptake from the synaptic cleft, thereby prolonging GABA's inhibitory action.

  • GABA Transaminase (GABA-T): Inhibition of the enzyme responsible for GABA catabolism, leading to increased synaptic GABA levels.[2]

The following diagram illustrates the potential points of intervention for a GABA analog within the GABAergic synapse.

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presyn Glutamate gad GAD presyn->gad Glutamic Acid Decarboxylase gaba_vesicle GABA Vesicles gad->gaba_vesicle Synthesis synaptic_cleft Synaptic Cleft gaba_vesicle->synaptic_cleft Release gaba_a GABA-A Receptor (Ion Channel) cl_ion Cl- influx gaba_a->cl_ion Hyperpolarization gaba_b GABA-B Receptor (GPCR) k_ion K+ efflux gaba_b->k_ion Hyperpolarization synaptic_cleft->gaba_a synaptic_cleft->gaba_b gat GABA Transporter (GAT) synaptic_cleft->gat Reuptake glia Glia gat->glia compound 3-(Aminomethyl)cyclobutanecarboxylic acid compound->gaba_a ? compound->gaba_b ? compound->gat ? gaba_t GABA-T compound->gaba_t ? glia->gaba_t Catabolism

Caption: Potential sites of action for 3-(Aminomethyl)cyclobutanecarboxylic acid.

Comparative Activity of a Structural Analog

The following table summarizes the reported activity of cis-3-aminocyclobutane-1-carboxylic acid, which can serve as a benchmark for investigating 3-(Aminomethyl)cyclobutanecarboxylic acid.[3]

AssayTarget/SystemReported Activity of cis-3-aminocyclobutane-1-carboxylic acid
GABA Uptake InhibitionRat Brain MinislicesWeak to moderate
GABA Receptor BindingSodium-Independent Rat Brain MembranesWeak to moderate
GABA Transaminase (GABA-T)Enzyme AssaySubstrate activity
Neuronal Firing RateCat Spinal Neurons (in vivo)Depression of firing rate

Experimental Protocols for Characterization

To elucidate the neuropharmacological profile of 3-(Aminomethyl)cyclobutanecarboxylic acid, a tiered approach is recommended, starting with in vitro binding and uptake assays, followed by cell-based functional assays and potentially in vivo electrophysiology.

Protocol 1: Radioligand Binding Assay for GABAA and GABAB Receptors

This protocol determines the affinity of the test compound for GABAA and GABAB receptors by measuring its ability to displace a known radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow start Prepare Brain Membrane Homogenate incubate Incubate Membranes with Radioligand and Test Compound start->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash scintillation Quantify Radioactivity using Scintillation Counting wash->scintillation analyze Analyze Data to Determine Ki scintillation->analyze

Caption: Workflow for radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat or mouse whole brain (minus cerebellum and brainstem) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • For GABAA Receptors:

      • In a 96-well plate, add assay buffer, [3H]muscimol or [3H]gabazine as the radioligand, varying concentrations of 3-(Aminomethyl)cyclobutanecarboxylic acid, and the membrane preparation.

      • For non-specific binding, add a high concentration of unlabeled GABA (1 mM).

    • For GABAB Receptors:

      • Follow the same procedure as for GABAA, but use [3H]GABA in the presence of isoguvacine (to block GABAA sites) or a specific GABAB radioligand like [3H]CGP54626.

      • For non-specific binding, use a high concentration of unlabeled baclofen (1 mM).

  • Incubation and Filtration:

    • Incubate the plates at 4°C for 20-30 minutes.

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: GABA Uptake Assay in Synaptosomes or Cultured Neurons/Astrocytes

This assay measures the ability of the test compound to inhibit the reuptake of GABA from the extracellular space.

Step-by-Step Methodology:

  • Preparation of Synaptosomes or Cells:

    • Prepare synaptosomes from rat brain tissue or use primary cultures of cortical neurons or astrocytes.

    • Resuspend the synaptosomes or cells in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Assay:

    • Pre-incubate the synaptosomes/cells with varying concentrations of 3-(Aminomethyl)cyclobutanecarboxylic acid for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a low concentration of [3H]GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Data Analysis:

    • Quantify the radioactivity trapped within the synaptosomes/cells using a scintillation counter.

    • Determine the IC50 value for the inhibition of GABA uptake.

Protocol 3: Electrophysiological Recording in Brain Slices

This protocol assesses the functional effect of the compound on neuronal activity.

Step-by-Step Methodology:

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

    • Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

  • Electrophysiological Recording:

    • Using whole-cell patch-clamp or extracellular field potential recordings, obtain a stable baseline recording of spontaneous or evoked synaptic activity.

    • Bath-apply 3-(Aminomethyl)cyclobutanecarboxylic acid at various concentrations.

    • Record changes in neuronal firing rate, membrane potential, or the amplitude and frequency of inhibitory postsynaptic currents (IPSCs).

  • Data Analysis:

    • Quantify the changes in the recorded parameters before and after compound application.

    • Determine the dose-response relationship for the observed effects.

Conclusion and Future Directions

3-(Aminomethyl)cyclobutanecarboxylic acid represents an under-investigated molecule with a high potential for interacting with the GABAergic system due to its structural similarity to known conformationally restricted GABA analogs. The protocols outlined in this guide provide a comprehensive framework for its initial characterization. By systematically evaluating its affinity for GABA receptors, its impact on GABA transport and metabolism, and its functional consequences on neuronal activity, researchers can elucidate its specific mechanism of action. These studies will be critical in determining its utility as a novel research tool for probing GABAergic neurotransmission or as a lead compound for the development of new therapeutics for neurological disorders.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400.
  • Karan, S., & Sarma, B. K. (2018). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. RSC Advances, 8(39), 21855-21873.
  • ResearchGate. (n.d.). Cyclopentene and cyclobutane phosphinic acid derivatives as GABAC receptor modulators. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347.

Sources

Method

Application Note: A Guide to Modulating Protein-Protein Interactions Using Small Molecules with a 3-(Aminomethyl)cyclobutanecarboxylic Acid Scaffold

Abstract Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets central to nearly all cellular processes.[1][2] Historically deemed "undruggable" due to their large, flat,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets central to nearly all cellular processes.[1][2] Historically deemed "undruggable" due to their large, flat, and often featureless interfaces, recent advancements in biophysical techniques and rational drug design have enabled the discovery of small molecules that can effectively modulate these interactions.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging the 3-(aminomethyl)cyclobutanecarboxylic acid scaffold as a starting point for discovering and characterizing novel PPI modulators. We delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key biophysical and cellular assays, and offer insights into data interpretation.

Introduction: The New Frontier of PPI Modulation

The human interactome is estimated to comprise hundreds of thousands of protein-protein interactions, forming the backbone of cellular signaling, regulation, and function.[4] Dysregulation of these interactions is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][5] Consequently, the ability to selectively inhibit or stabilize specific PPIs with small molecules offers a powerful therapeutic strategy.[5]

Small molecule modulators offer distinct advantages over biologics, including oral bioavailability, cell permeability, and lower manufacturing costs. The primary challenge lies in identifying molecules that can bind with high affinity and specificity to protein interfaces. The 3-(aminomethyl)cyclobutanecarboxylic acid core is an attractive scaffold for this purpose. Its rigid, three-dimensional cyclobutane ring presents appended functional groups in precise vectors, which can be ideal for targeting pockets on a protein surface.[6] The primary amine and carboxylic acid moieties serve as both key interaction points (pharmacophores) and versatile chemical handles for library synthesis, allowing for systematic exploration of the surrounding chemical space.[7]

This document will guide the user through a logical workflow, from initial hit validation to cellular target engagement, providing the technical details necessary to prosecute a PPI-focused drug discovery project.

Section 1: The 3-(Aminomethyl)cyclobutanecarboxylic Acid Scaffold

The utility of the cyclobutane motif in medicinal chemistry is growing due to its unique structural and physicochemical properties.[6] Unlike flexible alkyl chains, the puckered cyclobutane ring introduces conformational rigidity, reducing the entropic penalty upon binding. This rigidity, combined with the specific stereochemistry of substituents, allows for the creation of molecules with well-defined three-dimensional shapes tailored to a protein's surface topology.

The 3-(aminomethyl)cyclobutanecarboxylic acid scaffold provides two key functional groups:

  • Aminomethyl Group: A basic center capable of forming hydrogen bonds and salt bridges with acidic residues like aspartate or glutamate. It also serves as a key point for diversification via amide coupling or reductive amination.

  • Carboxylic Acid Group: An acidic moiety that can interact with basic residues such as lysine or arginine. It provides another handle for chemical modification, for instance, through esterification or amide bond formation.

Caption: Key structural features of the scaffold.

Section 2: A Workflow for Discovering and Validating PPI Modulators

A successful PPI modulation project requires a multi-faceted approach, integrating biophysical and cell-based assays to build a comprehensive understanding of a compound's behavior. Each step in the workflow is designed to answer a critical question, from initial binding confirmation to functional cellular outcomes.

Screen Primary Screen (e.g., FRET, FP, AlphaScreen®) HitVal Hit Validation & Triage Screen->HitVal Identify Hits Biophys Biophysical Characterization (Does it bind directly?) HitVal->Biophys Confirm Direct Binding SPR SPR (Kinetics: kon, koff, KD) Biophys->SPR ITC ITC (Thermodynamics: KD, ΔH, n) Biophys->ITC Cellular Cellular Target Engagement (Does it work in cells?) Biophys->Cellular Validate in Cellular Context CETSA CETSA (Direct target binding) Cellular->CETSA CoIP Co-IP (PPI modulation) Cellular->CoIP Functional Functional Cellular Assay (Does it have the desired effect?) Cellular->Functional Assess Biological Impact

Caption: High-level workflow for PPI modulator discovery.

Section 3: Protocols for Biophysical Characterization

Once initial hits are identified, quantitative biophysical methods are essential to confirm direct binding and characterize the interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used techniques.[8][9][10]

Protocol 3.1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Principle of the Assay: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[11] One protein partner (the "ligand") is immobilized on the chip, and the other protein partner (the "analyte") is flowed over the surface in the presence and absence of the small molecule modulator. The binding and dissociation events are monitored in real-time, providing kinetic data (k_on, k_off) and the equilibrium dissociation constant (K_D).[12][13]

Protocol:

  • Protein Preparation: Ensure both protein partners are highly pure (>95%) and in a suitable, degassed running buffer (e.g., HBS-EP+).

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the surface with a 1:1 mixture of NHS/EDC.

    • Inject the ligand protein at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

  • Competition Assay Setup:

    • Prepare a series of solutions containing a fixed concentration of the analyte protein and varying concentrations of the 3-(aminomethyl)cyclobutanecarboxylic acid derivative (e.g., from 0.1x to 10x the expected IC50 or K_D).

    • It is crucial to include a DMSO concentration control if the compound is dissolved in DMSO.

  • Binding Analysis:

    • Inject the analyte/compound mixtures over the ligand-immobilized surface and a reference flow cell.

    • Flow rates should be high enough (e.g., 30-50 µL/min) to minimize mass transport effects.[12]

    • Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

  • Surface Regeneration: Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt buffer) to remove bound analyte, preparing the surface for the next injection. This step must be optimized to ensure complete removal without damaging the immobilized ligand.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine kinetic parameters. For inhibitors, plot the response at equilibrium against the inhibitor concentration to calculate an IC50.

Critical Parameters:

  • Immobilization Level: Keep it low to avoid steric hindrance and mass transport limitations.

  • Analyte Concentration: Should ideally be around the K_D of the protein-protein interaction.

  • Regeneration: Harsh conditions can denature the immobilized ligand, leading to a loss of activity over time.

Protocol 3.2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle of the Assay: ITC directly measures the heat released or absorbed during a binding event.[14][15] In a typical experiment, a solution of the small molecule ("ligand") is titrated into a solution of one of the protein partners ("macromolecule") in the calorimeter cell.[16] Each injection produces a heat pulse that is integrated and plotted against the molar ratio of ligand to macromolecule. The resulting isotherm can be fitted to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH).[17]

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the small molecule extensively against the same buffer to minimize heats of dilution.[16] The buffer should have a low ionization enthalpy (e.g., PBS or HEPES).

    • Accurately determine the concentrations of both protein and compound solutions.

    • Degas all solutions thoroughly immediately before the experiment to prevent bubbles.

  • Instrument Setup:

    • Set the experimental temperature (typically 25 °C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein) into the injection syringe.[17]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.

  • Control Experiments:

    • Perform a control titration by injecting the compound solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the raw heat flow data to obtain the heat per injection (ΔH).

    • Plot ΔH versus the molar ratio of [Compound]/[Protein].

    • Fit the data to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters K_D, n, and ΔH.

Technique Information Provided Strengths Weaknesses
SPR Kinetics (k_on, k_off), Affinity (K_D)Real-time, high throughput, uses small amounts of protein.Requires immobilization which can affect protein activity; indirect measurement.
ITC Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)In-solution, label-free, direct measurement of binding heat.Requires larger amounts of material; lower throughput; sensitive to buffer mismatch.

Section 4: Protocols for Cellular Validation

Confirming that a compound engages its intended target and modulates the desired PPI within the complex environment of a living cell is a critical validation step. Co-Immunoprecipitation (Co-IP) and the Cellular Thermal Shift Assay (CETSA) are indispensable tools for this purpose.

Protocol 4.1: Co-Immunoprecipitation (Co-IP) for PPI Modulation

Principle of the Assay: Co-IP is used to study protein-protein interactions in their native cellular context.[18] An antibody to a specific "bait" protein is used to pull it down from a cell lysate. If other "prey" proteins are bound to the bait, they will be pulled down as well, forming a complex that can be analyzed by Western blotting.[19][20][21] By treating cells with a PPI modulator, one can observe either a decrease (for inhibitors) or an increase (for stabilizers) in the amount of prey protein that is co-precipitated.

Protocol:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with the 3-(aminomethyl)cyclobutanecarboxylic acid derivative or vehicle control (e.g., DMSO) for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a gentle, non-denaturing lysis buffer (e.g., IP Lysis Buffer containing 0.1-0.5% NP-40 or Triton X-100 and protease/phosphatase inhibitors) on ice.[20][21] The choice of detergent is critical to maintain the PPI.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[20]

  • Immunoprecipitation:

    • Determine the total protein concentration of the supernatant (e.g., via BCA assay).

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[18]

    • Incubate a portion of the pre-cleared lysate (e.g., 500-1000 µg) with the primary antibody against the "bait" protein overnight at 4°C with gentle rotation. Include a negative control using an isotype-matched IgG antibody.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies against both the "bait" protein (to confirm successful IP) and the "prey" protein (to assess co-precipitation).

Protocol 4.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle of the Assay: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[22] When cells are heated, proteins unfold and aggregate. A protein bound to a stabilizing compound will remain soluble at higher temperatures compared to its unbound state.[23][24][25] This thermal shift (ΔT_m) is a direct measure of target engagement in a cellular environment.[26]

Protocol:

  • Cell Treatment: Treat intact cells in suspension or adherent plates with the compound or vehicle control.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling on ice for 3 minutes.[24]

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blot, ELISA, or mass spectrometry.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve".

    • Compare the melting curves from vehicle-treated and compound-treated samples. A shift to the right indicates stabilization and confirms target engagement.

Section 5: Data Interpretation - A Hypothetical Case Study

Target: The interaction between Protein PQR and Protein XYZ, which drives a disease phenotype. Compound: AMCA-123, a derivative of 3-(aminomethyl)cyclobutanecarboxylic acid, designed as an inhibitor.

Assay Result for AMCA-123 Interpretation
SPR K_D = 500 nMAMCA-123 binds directly to Protein PQR with sub-micromolar affinity.
ITC K_D = 650 nM, n=1.1, ΔH = -8.5 kcal/molConfirms direct binding and 1:1 stoichiometry. The interaction is enthalpically driven.
Co-IP Reduced co-precipitation of XYZ with PQRAMCA-123 successfully disrupts the PQR-XYZ interaction inside the cell.
CETSA ΔT_m = +4.5 °C for Protein PQRAMCA-123 directly binds and stabilizes its intended target, PQR, in intact cells.
Functional Assay 70% reduction in downstream signalingThe disruption of the PQR-XYZ interaction leads to the desired biological outcome.

These combined results provide a strong, multi-faceted validation of AMCA-123 as a potent and specific modulator of the PQR-XYZ interaction, justifying its progression to further preclinical studies.

References

  • Co-Immunoprecipitation (Co-IP) Protocol. Assay Genie. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]

  • Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Methods to study protein-protein interactions. PubMed. [Link]

  • Protocol for Immunoprecipitation (Co-IP) V.1. Creative Diagnostics. [Link]

  • Master Co-Immunoprecipitation: Essential Protocols & FAQs. Alpha Lifetech. [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences. [Link]

  • Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]

  • Surface plasmon resonance. University of Glasgow. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. [Link]

  • CETSA. CETSA. [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Total synthesis of cyclobutane amino acids from atelia herbert smithii. Semantic Scholar. [Link]

  • Modulators of 14-3-3 Protein–Protein Interactions. PMC. [Link]

  • Synthesis method of trans-3-aminobutanol.
  • Modulators of 14-3-3 Protein-Protein Interactions. PubMed. [Link]

  • Modulators of 14-3-3 Protein-Protein Interactions. ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. [Link]

  • Advances in the Discovery of Protein-Protein Interaction Modulators. Haberman Associates. [Link]

  • Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics. PMC. [Link]

Sources

Application

Application Notes and Protocols for 3-(Aminomethyl)cyclobutanecarboxylic Acid Derivatives in Targeted Protein Degradation

Introduction: A New Frontier in Targeted Protein Degradation Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by conventional small-molecule inhibitors.[1] At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]

While significant research has focused on the warhead and E3 ligase ligand, the linker is increasingly recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][5] The length, composition, and rigidity of the linker profoundly influence the stability and conformation of the ternary complex.[5][6] This guide focuses on a specific class of linker building blocks, 3-(Aminomethyl)cyclobutanecarboxylic acid derivatives , and their application in the rational design of next-generation protein degraders.

The Rationale for Rigid Scaffolds: The Cyclobutane Advantage

The linker is not merely a passive tether but an active contributor to the PROTAC's function.[7] Linker design has evolved from synthetically tractable and flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid structures.[2] While flexible linkers can improve solubility and provide synthetic accessibility, they can also introduce a significant entropic penalty upon ternary complex formation.[5]

Rigid linkers, such as those incorporating cycloalkane scaffolds, offer several potential advantages:

  • Conformational Pre-organization: A rigid linker can reduce the conformational flexibility of the PROTAC, pre-organizing the warhead and anchor moieties in a spatial orientation that is favorable for ternary complex formation.[1][5] This can lead to a lower entropic cost of binding and enhanced cooperativity in the ternary complex.

  • Improved Metabolic Stability: The incorporation of cyclic structures can enhance the metabolic stability of the PROTAC by reducing its susceptibility to enzymatic degradation.[1][8]

  • Enhanced Selectivity: By imposing specific geometric constraints, a rigid linker can fine-tune the interactions within the ternary complex, potentially leading to improved selectivity for the target protein.[9]

  • Favorable Physicochemical Properties: Cycloalkane-based linkers can influence the overall physicochemical properties of the PROTAC, including solubility and cell permeability.[10]

The 3-(aminomethyl)cyclobutane-1-carboxylic acid scaffold provides a unique combination of rigidity and bifunctionality, with the amine and carboxylic acid groups serving as versatile handles for conjugation to the warhead and E3 ligase ligand.

Visualizing the PROTAC Mechanism and Key Workflows

To fully appreciate the role of the 3-(aminomethyl)cyclobutanecarboxylic acid linker, it is essential to visualize the key processes in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative PROTAC incorporating a 3-(aminomethyl)cyclobutane-1-carboxylic acid linker and its subsequent evaluation.

Protocol 1: Synthesis of a Representative PROTAC (PROTAC-CB-JQ1)

This protocol describes the synthesis of a hypothetical PROTAC, PROTAC-CB-JQ1 , which targets the BRD4 protein using the well-characterized warhead JQ1 and recruits the Cereblon (CRBN) E3 ligase via a pomalidomide-derived anchor. The 3-(aminomethyl)cyclobutane-1-carboxylic acid serves as the rigid linker.

Synthesis_Workflow cluster_synthesis PROTAC-CB-JQ1 Synthesis Start Starting Materials: - JQ1-acid - Pomalidomide-amine - Boc-3-(aminomethyl)cyclobutane-1-carboxylic acid Step1 Step 1: Couple Linker to Pomalidomide Start->Step1 Intermediate1 Intermediate 1: Boc-Linker-Pomalidomide Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: Amine-Linker-Pomalidomide Step2->Intermediate2 Step3 Step 3: Couple JQ1-acid to Intermediate 2 Intermediate2->Step3 Final_PROTAC Final Product: PROTAC-CB-JQ1 Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Synthetic workflow for PROTAC-CB-JQ1.

Materials:

  • JQ1 carboxylic acid

  • Pomalidomide with a suitable amine handle

  • (1s,3s)-3-((tert-butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • HPLC-grade solvents for purification

Procedure:

  • Step 1: Coupling of the Linker to the E3 Ligase Ligand a. Dissolve pomalidomide-amine (1.0 eq) and (1s,3s)-3-((tert-butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylic acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Step 2: Boc Deprotection a. Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group. c. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is used directly in the next step.

  • Step 3: Coupling of the Warhead to the Linker-E3 Ligase Ligand Conjugate a. Dissolve the amine salt from Step 2 (1.0 eq) and JQ1 carboxylic acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature overnight, monitoring for the formation of the final PROTAC product by LC-MS. d. Work up the reaction as described in Step 1d-e.

  • Step 4: Purification and Characterization a. Purify the crude final product by preparative reverse-phase HPLC to obtain PROTAC-CB-JQ1 with high purity (>95%). b. Confirm the identity and purity of the final compound by high-resolution mass spectrometry (HRMS) and 1H and 13C NMR spectroscopy.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to assess the ability of PROTAC-CB-JQ1 to induce the formation of a ternary complex between BRD4 and Cereblon.

Materials:

  • His-tagged BRD4 bromodomain (BD1 or BD2)

  • GST-tagged DDB1/CRBN complex

  • Terbium-labeled anti-His antibody

  • Fluorescein-labeled anti-GST antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • PROTAC-CB-JQ1 and control compounds (e.g., JQ1, pomalidomide)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of PROTAC-CB-JQ1 in assay buffer.

  • In a 384-well plate, add His-tagged BRD4 and GST-tagged DDB1/CRBN to a final concentration that is empirically determined to be optimal.

  • Add the serially diluted PROTAC-CB-JQ1 or control compounds to the wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Add the Terbium-labeled anti-His antibody and Fluorescein-labeled anti-GST antibody to all wells.

  • Incubate the plate for an additional 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 490 nm and 520 nm).

  • Calculate the TR-FRET ratio (520 nm emission / 490 nm emission) and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is achieved (TC50). A characteristic bell-shaped "hook effect" curve is often observed at high PROTAC concentrations.[6]

Protocol 3: In Vitro Ubiquitination Assay

This assay determines if the PROTAC-CB-JQ1-mediated ternary complex is productive, leading to the ubiquitination of BRD4.

Materials:

  • Recombinant human E1 (UBE1), E2 (e.g., UBE2D2), and DDB1/CRBN E3 ligase complex

  • Recombinant human BRD4

  • Human ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • PROTAC-CB-JQ1

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Anti-BRD4 antibody and anti-ubiquitin antibody

Procedure:

  • Set up ubiquitination reactions in microcentrifuge tubes containing E1, E2, DDB1/CRBN, BRD4, ubiquitin, and ATP in the reaction buffer.

  • Add PROTAC-CB-JQ1 at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using an anti-BRD4 antibody to detect higher molecular weight bands corresponding to ubiquitinated BRD4. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Protocol 4: Cellular Protein Degradation Assay (Western Blot)

This is the definitive cellular assay to measure the degradation of the target protein.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, 293T)

  • PROTAC-CB-JQ1

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of PROTAC-CB-JQ1 for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and Western blotting.

  • Probe the membrane with anti-BRD4 and anti-loading control antibodies.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the extent of BRD4 degradation at each concentration and time point. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Data Presentation and Interpretation

The quantitative data from the aforementioned assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of PROTAC-CB-JQ1 Characterization

AssayParameterResult
Ternary Complex Formation TC50 (nM)[Insert Value]
In Vitro Ubiquitination Ubiquitination[Yes/No/Concentration-dependent]
Cellular Degradation DC50 (nM)[Insert Value]
Dmax (%)[Insert Value]
Binary Binding (SPR/ITC) K_D (Warhead to POI)[Insert Value]
K_D (Anchor to E3)[Insert Value]

Conclusion and Future Directions

The use of rigid linkers, such as those derived from 3-(aminomethyl)cyclobutanecarboxylic acid, represents a promising strategy in the rational design of PROTACs. By reducing conformational flexibility and pre-organizing the molecule for optimal ternary complex formation, these linkers have the potential to yield degraders with enhanced potency, selectivity, and improved pharmacokinetic properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this novel linker chemistry. Future work should focus on exploring different stereoisomers of the cyclobutane core and expanding the application of this linker to a wider range of target proteins and E3 ligases.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273–312.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114.
  • Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., Swanson, H., Kim, K. B., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364.
  • Schneekloth, A. R., Jr, Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: en route to chemical proteomics. Bioorganic & medicinal chemistry letters, 18(22), 5904–5908.
  • Hines, J., Lartigue, S., Dong, H., Qian, Y., & Crews, C. M. (2019). MDM2-recruiting PROTAC offers superior, synergistic antiproliferative activity via simultaneous degradation of BRD4 and stabilization of p53. Cancer research, 79(1), 251–262.
  • Bulatov, E., & Ciulli, A. (2015). Targeting Cullin-RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modulation. The Biochemical journal, 467(3), 365–386.
  • Han, X., Zhao, L., Xiang, W., Qin, C., Miao, B., Xu, T., Wang, M., & Wang, L. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of medicinal chemistry, 62(24), 11218–11231.
  • Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., Zollman, D., Stegmann, M., Faelth-Savitski, M., Ramsden, M., & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Shibata, N., Nagai, K., Morita, Y., Ujikawa, O., Ohoka, N., Hattori, T., Naito, M., & Demizu, Y. (2018). Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands. Journal of medicinal chemistry, 61(2), 543–575.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(51), E11923-E11931.
  • Li, Y., et al. (2019). Discovery of a Potent and Orally Bioavailable PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry, 62(24), 11218-11231.
  • Edmondson, S. D., et al. (2019). A review of the evolution of proteolysis-targeting chimeras (PROTACs): from a concept to drug candidates. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 831-848.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical probes. MedChemComm, 8(2), 241-247.
  • Steinebach, C., et al. (2020). A Chemical Toolbox for the Synthesis of PROTACs. Chemistry – A European Journal, 26(41), 8835-8843.
  • Zhao, Q., et al. (2019). Development of a Potent and Selective PARP1 Degrader. Journal of Medicinal Chemistry, 62(17), 8039-8047.
  • Wurz, R. P., et al. (2018). The influence of linker length and composition on the activity of PROTACs. Bioorganic & Medicinal Chemistry Letters, 28(14), 2488-2492.
  • Lebraud, H., et al. (2016). In-cell self-assembly of proteolysis-targeting chimeras (CLIPTACs).
  • Olson, C. M., & Jiang, B. (2018). Catalytic-dosing PROTACs against IRAK4.
  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Bond, M. J., & Crews, C. M. (2021). PROTAC-Linkerology to Target the Undruggable Proteome. Annual Review of Cancer Biology, 5, 203-221.
  • Schapira, M., et al. (2019). The PROTAC paradigm in drug discovery. Nature Reviews Drug Discovery, 18(12), 949-963.
  • Sun, X., et al. (2019). PROTAC-pedia: A comprehensive and searchable database for PROTACs. Nucleic Acids Research, 47(D1), D1103-D1108.
  • Ciulli, A. (2019). The PROTAC technology in drug discovery: A new way to drug the undruggable. Drug Discovery Today: Technologies, 31, 15-21.
  • Maniaci, C., et al. (2017). Homo-PROTACs: a new tool for E3 ligase ligand discovery and characterization. ACS Chemical Biology, 12(9), 2346-2352.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Mares, A., et al. (2020). Discovery of a Covalent RNF114-Based PROTAC. ACS Chemical Biology, 15(6), 1541-1547.
  • Chen, H., et al. (2018). Discovery of the First-in-Class Potent and Selective BRD9 Degrader. Journal of Medicinal Chemistry, 61(19), 8897-8904.
  • Qiu, Y., et al. (2019). Discovery of SIAH1-recruiting PROTACs. Bioorganic & Medicinal Chemistry Letters, 29(16), 2110-2114.
  • Zhang, F., et al. (2020). Discovery of a Potent and Selective STAT3 Degrader. Journal of Medicinal Chemistry, 63(10), 5227-5241.
  • Zhou, H., et al. (2018). Discovery of a First-in-Class, Potent, and Orally Bioavailable VHL-Based PROTAC Degrader of STAT3. Journal of Medicinal Chemistry, 61(2), 462-481.
  • Su, S., et al. (2019). Potent and Preferential Degradation of CDK6 via Recruitment to VHL by De-risking the Linker of a Known VHL-Based PROTAC. Journal of Medicinal Chemistry, 62(15), 7044-7056.
  • Wang, L., et al. (2019). A general strategy for the discovery of binders for E3 ubiquitin ligases.
  • Sun, Y., et al. (2019). Development of a Potent and Selective Degrader of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 62(3), 1538-1547.

Sources

Method

Application Notes and Protocols for the Coupling of 3-(Aminomethyl)cyclobutanecarboxylic Acid

For: Researchers, scientists, and drug development professionals Introduction: Navigating the Unique Reactivity of a Constrained Scaffolding 3-(Aminomethyl)cyclobutanecarboxylic acid is a non-natural, conformationally re...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Unique Reactivity of a Constrained Scaffolding

3-(Aminomethyl)cyclobutanecarboxylic acid is a non-natural, conformationally restricted amino acid that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its rigid cyclobutane core provides a unique three-dimensional architecture, making it a valuable building block for creating novel peptide-based therapeutics and complex molecular scaffolds, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2]

However, the very structural rigidity that makes this molecule attractive also presents significant challenges in synthetic chemistry, particularly in amide bond formation. The steric hindrance imposed by the cyclobutane ring can impede the approach of coupling reagents and reaction partners, often leading to low yields and incomplete reactions with standard protocols.[3][4][5] This application note provides a detailed guide to effective coupling strategies for 3-(Aminomethyl)cyclobutanecarboxylic acid, offering a selection of protocols with increasing efficacy to address varying degrees of synthetic difficulty. We will explore the mechanistic rationale behind each method, from standard carbodiimide-based approaches to high-efficiency uronium salt-mediated couplings and robust acyl fluoride-based strategies for the most recalcitrant substrates.

The Indispensable Role of Protecting Groups

Prior to any coupling reaction, it is critical to employ a protecting group strategy to ensure regioselective amide bond formation. Since 3-(Aminomethyl)cyclobutanecarboxylic acid possesses both a nucleophilic amine and an electrophilic carboxylic acid, one of these functional groups must be temporarily masked to prevent self-polymerization or unwanted side reactions.[6][7]

The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal. The two most common amine-protecting groups in modern peptide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[7]

  • Boc Group: Introduced by reacting the amino acid with di-tert-butyl dicarbonate, the Boc group is stable to a wide range of reaction conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[7][8]

  • Fmoc Group: Attached using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent.[7]

This orthogonality allows for selective deprotection of either the N-terminus or side chains, a cornerstone of solid-phase peptide synthesis.[6] For the protocols detailed below, it is assumed that the amine of the incoming 3-(Aminomethyl)cyclobutanecarboxylic acid is protected (e.g., as Boc-3-(aminomethyl)cyclobutanecarboxylic acid) when the carboxylic acid is to be activated for coupling. Conversely, if the amine is the intended nucleophile, the carboxylic acid may be protected as an ester.

Protocol 1: Standard Carbodiimide-Mediated Coupling

This method is a workhorse of peptide synthesis, valued for its simplicity and the accessibility of the reagents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then susceptible to nucleophilic attack by the amine of the coupling partner. To mitigate the risk of racemization and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.[10][11]

Mechanism of Action

The reaction proceeds via the formation of the O-acylisourea, which can then react directly with the amine. However, this intermediate can also rearrange to a stable N-acylurea, terminating the reaction. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and more reactive towards the amine, thus enhancing the yield and purity of the desired amide.[10]

Experimental Workflow: Carbodiimide Coupling

cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Purification A Dissolve Boc-protected 3-(Aminomethyl)cyclobutanecarboxylic acid and amine coupling partner in DMF B Add HOBt (1.1 eq) A->B C Cool reaction mixture to 0°C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Stir at 0°C for 30 min, then warm to room temperature D->E F Stir for 12-24 hours E->F G Quench reaction with water F->G H Extract with ethyl acetate G->H I Wash organic layer with dilute acid, bicarbonate solution, and brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for EDC/HOBt mediated coupling.

Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the Boc-protected 3-(aminomethyl)cyclobutanecarboxylic acid (1.0 equivalent) and the amine coupling partner (1.0-1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Additive: Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Activation: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: Slowly add EDC·HCl (1.2 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data Summary: Carbodiimide Method
ParameterRecommendationRationale
Coupling Agent EDC·HClWater-soluble byproducts simplify purification.[10][12]
Additive HOBtSuppresses racemization and side reactions.[10][11]
Base Typically none requiredEDC·HCl is used as a salt; a tertiary amine like DIPEA may be added if the amine partner is a salt.
Solvent DMF, DCMGood solvating properties for reactants.
Temperature 0°C to RTInitial cooling minimizes side reactions during activation.
Yield Expectation ModerateMay be lower with highly hindered substrates.

Protocol 2: High-Efficiency Uronium/Aminium Salt Coupling

For more challenging couplings, particularly with sterically demanding substrates, uronium or aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer superior performance.[13] These reagents facilitate rapid and efficient active ester formation with minimal side reactions.[9][13]

Mechanism of Action

In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[13] The HOAt byproduct has the added benefit of a neighboring pyridine nitrogen, which can assist in the subsequent aminolysis step, accelerating the rate of amide bond formation.[13] This makes HATU one of the most effective coupling reagents available.[13]

Experimental Workflow: Uronium Salt Coupling

cluster_0 Pre-activation cluster_1 Coupling cluster_2 Work-up & Purification A Dissolve Boc-protected 3-(Aminomethyl)cyclobutanecarboxylic acid in DMF B Add HATU (1.1 eq) and DIPEA (2.0 eq) A->B C Stir for 5-10 minutes at RT B->C D Add amine coupling partner (1.0 eq) C->D E Stir at room temperature for 2-4 hours D->E F Quench reaction with water E->F G Extract with ethyl acetate F->G H Wash organic layer with dilute acid, bicarbonate solution, and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for HATU mediated coupling.

Detailed Step-by-Step Protocol
  • Preparation: Dissolve the Boc-protected 3-(aminomethyl)cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.

  • Coupling: Add the amine coupling partner (1.0 equivalent) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. The reaction is typically much faster than with carbodiimides. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Data Summary: Uronium Salt Method
ParameterRecommendationRationale
Coupling Agent HATU, HBTU, HCTUHigh reactivity, suitable for hindered couplings.[13]
Additive None requiredThe reagent contains the active ester precursor (HOAt or HOBt).
Base DIPEA, 2,4,6-CollidineNon-nucleophilic base required to activate the reagent and neutralize acids.[11]
Solvent DMF, NMPPolar aprotic solvents are standard.
Temperature Room TemperatureReactions are typically fast and efficient at RT.
Yield Expectation HighGenerally provides excellent yields even with difficult substrates.

Protocol 3: Acyl Fluoride-Mediated Coupling for Severely Hindered Systems

When both coupling partners are sterically demanding, even high-activity uronium salts may fail to provide satisfactory results. In these extreme cases, converting the carboxylic acid to an acyl fluoride offers a highly effective, albeit more specialized, solution.[3][4][5] Acyl fluorides are relatively stable but exhibit high reactivity towards amines, a combination that is ideal for overcoming severe steric hindrance.[4]

Mechanism of Action

Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate the acyl fluoride in situ. The small size of the fluoride leaving group minimizes steric clash during the subsequent nucleophilic attack by the amine, allowing the reaction to proceed where bulkier activated species would fail.[4]

Detailed Step-by-Step Protocol
  • Acyl Fluoride Formation: In a sealed vial, dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or MeCN). Add a fluorinating agent like BTFFH (1.2 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (1.5 equivalents). Stir at room temperature for 30-60 minutes.

  • Amine Addition: Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction mixture to an elevated temperature (e.g., 80°C) for 12-24 hours.[5] The use of heat is often necessary to drive the coupling of the highly stable acyl fluoride with the hindered amine.

  • Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up and purification by column chromatography as described in the previous protocols.

Data Summary: Acyl Fluoride Method
ParameterRecommendationRationale
Activating Agent BTFFH, TFFH, XtalFluor-EEfficiently generates acyl fluorides in situ.[4]
Base 2,4,6-Collidine, DIPEARequired for the formation of the acyl fluoride.
Solvent MeCN, CH₂Cl₂Solvents that are stable to the reaction conditions.
Temperature Elevated (e.g., 80°C)Often required to overcome the high activation barrier for coupling severely hindered partners.[5]
Yield Expectation Good to HighThis is a robust method for substrates where other standard protocols fail.[3][4][5]

Conclusion and Best Practices

The successful coupling of 3-(Aminomethyl)cyclobutanecarboxylic acid hinges on selecting a methodology appropriate for the steric and electronic properties of the coupling partner.

  • For straightforward couplings, the EDC/HOBt method is a cost-effective and reliable starting point.

  • For substrates with moderate to significant steric hindrance, HATU and other uronium/aminium salts provide a significant advantage in terms of reaction speed and yield.

  • For exceptionally challenging systems where other methods prove inadequate, the formation of an acyl fluoride intermediate presents a powerful and effective strategy.

Regardless of the chosen protocol, the use of anhydrous solvents, high-purity reagents, and careful monitoring of the reaction progress are paramount to achieving optimal results. These detailed protocols provide a validated framework for researchers to confidently incorporate the unique structural motif of 3-(Aminomethyl)cyclobutanecarboxylic acid into their synthetic targets.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link][3]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. [Link][4]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link][5]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link][10]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link][9]

  • Nguyen, N. D. L. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona. [Link][12]

  • Asahina, Y., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. PubMed Central. [Link][1]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link][6]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link][8]

  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link][7]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link][14]

Sources

Application

Harnessing Conformational Rigidity: 3-(Aminomethyl)cyclobutanecarboxylic Acid in the Design of Advanced Therapeutic Peptides

Introduction: The Quest for Stability and Potency in Peptide Therapeutics The therapeutic landscape is increasingly embracing peptides for their high specificity and potency. However, the inherent limitations of natural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stability and Potency in Peptide Therapeutics

The therapeutic landscape is increasingly embracing peptides for their high specificity and potency. However, the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and conformational flexibility, often curtail their clinical utility. The strategic incorporation of non-natural amino acids presents a powerful approach to overcome these hurdles. This guide focuses on the application of cis-3-(Aminomethyl)cyclobutanecarboxylic acid (ACCA), a conformationally constrained GABA analogue, in the development of robust and efficacious therapeutic peptides. By introducing a rigid cyclobutane scaffold into the peptide backbone, researchers can impart favorable structural and functional properties, leading to enhanced metabolic stability and receptor affinity. This document provides a comprehensive overview, detailed protocols, and expert insights for the successful integration of ACCA into peptide-based drug discovery programs.

The Scientific Rationale: Why Constrain a Peptide with 3-(Aminomethyl)cyclobutanecarboxylic Acid?

The incorporation of ACCA into a peptide sequence is a deliberate strategy to engineer specific, desirable traits. The rationale is rooted in the following key principles:

  • Conformational Rigidity: The cyclobutane ring of ACCA restricts the rotational freedom of the peptide backbone. This pre-organization of the peptide into a more defined conformation can reduce the entropic penalty upon binding to its target receptor, potentially leading to higher affinity and selectivity.[1][2]

  • Proteolytic Resistance: The non-natural structure of ACCA is not recognized by many proteases, which are highly specific for L-α-amino acids.[3][4] Replacing a natural amino acid at a known cleavage site with ACCA can significantly enhance the peptide's resistance to enzymatic degradation, thereby prolonging its circulating half-life.[3][5]

  • Modulation of Bioactivity: As a GABA analogue, ACCA can be used to mimic or modulate the activity of neuropeptides that interact with GABA receptors. Its constrained nature allows for the probing of specific receptor conformations and the development of agonists or antagonists with improved subtype selectivity.

  • Improved Pharmacokinetic Properties: By enhancing proteolytic stability, the incorporation of ACCA can lead to improved pharmacokinetic profiles, including increased bioavailability and a longer duration of action.

These advantages are exemplified in the development of stabilized analogues of Angiotensin-(1–7), where the substitution of key amino acids with ACCA resulted in complete resistance to degradation by angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP 3).[3][5]

Core Methodologies: Synthesis, Characterization, and Evaluation

The successful development of ACCA-containing therapeutic peptides hinges on a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

Workflow for Developing ACCA-Containing Peptides

Peptide Development Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Synthesis Solid-Phase Peptide Synthesis (SPPS) with Fmoc-ACCA-OH Cleavage Cleavage from Resin & Side-Chain Deprotection Synthesis->Cleavage Purification Reverse-Phase HPLC Cleavage->Purification MassSpec Mass Spectrometry (Confirmation of Identity) Purification->MassSpec NMR NMR Spectroscopy (Conformational Analysis) MassSpec->NMR CD Circular Dichroism (Secondary Structure) NMR->CD Stability Proteolytic Stability Assay CD->Stability Binding Receptor Binding Assay Stability->Binding Functional Functional Assays (e.g., Cell Proliferation) Binding->Functional

Caption: A generalized workflow for the development of therapeutic peptides incorporating 3-(Aminomethyl)cyclobutanecarboxylic acid.

Application Note 1: Solid-Phase Peptide Synthesis (SPPS) of ACCA-Containing Peptides

The incorporation of Fmoc-protected ACCA into a peptide sequence can be achieved using standard Fmoc-SPPS protocols.[3][6][7] The following protocol provides a detailed methodology for the manual synthesis of a generic ACCA-containing peptide.

Materials and Reagents
Reagent/MaterialSupplierPurpose
Fmoc-Rink Amide MBHA resinVariousSolid support for C-terminal amide peptides
Fmoc-protected amino acidsVariousBuilding blocks for peptide synthesis
Fmoc-cis-3-(Aminomethyl)cyclobutanecarboxylic acid VariousNon-natural amino acid to be incorporated
N,N-Dimethylformamide (DMF)ACS GradeSolvent for washing and reactions
Dichloromethane (DCM)ACS GradeSolvent for washing
PiperidineReagent GradeFor Fmoc deprotection
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)VariousCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase for coupling reactions
Trifluoroacetic acid (TFA)Reagent GradeFor cleavage from resin
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage
Water (ddH₂O)N/AScavenger for cleavage
Diethyl ether (cold)ACS GradeFor peptide precipitation
Protocol: Manual Fmoc-SPPS of an ACCA-Containing Peptide

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a fritted syringe.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a fresh 5 mL of 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 0.4 mmol of the desired Fmoc-amino acid and 0.38 mmol of HCTU in 2 mL of DMF.

    • Add 0.8 mmol of DIPEA to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[4]

  • Incorporation of Fmoc-ACCA-OH:

    • Follow the same procedure as in step 3, using 0.4 mmol of Fmoc-cis-3-(Aminomethyl)cyclobutanecarboxylic acid. Due to the potential for steric hindrance from the cyclobutane ring, it is advisable to extend the coupling time to 4 hours or perform a double coupling if the initial Kaiser test is positive.

  • Peptide Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Drain the cleavage solution into a clean collection tube.

    • Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.[8]

Application Note 2: Conformational Analysis of ACCA-Containing Peptides by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[9] For ACCA-containing peptides, NMR can provide insights into how the cyclobutane constraint influences the overall conformation.

Key NMR Parameters for Conformational Analysis
  • Chemical Shift Index (CSI): The deviation of α-proton chemical shifts from random coil values can indicate the presence of secondary structures like helices or β-sheets.

  • Nuclear Overhauser Effect (NOE): Through-space correlations between protons that are close in space (< 5 Å) provide distance restraints for structure calculations. NOEs between non-adjacent residues are particularly informative for defining the peptide's fold.[10]

  • Coupling Constants (³J-coupling): The magnitude of the coupling constant between the amide proton and the α-proton (³JHNα) can provide information about the backbone dihedral angle φ.

  • Temperature Coefficients of Amide Protons: The change in the chemical shift of amide protons with temperature can indicate their involvement in intramolecular hydrogen bonds, a key feature of stable secondary structures.

Protocol: 2D NMR Analysis of an ACCA-Containing Peptide
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O (9:1) for observing amide protons).

    • Adjust the pH to the desired value (typically between 4 and 6) to minimize aggregation and optimize spectral quality.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify through-space correlations between protons. ROESY is often preferred for peptides of this size to avoid zero-crossing of the NOE.

    • HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C, ¹⁵N), this experiment correlates protons with their directly attached heteroatoms, aiding in resonance assignment.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances by sequentially "walking" through the peptide backbone using the TOCSY and NOESY/ROESY spectra.

    • Identify and quantify key NOEs, particularly those between non-adjacent residues.

    • Measure ³JHNα coupling constants from high-resolution 1D or 2D spectra.

    • If applicable, measure the temperature coefficients of the amide protons by acquiring a series of 1D proton spectra at different temperatures.

  • Structure Calculation (Optional):

    • Use the derived distance and dihedral angle restraints to calculate an ensemble of 3D structures using molecular dynamics and/or simulated annealing protocols (e.g., using software like CYANA, XPLOR-NIH, or AMBER).

Application Note 3: Assessing the Proteolytic Stability of ACCA-Containing Peptides

A key advantage of incorporating ACCA is the enhanced resistance to enzymatic degradation.[11] The following protocol describes a general method for assessing the stability of a peptide in the presence of a specific protease or in a complex biological matrix like human serum.

Materials and Reagents
Reagent/MaterialSupplierPurpose
ACCA-containing peptide and control peptideSynthesizedTest articles
Protease of interest (e.g., trypsin, chymotrypsin)VariousTo assess stability against a specific enzyme
Human serum or plasmaCommercial sourceTo assess stability in a biological matrix
Phosphate-buffered saline (PBS), pH 7.4VariousReaction buffer
Acetonitrile (ACN) with 0.1% TFAHPLC GradeMobile phase for HPLC
Water with 0.1% TFAHPLC GradeMobile phase for HPLC
Quenching solution (e.g., 10% TFA)N/ATo stop the enzymatic reaction
Protocol: In Vitro Proteolytic Stability Assay
  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of the ACCA-containing peptide and a control peptide (e.g., the native sequence) in water or a suitable buffer.

    • Prepare a stock solution of the desired protease in its recommended buffer.

    • Thaw human serum on ice if used.

  • Incubation:

    • In a microcentrifuge tube, combine the peptide stock solution with the protease solution or human serum to achieve a final peptide concentration of 10-100 µM. The enzyme-to-substrate ratio should be optimized based on the specific protease (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of quenching solution (e.g., 10% TFA). This will precipitate the proteins and stop the enzymatic activity.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC using a C18 column.

    • Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm or 280 nm).

    • Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t₁/₂) of the peptide.

Expected Outcome

It is anticipated that the ACCA-containing peptide will exhibit a significantly longer half-life compared to the native control peptide, demonstrating its enhanced proteolytic stability.

Application Note 4: GABA Receptor Binding Assays

Given that ACCA is a GABA analogue, peptides incorporating this residue may interact with GABA receptors. Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.[12][13]

Principle of the Assay

This assay measures the ability of a test compound (the ACCA-containing peptide) to compete with a radiolabeled ligand (e.g., [³H]muscimol for GABAA receptors or [³H]baclofen for GABAB receptors) for binding to receptor preparations from brain tissue.[12]

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform a series of centrifugation and resuspension steps to wash the membranes and remove endogenous GABA.[12]

    • Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, combine the following:

      • The membrane preparation (typically 100-200 µg of protein).

      • A fixed concentration of the radiolabeled ligand (e.g., 1-5 nM [³H]muscimol).

      • Varying concentrations of the ACCA-containing peptide (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • Buffer to reach the final assay volume.

    • Include control wells for:

      • Total binding: No competing ligand.

      • Non-specific binding: A high concentration of a known unlabeled ligand (e.g., 1 mM GABA) to saturate the receptors.

  • Incubation:

    • Incubate the assay plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The incorporation of 3-(Aminomethyl)cyclobutanecarboxylic acid represents a validated and powerful strategy for the development of next-generation therapeutic peptides. The conformational constraint imparted by the cyclobutane ring can significantly enhance proteolytic stability and modulate biological activity, as demonstrated in the case of Angiotensin-(1–7) analogues.[3] The protocols and methodologies outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate ACCA-containing peptides. As our understanding of structure-activity relationships continues to grow, the rational design of peptides incorporating such unique building blocks will undoubtedly lead to the discovery of novel therapeutics with improved clinical outcomes.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838.
  • Supratman, U., Hidayat, A. T., & Maharani, R. (2025). General procedure: Fmoc-strategy SPPS and solution-phase...
  • Howard, T. A., et al. (2014). Stabilization of Angiotensin-(1–7) by key substitution with a cyclic non-natural amino acid. Bioorganic & Medicinal Chemistry Letters, 24(21), 5097-5100.
  • Howard, T. A., et al. (2014). Stabilization of Angiotensin-(1–7)
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Henninot, A., et al. (2018).
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.10.
  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP.
  • Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 14(5), e0211611.
  • SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. Retrieved from [Link]

  • Tkachenko, A. N., et al. (2014). Design and Synthesis of a Monofluoro-Substituted Aromatic Amino Acid as a Conformationally Restricted 19 F NMR Label for Membrane-Bound Peptides. European Journal of Organic Chemistry, 2014(17), 3584-3591.
  • Nikolova, S., et al. (2025). Synthesis and analytical profile of new synthetic analogs of angiotensin 1-7, the main balancing peptide of the renin-angiotensin system. Archiv der Pharmazie.
  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024).
  • Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. (2023). MDPI.
  • Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity. (2021).
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2025).
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Synthesis and NMR Characterization of the Prenyl
  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). PMC.
  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001). Current Protocols in Pharmacology.
  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. (2021). VU Research Repository.
  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. (2000). SciSpace.
  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. (2008). University of Basel.
  • Folding peptides studied by NMR. (2017). SeRMN.
  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. (2020). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-(Aminomethyl)cyclobutanecarboxylic acid synthesis

Technical Support Center: Synthesis of 3-(Aminomethyl)cyclobutanecarboxylic Acid From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(Aminomethyl)cyclobutaneca...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(Aminomethyl)cyclobutanecarboxylic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid (ACCA). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, non-natural amino acid scaffold. ACCA is a key structural motif in modern drug discovery, prized for the conformational rigidity and three-dimensionality it imparts to molecules.[1] However, its synthesis can present unique challenges related to ring strain, stereocontrol, and purification.[2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions. We will address common experimental pitfalls in a direct question-and-answer format, explaining the causality behind our recommended solutions.

Synthetic Overview: Common Pathways to ACCA

The synthesis of ACCA typically begins with a pre-formed cyclobutane ring, which is then functionalized. The most prevalent and versatile methods for introducing the key aminomethyl group involve the Hofmann or Curtius rearrangement of a carboxylic acid derivative. These reactions are advantageous as they shorten the carbon chain by one atom, directly converting a carboxamide or acyl azide to the desired amine.

Synthetic_Workflow cluster_0 Starting Material Preparation cluster_1 Key Rearrangement Step cluster_2 Product Isolation Start 1,1-Cyclobutane- dicarboxylic Acid Intermediate1 Cyclobutane-1,3- dicarboxylic Acid Derivative Start->Intermediate1 Isomerization/ Functionalization Intermediate2 3-Carboxamide- cyclobutanecarboxylic Acid Intermediate1->Intermediate2 Amide Formation Rearrangement Hofmann or Curtius Rearrangement Intermediate2->Rearrangement Intermediate3 Protected ACCA (e.g., Boc-protected) Rearrangement->Intermediate3 Isocyanate Trapping FinalProduct 3-(Aminomethyl)cyclobutane- carboxylic Acid (ACCA) Intermediate3->FinalProduct Deprotection & Purification

Caption: High-level workflow for ACCA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing the ACCA core?

The Hofmann rearrangement of 3-carboxamidecyclobutanecarboxylic acid is the most frequently employed and well-documented route.[3][4] This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[3][5] While the classic conditions using bromine and sodium hydroxide are effective, milder reagents such as N-bromosuccinimide (NBS) or hypervalent iodine compounds like (bis(trifluoroacetoxy)iodo)benzene offer better functional group tolerance and often lead to cleaner reactions with higher yields.[3][6]

Q2: How can I control the cis/trans stereochemistry of the final product?

Stereochemical control is paramount and is almost exclusively dictated by the stereochemistry of your starting material, the substituted cyclobutanecarboxylic acid. The Hofmann and Curtius rearrangements are known to proceed with retention of configuration at the migrating carbon. Therefore, to synthesize cis-ACCA, you must begin with a cis-3-carboxamidecyclobutanecarboxylic acid. There is minimal risk of epimerization under standard, optimized rearrangement conditions. The primary challenge lies in the stereocontrolled synthesis or separation of the cyclobutane precursors.[2]

Q3: My Hofmann rearrangement yield is consistently low. What are the most common causes?

Low yields in this key step are a frequent issue. The troubleshooting workflow below can help diagnose the problem. The primary culprits are often incomplete reaction, degradation, or the formation of symmetrical urea byproducts. The latter occurs when the newly formed amine product attacks the highly reactive isocyanate intermediate.

Q4: Purification of the final amino acid is proving difficult. What is the best strategy?

As a zwitterionic compound, ACCA has low solubility in most organic solvents and can be challenging to purify via standard silica gel chromatography. The two most effective strategies are:

  • Ion-Exchange Chromatography: This is the most robust method for purifying unprotected amino acids.

  • Protection/Deprotection Strategy: A highly recommended alternative is to trap the isocyanate intermediate with tert-butanol to form the Boc-protected amine.[3] This derivative, trans-3-(Boc-aminomethyl)cyclobutanecarboxylic acid, is no longer zwitterionic and behaves like a standard carboxylic acid, making it easily purifiable by flash chromatography.[7] Subsequent deprotection with an acid like TFA or HCl yields the pure product.

Troubleshooting Guide: Low Yield in the Hofmann Rearrangement

Use this decision tree to diagnose and solve issues with the key rearrangement step.

Troubleshooting_Hofmann Start Low Yield Observed CheckSM Analyze crude reaction by TLC/LCMS. Is starting amide consumed? Start->CheckSM Cause1 Possible Cause: Insufficient reagent, low temperature, or short reaction time. CheckSM->Cause1 No CheckProduct Is the desired product observed along with significant side products? CheckSM->CheckProduct Yes Incomplete No Solution1 Solution: 1. Increase reagent stoichiometry (1.1-1.2 eq). 2. Gradually increase temperature. 3. Extend reaction time. Cause1->Solution1 Complete Yes Cause2 Possible Cause: Urea formation from isocyanate + amine product. Reaction with solvent. CheckProduct->Cause2 Yes Cause3 Possible Cause: Degradation of starting material or product under harsh conditions (strong base/high temp). CheckProduct->Cause3 No SideProducts Yes Solution2 Solution: 1. Trap isocyanate with MeOH or tBuOH. 2. Use milder reagents (e.g., PhI(OAc)2). 3. Ensure anhydrous conditions if trapping. Cause2->Solution2 NoProduct No Solution3 Solution: 1. Lower reaction temperature. 2. Use a milder base or non-aqueous conditions. 3. Switch to a milder reagent (see table below). Cause3->Solution3

Caption: Decision tree for troubleshooting low yields.

Table 1: Comparison of Hofmann Rearrangement Reagents
Reagent SystemTypical ConditionsAdvantagesDisadvantages
Br₂ / aq. NaOH 0 °C to refluxInexpensive, classic method.[8]Harsh conditions, potential for side reactions (e.g., bromination of other sites), not suitable for sensitive substrates.
N-Bromosuccinimide (NBS) / Base Base (e.g., DBU, MeONa) in alcoholMilder than Br₂, easier to handle.Can still be aggressive; base choice is critical.
(Bis(trifluoroacetoxy)iodo)benzene Methanol or aq. acetonitrile, 0 °C to RTVery mild, high yields, excellent functional group tolerance.[6]Reagent is more expensive.
Lead Tetraacetate (Pb(OAc)₄) t-BuOH or other alcoholsEffective for sensitive substrates.Stoichiometric heavy metal waste.

Experimental Protocol: Synthesis of trans-3-(Boc-aminomethyl)cyclobutanecarboxylic acid

This protocol provides a reliable, step-by-step method that incorporates a protection strategy for simplified purification.

Step 1: Amide Formation from trans-Cyclobutane-1,3-dicarboxylic acid monoester

  • To a solution of trans-3-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution for 15 minutes, or add a solution of aqueous ammonia (2.0 eq) and stir vigorously for 1 hour.

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude trans-3-(methoxycarbonyl)cyclobutanecarboxamide.

Scientific Rationale: The conversion to an acid chloride is a standard, efficient method for activating a carboxylic acid for amidation. Using a monoester of the dicarboxylic acid ensures regioselectivity.

Step 2: Modified Hofmann Rearrangement and Boc Protection

  • Prepare a solution of sodium hydroxide (4.0 eq) in water (0.5 M) and cool to 0 °C.

  • Add bromine (1.1 eq) dropwise to the cold NaOH solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve the crude amide from Step 1 (1.0 eq) in a 1:1 mixture of THF and tert-butanol (0.2 M).

  • Add the cold sodium hypobromite solution to the amide solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-3 hours, monitoring by TLC or LCMS for the disappearance of the starting material.

  • Cool the reaction mixture, and acidify to pH ~2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Scientific Rationale: This procedure traps the intermediate isocyanate directly with tert-butanol. The resulting Boc-protected amine is stable to the workup conditions and is readily purified. The use of classic Br₂/NaOH is shown here, but a milder reagent from Table 1 could be substituted.[3]

Step 3: Saponification and Purification

  • Dissolve the crude product from Step 2 in a 1:1 mixture of THF/water (0.2 M).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting solid/oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient with 1% acetic acid) to yield pure trans-3-(Boc-aminomethyl)cyclobutanecarboxylic acid.

Scientific Rationale: Saponification converts the methyl ester to the required carboxylic acid. The Boc group is stable to these basic conditions. Adding a small amount of acetic acid to the chromatography eluent improves peak shape by preventing the deprotonation and streaking of the carboxylic acid on the silica.

Step 4: Boc Deprotection (Final Product Generation)

  • Dissolve the purified Boc-protected acid (1.0 eq) in DCM or dioxane (0.2 M).

  • Add a 4 M solution of HCl in dioxane (10 eq) or trifluoroacetic acid (TFA, 10 eq).

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LCMS).

  • Remove the solvent and excess acid under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt.

  • Filter the solid and dry under vacuum to obtain the final 3-(Aminomethyl)cyclobutanecarboxylic acid salt.

References

  • Wikipedia. Hofmann rearrangement. [Link]

  • PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]

  • National Center for Biotechnology Information. Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. [Link]

  • Studypool. SOLUTION: Hofmann rearrangement mechanism conditions and applications. [Link]

  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • ResearchGate. Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. [Link]

  • Royal Society of Chemistry. Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • PubMed Central. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. [Link]

  • PubMed Central. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid.... [Link]

  • PubMed Central. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]

  • ResearchGate. A) Synthesis of cyclobutenecarboxylic acids 27c–e. B) Reactions of cis‐.... [Link]

  • Semantic Scholar. Total synthesis of cyclobutane amino acids from atelia herbert smithii. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids.... [Link]

  • Organic Syntheses. 19 - Organic Syntheses Procedure. [Link]

  • ACS Publications. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • OpenStax. Additional Problems 20 – Organic Chemistry: A Tenth Edition. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

  • ResearchGate. A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy | Request PDF. [Link]

  • ResearchGate. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

  • ResearchGate. Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. [Link]

  • OpenStax. Ch. 21 Additional Problems - Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 3-(Aminomethyl)cyclobutanecarboxylic Acid Isomers

Welcome to the technical support center for the purification of 3-(Aminomethyl)cyclobutanecarboxylic acid (3-AMCCA) isomers. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Aminomethyl)cyclobutanecarboxylic acid (3-AMCCA) isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating specific stereoisomers of this valuable cyclobutane-containing amino acid. The rigid, three-dimensional structure of the cyclobutane core makes 3-AMCCA an attractive scaffold in drug discovery, but its stereochemical complexity—arising from both cis/trans diastereomerism and enantiomerism—presents significant purification challenges.[1][2]

This document provides in-depth, field-proven strategies, troubleshooting guides, and detailed protocols in a practical question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Understanding the Isomeric Landscape

Question: What are the specific isomers of 3-(Aminomethyl)cyclobutanecarboxylic acid I need to separate?

Answer: 3-(Aminomethyl)cyclobutanecarboxylic acid exists as four distinct stereoisomers. The purification challenge is twofold:

  • Diastereomeric Separation: You must first separate the geometric isomers, which have different spatial arrangements of the aminomethyl and carboxylic acid groups relative to the cyclobutane ring. These are:

    • cis-3-(Aminomethyl)cyclobutanecarboxylic acid

    • trans-3-(Aminomethyl)cyclobutanecarboxylic acid

  • Enantiomeric Resolution: Each diastereomer (cis and trans) is a racemic mixture, meaning it consists of a pair of non-superimposable mirror images (enantiomers). Therefore, you must also resolve:

    • (1R,3S)- and (1S,3R)- isomers for the cis form.

    • (1R,3R)- and (1S,3S)- isomers for the trans form.

The choice of which isomer to isolate is critical, as different stereoisomers can have vastly different pharmacological and toxicological profiles.

Part 2: Separation of Cis and Trans Diastereomers

The first major hurdle is the bulk separation of the cis and trans diastereomers. These isomers have different physical properties (e.g., solubility, melting point, polarity), which we can exploit for separation.

Question: My initial synthesis produced a mixture of cis and trans isomers. What is the most effective method for their separation?

Answer: The two primary strategies are fractional crystallization and column chromatography. The choice depends on the scale of your synthesis, the properties of your specific mixture, and available resources.

This is often the preferred method for large-scale separations due to its cost-effectiveness. It relies on the differential solubility of the cis and trans isomers in a given solvent system.

Troubleshooting Guide: Fractional Crystallization

  • Q: I'm getting poor separation, and my NMR shows contamination from the other isomer. What's going wrong?

    • A: Co-crystallization is likely occurring. The key is to find a solvent system where one diastereomer is significantly less soluble than the other.

      • Solution 1: Solvent Screening. Experiment with a range of solvents with varying polarities. For amino acids, water, short-chain alcohols (methanol, ethanol, isopropanol), or mixtures thereof are excellent starting points. A patent for the related compound, trans-4-aminomethyl-cyclohexane carboxylic acid, demonstrates that cooling a concentrated aqueous solution can selectively crystallize the trans-isomer as a hydrate, leaving the cis-isomer in the mother liquor.[3][4] This principle is highly applicable here.

      • Solution 2: Control the Cooling Rate. A slow, controlled cooling rate allows for more selective crystal growth and reduces the chances of the more soluble isomer crashing out with the desired product.[5]

      • Solution 3: Seeding. Introduce a few seed crystals of the pure, desired isomer to the supersaturated solution to encourage its selective crystallization.

  • Q: My product yield is very low after recrystallization. How can I improve it?

    • A: You may be losing too much product to the mother liquor.

      • Solution 1: Concentrate the Mother Liquor. The mother liquor is enriched with your desired product, albeit contaminated with the other isomer. You can concentrate it and perform a second or third crystallization to recover more material.

      • Solution 2: Use an Anti-Solvent. After dissolving your mixture in a good solvent, slowly add an "anti-solvent" (in which your product is poorly soluble) to induce crystallization. This can sometimes provide better selectivity and yield than cooling alone.

For smaller scales or when crystallization fails to provide adequate separation, column chromatography is a powerful alternative.

Troubleshooting Guide: Column Chromatography

  • Q: My cis and trans isomers are co-eluting on the silica gel column. How can I improve resolution?

    • A: Your mobile phase is not providing sufficient selectivity.

      • Solution 1: Adjust Mobile Phase Polarity. For zwitterionic amino acids, a common issue is strong binding to the silica. Use a more polar eluent system, such as Dichloromethane (DCM)/Methanol with a small amount of ammonium hydroxide or triethylamine to suppress the interaction with silica's acidic sites.

      • Solution 2: Consider Ion-Exchange Chromatography. Since the molecule has both acidic and basic functional groups, ion-exchange chromatography can offer excellent separation based on differences in the pKa values of the cis and trans isomers.

Table 1: Comparison of Diastereomer Separation Strategies

FeatureFractional CrystallizationColumn Chromatography
Principle Differential SolubilityDifferential Adsorption/Partitioning
Scalability Excellent for large scaleBest for small to medium scale
Cost Low (solvents, energy)High (stationary phase, solvents)
Labor Can be less labor-intensiveLabor-intensive
Purity May require multiple cyclesCan achieve very high purity in one pass
Key Challenge Finding an effective solvent systemFinding an effective mobile phase
Part 3: Chiral Resolution of Enantiomers via Diastereomeric Salt Formation

Once you have isolated a pure diastereomer (e.g., the racemic trans isomer), the next step is to separate its two enantiomers. The most common and scalable method is to form diastereomeric salts using a chiral resolving agent.[6][7]

Core Principle: Reacting a racemic mixture (R/S) with a single enantiomer of a chiral resolving agent (R') produces a mixture of two diastereomeric salts (R,R' and S,R'). These diastereomers have different physical properties and can be separated by crystallization.[6]

Question: How do I choose the right chiral resolving agent and solvent for my 3-AMCCA isomer?

Answer: This is the most critical decision in the resolution process. The success of the resolution depends on the formation of a stable, crystalline salt with one diastereomer being significantly less soluble than the other.

Workflow for Chiral Resolution

G cluster_0 racemate Racemic 3-AMCCA (cis or trans) salts Mixture of Diastereomeric Salts (in solution) racemate->salts Salt Formation agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) agent->salts crystallization Fractional Crystallization salts->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Salt Crystal (e.g., (R)-AMCCA / (R)-Mandelate) separation->less_soluble Solid more_soluble More Soluble Salt (in Mother Liquor) separation->more_soluble Liquid liberation1 Liberation of Free Amino Acid (pH adjustment / ion exchange) less_soluble->liberation1 liberation2 Liberation & Recovery more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 (e.g., (R)-3-AMCCA) liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., (S)-3-AMCCA) liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Guide: Diastereomeric Salt Resolution

  • Q: I've tried a resolving agent, but nothing crystallizes. What now?

    • A: The diastereomeric salts may be too soluble, or you may be forming an oil or glass.

      • Solution 1: Solvent Screening is Crucial. The choice of solvent dictates solubility. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures). The goal is to find a solvent where one salt is sparingly soluble while the other remains in solution.

      • Solution 2: Check Stoichiometry. For molecules with two functional groups like 3-AMCCA, the molar ratio of the resolving agent can be critical. You might form a 1:1 or a 2:1 salt. Experiment with different ratios (e.g., 0.5 or 1.0 equivalents of resolving agent).[8]

      • Solution 3: Try a Different Resolving Agent. Sometimes, there is no substitute for empirical screening. If one agent fails, try another from a different chemical class (see Table 2).

  • Q: I got crystals, but the enantiomeric excess (e.e.) is low after liberating the amino acid. How can I improve the purity?

    • A: The less-soluble salt is likely contaminated with the more-soluble one.

      • Solution 1: Recrystallize the Diastereomeric Salt. Before liberating the free amino acid, recrystallize the diastereomeric salt cake 1-2 more times from the same solvent system. This is often sufficient to achieve >99% d.e. (diastereomeric excess), which translates to >99% e.e. in the final product.[9]

      • Solution 2: Optimize the Crystallization Temperature. Ensure you are filtering at the optimal temperature where the solubility difference between the two diastereomers is maximal.

Table 2: Common Chiral Resolving Agents for Amino Acids

Resolving Agent ClassExamplesTarget Functional GroupComments
Chiral Carboxylic Acids (+)-Tartaric Acid, (-)-Dibenzoyl-L-tartaric acid, (R)-(-)-Mandelic AcidAmino GroupForms salts with the basic aminomethyl group. Widely available and cost-effective.
Chiral Amines (S)-(-)-α-Phenylethylamine, Brucine, QuinineCarboxylic Acid GroupForms salts with the acidic carboxyl group. Often used for resolving acidic compounds.[6]
Chiral Sulfonic Acids (+)-Camphor-10-sulfonic acidAmino GroupStrong acid that forms stable, often highly crystalline salts.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol is a general template. Optimal resolving agent, solvent, and temperatures must be determined empirically.

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 3-AMCCA (cis or trans isomer) in a minimal amount of a heated solvent (e.g., 95% ethanol).

    • In a separate vessel, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(-)-Mandelic Acid) in the same solvent, heating if necessary.

    • Slowly add the resolving agent solution to the amino acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a small crystal.

    • Further cool the mixture in an ice bath or refrigerate overnight to maximize the yield of the less-soluble diastereomeric salt.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • QC Step: Dry a small sample of the salt and analyze by chiral HPLC or NMR to determine the diastereomeric excess (d.e.). If d.e. is <98%, perform a recrystallization of the salt from the same solvent system.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of the amino acid (typically pH ~6-7) using a dilute acid or base to precipitate the free amino acid. Alternatively, use a strong acid or base to solubilize one component and extract the other.

    • Another robust method is to pass the salt solution through an ion-exchange column to separate the amino acid from the resolving agent.

  • Final Purification:

    • Collect the precipitated amino acid by filtration.

    • Wash with cold water and then a water-miscible solvent like acetone or ethanol.

    • Dry the final product under vacuum.

    • Final QC: Confirm chemical identity by NMR and MS. Determine final enantiomeric excess (e.e.) by chiral HPLC or GC.

References

  • Šatínský, D., & Karlíček, R. (2001). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska Farmacie, 50(5), 234–239.
  • Majhi, K. C., et al. (2019).
  • Majhi, K. C., et al. (2019). Chapter 4 - Chromatographic Separation of Amino Acids. ResearchGate. Retrieved from [Link]

  • Save My Exams. (n.d.). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Retrieved from [Link]

  • Barrios, H., et al. (2020). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. European Journal of Organic Chemistry.
  • Mori, S., et al. (2001). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Tetrahedron, 57(31), 6699-6706.
  • Li, G., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. Chemical Science, 15(21), 8201-8208.

  • Unspecified. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Ronsisvalle, S., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(38), 10422-10433.
  • Kuo, C. H., & Ault, A. (1983). Resolution of racemic amino acids. U.S. Patent No. 4,379,941. Washington, DC: U.S.
  • Unspecified. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Naito, T., et al. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S. Patent No. 3,875,217. Washington, DC: U.S.
  • Unspecified. (n.d.).
  • Unspecified. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
  • Unspecified. (1974). Separation and purification of cis and trans isomers. U.S.
  • Chavan, V. L., & Jaydeokar, S. S. (2018). RESOLUTION OF THE (DL)-CIS-TRANS-2,2- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISOMERS USING CHIRAL AMINES.
  • Unspecified. (2023).
  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3925.
  • Naito, T., et al. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S. Patent No. 3,839,429. Washington, DC: U.S.
  • Avenoza, A., et al. (2001). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 12(6), 949-955.
  • Fuji, K., et al. (2001). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI MAIL, 112.
  • Sciforum. (2024). Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. Retrieved from [Link]

  • Cinà, L., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Crystals, 12(11), 1599.
  • Remenar, J. F., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Journal of Pharmaceutical Sciences, 100(2), 516-527.
  • Unspecified. (2025). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. Chirality.
  • PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]

  • Unspecified. (2024).
  • Lakner, F. J., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 209.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 3-(Aminomethyl)cyclobutanecarboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges associated with 3-(aminomethyl)cyclobutanecarboxylic acid and its derivatives. These compounds, characterized by a unique strained cyclobutane ring and zwitterionic properties, often present significant hurdles in formulation and experimental design. This resource is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your work.

Part 1: Troubleshooting Guide for Poor Solubility

Researchers often encounter precipitation or incomplete dissolution when working with 3-(aminomethyl)cyclobutanecarboxylic acid derivatives. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Compound Precipitates Out of Aqueous Buffer

Scenario: You've prepared a stock solution in an aqueous buffer (e.g., PBS pH 7.4), but upon standing or dilution, the compound crashes out of solution.

Probable Cause: The pH of the solution is likely near the isoelectric point (pI) of the molecule. Like other amino acids, 3-(aminomethyl)cyclobutanecarboxylic acid derivatives are zwitterionic. At their pI, the net charge is zero, minimizing repulsion between molecules and leading to strong intermolecular interactions (e.g., hydrogen bonding, crystal lattice formation) that favor the solid state over solvation.[1]

Step-by-Step Solution:

  • Characterize the pH-Solubility Profile:

    • Prepare a series of small-volume aqueous solutions with varying pH values (e.g., from pH 2 to pH 10).

    • Add a known excess of your compound to each solution.

    • Equilibrate the samples (e.g., shaking for 24-48 hours at a controlled temperature).

    • Filter the saturated solutions and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot solubility versus pH to identify the pH of minimum and maximum solubility. The solubility of amino acids is typically lowest at their isoelectric point and increases at pH extremes where the molecule carries a net positive or negative charge.[1][2][3]

  • Adjust Buffer pH:

    • Based on the profile, select a buffer pH that is at least 2 units away from the determined pI.

    • For acidic derivatives, moving to a more basic pH will deprotonate the carboxylic acid, creating a net negative charge and enhancing solubility.

    • For basic derivatives, a more acidic pH will protonate the amine, leading to a net positive charge and improved solubility.[1]

  • Consider Salt Formation:

    • If pH adjustment alone is insufficient or not feasible for your experimental system, consider forming a salt of your compound.[4][5][6] Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[4][6]

    • For a compound with a basic aminomethyl group, forming a hydrochloride or mesylate salt can significantly improve aqueous solubility.[7][8]

    • For an acidic carboxylic acid group, forming a sodium or potassium salt is a common strategy.

Workflow for pH-Dependent Solubility Assessment:

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_decision Decision cluster_action Action prep1 Prepare Buffers (pH 2-10) prep2 Add Excess Compound prep1->prep2 equil1 Agitate for 24-48h prep2->equil1 equil2 Centrifuge/Filter equil1->equil2 analysis1 Quantify Supernatant (HPLC) equil2->analysis1 analysis2 Plot Solubility vs. pH analysis1->analysis2 decision1 Is Solubility Sufficient? analysis2->decision1 action1 Select Optimal Buffer pH decision1->action1 Yes action2 Proceed to Salt Screening decision1->action2 No G cluster_initial Initial Lab-Scale Steps cluster_advanced Advanced Formulation Strategies start Poorly Soluble Derivative ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvents start->cosolvent salt_screen Salt Screening ph_adjust->salt_screen cosolvent->salt_screen asd Amorphous Solid Dispersion salt_screen->asd lipid Lipid-Based Formulation salt_screen->lipid particle Particle Size Reduction salt_screen->particle

Sources

Optimization

Stability issues with 3-(Aminomethyl)cyclobutanecarboxylic acid in biological assays

A Guide for Researchers on Navigating Stability in Biological Assays Disclaimer: 3-(Aminomethyl)cyclobutanecarboxylic acid is a compound with limited publicly available stability data. The guidance provided herein is bas...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Stability in Biological Assays

Disclaimer: 3-(Aminomethyl)cyclobutanecarboxylic acid is a compound with limited publicly available stability data. The guidance provided herein is based on established principles of small molecule chemistry, the behavior of analogous cyclic amino acids, and extensive experience in troubleshooting biological assays. Researchers should always perform initial validation experiments for their specific conditions.

Introduction

Welcome to the technical support center for 3-(Aminomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this novel cyclic amino acid into their experimental workflows. Due to its unique structure—a cyclobutane ring conferring rigidity and primary amine and carboxylic acid moieties providing functionality—this compound presents both exciting opportunities and potential stability challenges in biological assays.[][2]

This document provides a structured approach to troubleshooting, offering scientifically grounded explanations for potential issues and actionable protocols to ensure the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 3-(Aminomethyl)cyclobutanecarboxylic acid.

Q1: How should I prepare my initial stock solution of this compound? A: Given its amino acid structure, the compound's solubility is highly dependent on pH.[3][4] For initial stock solutions, we recommend using a slightly acidic (e.g., 0.1 N HCl) or slightly basic (e.g., 0.1 N NaOH) aqueous solvent to ensure complete dissolution before further dilution into your neutral assay buffer. A high-concentration stock in DMSO is also a common strategy for small molecules, but verify solubility first. Always perform a visual inspection for precipitation after preparation.

Q2: What is the optimal pH for storing aqueous solutions of this compound? A: For long-term storage of amino acids in solution, a neutral pH and deep-freezing (e.g., -20°C or -80°C) are generally recommended to minimize degradation.[5] Acidic or alkaline conditions can accelerate the degradation of certain amino acids over time.[5][6] For this specific molecule, there is a theoretical risk of intramolecular cyclization (lactam formation) under conditions that favor nucleophilic attack, such as high heat or extreme pH.

Q3: Can I repeatedly freeze-thaw my stock solutions? A: Repeated freeze-thaw cycles can degrade small molecules.[7] It is best practice to aliquot your stock solution into single-use volumes upon initial preparation to minimize this risk. If you must re-use a stock, ensure it is brought to room temperature and thoroughly mixed before use.

Q4: My compound seems to lose activity in my cell-based assay over a 48-hour incubation. What could be the cause? A: Several factors could be at play:

  • Metabolic Instability: The compound may be metabolized by cellular enzymes.

  • Chemical Degradation: The compound might be unstable in the complex environment of the cell culture medium at 37°C.[8]

  • Adsorption: The compound may be adsorbing to the surface of your plasticware (e.g., microplates), reducing its effective concentration.[9]

  • Poor Permeability: The compound may not be efficiently entering the cells, leading to an apparent loss of activity.[10]

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems with detailed diagnostic steps and solutions.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Inconsistent data is a common frustration that can often be traced back to compound handling and stability.[11][12]

Diagnostic Workflow

G cluster_feedback Feedback Loop Start Inconsistent Results Observed CheckStock 1. Verify Stock Solution Integrity - Visually inspect for precipitate - Measure concentration (e.g., LC-MS) - Prepare fresh stock Start->CheckStock CheckStock->Start Precipitate or Degradation Found CheckDilution 2. Assess Dilution Protocol - Ensure serial dilutions are accurate - Check for precipitation upon dilution - Use low-binding tubes/plates CheckStock->CheckDilution Stock OK CheckDilution->Start Dilution Errors Found AssayControls 3. Evaluate Assay Controls - Are positive/negative controls consistent? - Is there plate-to-plate variability? CheckDilution->AssayControls Dilution OK AssayControls->Start Assay System Unstable StabilityTest 4. Perform a Stability Test (See Protocol Below) - Incubate in assay buffer - Measure compound concentration over time AssayControls->StabilityTest Controls OK ProblemSolved Problem Identified & Resolved StabilityTest->ProblemSolved Stability Profile Determined

Caption: Troubleshooting workflow for inconsistent assay results.

Causality and Solutions
  • Stock Solution Integrity: The primary source of error is often the stock solution. A compound that has precipitated out of solution will lead to drastically lower effective concentrations.

    • Solution: Always bring DMSO stocks to room temperature and vortex thoroughly before use. If using aqueous stocks, ensure the pH is appropriate for solubility. When in doubt, prepare a fresh stock solution from the solid material.[13]

  • Solubility in Assay Buffer: A compound may be soluble in a high-concentration organic stock but precipitate when diluted into an aqueous assay buffer (a phenomenon known as "crashing out").

    • Solution: Perform a simple solubility test. Prepare the highest concentration of the compound used in your assay and visually inspect for precipitation or turbidity over time. If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO or using a different buffer system.[14][15]

  • Adsorption to Labware: Hydrophobic or charged molecules can stick to the plastic surfaces of microplates and pipette tips, especially at low concentrations. This effectively removes the compound from the reaction.

    • Solution: Use low-protein-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer can also mitigate this issue, but ensure the surfactant is compatible with your assay.[9]

Issue 2: Compound Appears to Degrade in Aqueous Buffer

A time-dependent loss of activity suggests the compound is not stable under your experimental conditions.

Potential Degradation Pathway: Intramolecular Cyclization

Given the presence of a primary amine and a carboxylic acid on the same molecule, intramolecular cyclization to form a lactam is a chemically plausible degradation pathway, especially under certain conditions (e.g., elevated temperature, presence of coupling agents, or extreme pH).[16][17]

Caption: Potential intramolecular cyclization (lactam formation).

Note: As I cannot generate live images, the DOT script above is a template. A visual representation would show the amine group attacking the carboxylic acid group, leading to the formation of a new amide bond within a bicyclic ring structure and the elimination of a water molecule.

Quantitative Stability Assessment

To empirically determine stability, you must measure the concentration of the parent compound over time.

ParameterCondition 1Condition 2Condition 3
Buffer System PBS, pH 7.4Cell Culture Medium0.1 N HCl
Temperature 4°C25°C (Room Temp)37°C
Time Points 0, 2, 8, 24, 48 hours0, 2, 8, 24, 48 hours0, 2, 8, 24, 48 hours
Endpoint % Remaining Compound (LC-MS)% Remaining Compound (LC-MS)% Remaining Compound (LC-MS)
Caption: Example table for designing a compound stability study.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution
  • Weighing: Accurately weigh out the required amount of solid 3-(Aminomethyl)cyclobutanecarboxylic acid using a calibrated analytical balance.

  • Solvent Selection:

    • For DMSO Stock: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex vigorously for 2-5 minutes. If necessary, use a sonicating water bath for brief periods to aid dissolution.

    • For Aqueous Stock: Test solubility in a small volume first. If insoluble in water, add 0.1 N HCl dropwise until dissolved, or alternatively, 0.1 N NaOH. Record the final pH.

  • Visual Confirmation: After dissolution, visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[5]

Protocol 2: Assay Buffer Stability Assessment

This protocol allows you to quantify the stability of your compound under the exact conditions of your biological assay.

  • Preparation: Prepare a solution of your compound in the final assay buffer at the highest concentration you plan to test.

  • Incubation: Aliquot this solution into several tubes. Place one set of tubes at the assay incubation temperature (e.g., 37°C) and a control set at 4°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition and immediately freeze it at -80°C to halt any further degradation. The T=0 sample represents 100% of the initial compound.

  • Analysis: Once all time points are collected, thaw the samples and analyze them using a quantitative method like LC-MS/MS. This will measure the concentration of the parent compound remaining in the solution.

  • Data Interpretation: Plot the percentage of the remaining parent compound versus time for each condition. This will provide a clear degradation profile and help you determine the viable time window for your experiments.

By systematically addressing these potential issues, you can ensure the integrity of your experimental data and confidently assess the biological activity of 3-(Aminomethyl)cyclobutanecarboxylic acid.

References

  • Traut, T. (1994). The Stability of Amino Acids. PubMed. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available at: [Link]

  • Lee, J. Y., et al. (2018). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. ResearchGate. Available at: [Link]

  • Fujikawa, Y., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Keipert Labs. (2018). pH Dependence and the Isoelectric Point of Amino Acids. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. ResearchGate. Available at: [Link]

  • Molecular Biology (MB). (n.d.). Assay Troubleshooting. MB. Available at: [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Cui, Y., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Biotechnology Progress. Available at: [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]

  • Qin, Z., et al. (2022). Carboxylic acid reductases enable intramolecular lactamization reactions. Nature Communications. Available at: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]

  • Hart, D. J., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters. Available at: [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?. MolecularCloud. Available at: [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. Available at: [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. Available at: [Link]

  • Proclinical. (2014). A Brief Guide to Small-Molecule Compounds and FDA Regulations. Proclinical. Available at: [Link]

  • Kim, H. J., et al. (2018). Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation. Journal of Peptide Science. Available at: [Link]

  • ACS Omega. (2025). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega. Available at: [Link]

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available at: [Link]

  • Lee, S., et al. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules. Available at: [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. Available at: [Link]

  • The Organic Chemistry Tutor. (2014). Intramolecular reaction between carboxylic acid and amide. YouTube. Available at: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • PubMed Central. (2017). Paving the way for small-molecule drug discovery. Journal of Thoracic Disease. Available at: [Link]

  • PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. SciTechnol. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Aminomethyl)cyclobutanecarboxylic Acid

Welcome to the Technical Support Center for the synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your experimental success.

Introduction

3-(Aminomethyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, often utilized as a conformationally restricted GABA analogue or as a component in the design of novel therapeutics. The synthesis of this molecule, while conceptually straightforward, can present several challenges that may impact yield and purity. Common issues include managing the stereochemistry of the cyclobutane ring, achieving efficient conversion in the key reductive amination step, and effectively purifying the final zwitterionic product.

This guide will walk you through a common synthetic pathway, highlighting critical parameters and providing solutions to frequently encountered problems.

Synthetic Workflow Overview

A prevalent and cost-effective route to 3-(Aminomethyl)cyclobutanecarboxylic acid begins with the synthesis of the key intermediate, 3-oxocyclobutanecarboxylic acid, followed by a reductive amination.

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Start [label="Commercially Available\nStarting Materials", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2"]; Step1 [label="Synthesis of\n3-Oxocyclobutanecarboxylic Acid"]; Step2 [label="Reductive Amination"]; Step3 [label="Purification"]; End [label="3-(Aminomethyl)cyclobutanecarboxylic\nacid (cis/trans mixture)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

Start -> Step1 [label="[2+2] Cycloaddition\nor Malonate Synthesis"]; Step1 -> Step2 [label="Key Intermediate"]; Step2 -> Step3 [label="Crude Product"]; Step3 -> End; }

A general overview of the synthetic workflow.

Part 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid - Troubleshooting Guide

The synthesis of the 3-oxocyclobutanecarboxylic acid intermediate is a critical first stage. Several methods exist, often involving multi-step sequences.[1][2] Below are common issues encountered during this phase.

Q1: My yield for the synthesis of 3-oxocyclobutanecarboxylic acid is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 3-oxocyclobutanecarboxylic acid can often be attributed to incomplete reaction, side reactions, or difficulties in the work-up and isolation.

  • Probable Cause 1: Inefficient Cyclization. The formation of the four-membered ring is often the most challenging step. In syntheses involving the reaction of 1,3-dihalopropanes with malonates, the reaction kinetics can be slow and require harsh conditions, leading to decomposition.[2]

    • Solution: Ensure your reagents are pure and the solvent is anhydrous. The choice of base and reaction temperature is critical. For instance, using a strong base like potassium tert-butoxide in an appropriate solvent such as DMF may be necessary.[3] However, prolonged reaction times at high temperatures can lead to side products. It is advisable to monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Probable Cause 2: Difficult Hydrolysis and Decarboxylation. The final step in many syntheses of 3-oxocyclobutanecarboxylic acid involves the hydrolysis of an ester and subsequent decarboxylation. Incomplete hydrolysis or decarboxylation will result in a mixture of products that are difficult to separate.

    • Solution: For the hydrolysis of a diester precursor, strong acidic conditions (e.g., refluxing in 6M HCl) for an extended period are often required.[4] Monitor the reaction for the disappearance of the starting material. For the decarboxylation of a dicarboxylic acid intermediate, heating the neat material to its melting point is a common procedure.[2] Ensure the temperature is high enough for efficient carbon dioxide evolution but not so high as to cause decomposition.

  • Probable Cause 3: Product Loss During Work-up. 3-Oxocyclobutanecarboxylic acid is a relatively polar molecule with some water solubility, which can lead to losses during aqueous work-up.

    • Solution: When extracting the product from an aqueous solution, use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. Saturating the aqueous layer with sodium chloride can also help to reduce the solubility of the product in the aqueous phase and improve extraction efficiency.

Q2: I am observing a significant amount of an unknown byproduct in my synthesis of 3-oxocyclobutanecarboxylic acid. How can I identify and minimize it?

A2: The nature of the byproduct will depend on the specific synthetic route you are employing.

  • Possible Byproduct in Malonate-based Syntheses: Linear Alkylation Products. Instead of cyclizing, the malonate may undergo double alkylation with the 1,3-dihalopropane at only one end, leading to linear byproducts.

    • Mitigation: This is often a concentration-dependent issue. Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions. The slow addition of the dihalide to the malonate and base mixture can also help to maintain a low concentration of the electrophile.

  • Possible Byproduct in Routes from 1,3-dibromoacetone: Favorskii Rearrangement Products. If using 1,3-dibromoacetone and a nucleophile like malononitrile, side reactions such as the Favorskii rearrangement can occur under basic conditions.[1]

    • Mitigation: Careful control of the reaction temperature and the rate of addition of the base is crucial. Using a phase-transfer catalyst like tetrabutylammonium bromide can sometimes improve the selectivity of the desired reaction.[1]

Part 2: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid - Troubleshooting Guide

The conversion of 3-oxocyclobutanecarboxylic acid to 3-(aminomethyl)cyclobutanecarboxylic acid via reductive amination is the core transformation. This step is often challenging due to the presence of both a ketone and a carboxylic acid functionality.

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Keto_Acid [label="3-Oxocyclobutanecarboxylic\nAcid"]; Imine_Formation [label="Imine/Enamine\nFormation", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; Reduction [label="Reduction"]; Final_Product [label="3-(Aminomethyl)cyclobutanecarboxylic\nAcid", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

Keto_Acid -> Imine_Formation [label="+ NH3 or Amine Source"]; Imine_Formation -> Reduction [label="Reducing Agent\n(e.g., NaBH3CN)"]; Reduction -> Final_Product; }

Key steps in the reductive amination process.

Q1: The reductive amination of my 3-oxocyclobutanecarboxylic acid is not going to completion. What can I do to drive the reaction forward?

A1: Incomplete conversion in reductive amination is a common issue. Several factors can contribute to this.

  • Probable Cause 1: Inefficient Imine/Enamine Formation. The first step of a reductive amination is the formation of an imine or enamine intermediate, which is an equilibrium process.[5] If the equilibrium favors the starting materials, the subsequent reduction will be slow.

    • Solution: The pH of the reaction medium is critical for imine formation. It should be mildly acidic (typically pH 5-6) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic as to fully protonate the amine nucleophile.[6] You can use a buffer system, such as acetic acid/sodium acetate, to maintain the optimal pH.[7] The removal of water, a byproduct of imine formation, can also drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Probable Cause 2: Inactive Reducing Agent. The choice and quality of the reducing agent are paramount.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is a popular choice for reductive aminations because it is selective for the iminium ion over the ketone, especially at mildly acidic pH.[8] However, it can be hygroscopic and lose activity over time. Ensure you are using a fresh or properly stored batch. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that is less toxic and often more reactive.[6] If using sodium borohydride (NaBH₄), it is best to first allow the imine to form before adding the reducing agent, as NaBH₄ can reduce the starting ketone.[8]

  • Probable Cause 3: Steric Hindrance. The cyclobutane ring can present some steric hindrance, which may slow down the reaction.

    • Solution: Increasing the reaction temperature can help to overcome the activation energy barrier. However, be mindful that higher temperatures can also promote side reactions. Monitoring the reaction progress is key to finding the optimal balance.

Q2: I am observing the formation of 3-hydroxycyclobutanecarboxylic acid as a major byproduct. How can I prevent this?

A2: The formation of the corresponding alcohol is a classic side reaction in reductive aminations, arising from the reduction of the starting ketone before imine formation and subsequent reduction.

  • Primary Cause: The reducing agent is not selective enough or the reaction conditions favor ketone reduction.

    • Solution 1: Use a More Selective Reducing Agent. As mentioned above, NaBH₃CN and NaBH(OAc)₃ are generally more selective for the iminium ion over the ketone compared to NaBH₄.[6][8]

    • Solution 2: Optimize Reaction Conditions. If using NaBH₄, ensure that the imine has fully formed before its addition. You can monitor this by TLC or ¹H NMR. Running the reaction in a two-step, one-pot fashion can be beneficial.

    • Solution 3: Control the pH. At a slightly acidic pH, the iminium ion is more readily reduced than the ketone. Carefully controlling the pH can significantly suppress the formation of the alcohol byproduct.

Q3: The stereochemistry of my final product is a mixture of cis and trans isomers. How can I control the stereoselectivity of the reduction?

A3: Achieving high stereoselectivity in the reduction of a substituted cyclobutanone can be challenging. The final stereochemical outcome is determined during the reduction of the imine/enamine intermediate.

  • Controlling Factors: The choice of reducing agent, solvent, and temperature can all influence the stereochemical outcome. The steric bulk of the reducing agent and the way it approaches the imine intermediate will dictate the stereochemistry of the newly formed stereocenter.

    • Strategies for Stereocontrol:

      • Bulky Reducing Agents: Employing sterically demanding reducing agents can favor the approach from the less hindered face of the cyclobutane ring, leading to a higher diastereomeric excess of one isomer.

      • Temperature Effects: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lowest activation energy.

      • Directed Reductions: In some cases, it may be possible to use a directing group to guide the approach of the reducing agent. However, for this particular substrate, this is less straightforward.

      • Literature Precedence: It is crucial to consult the literature for similar reductions of substituted cyclobutanones to guide your choice of conditions. For example, some syntheses of trans-3-aminocyclobutanol derivatives utilize specific reaction sequences to control stereochemistry.[9]

Q4: Should I protect the carboxylic acid group before the reductive amination?

A4: This is an important consideration, as the carboxylic acid could potentially interfere with the reaction.

  • Potential Issues with an Unprotected Carboxylic Acid:

    • Acid-Base Reactions: The carboxylic acid can react with the amine nucleophile in an acid-base reaction, reducing the effective concentration of the amine available for imine formation.

    • Reaction with the Reducing Agent: Some hydride reducing agents can react with carboxylic acids.

  • Protecting Group Strategy:

    • When to Protect: If you are experiencing very low yields and have ruled out other causes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a viable strategy.

    • Choice of Protecting Group: A simple ester is usually sufficient. It can be formed via Fischer esterification using the corresponding alcohol and a catalytic amount of acid.

    • Deprotection: After the reductive amination, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

    • Drawbacks: This adds two extra steps to your synthesis (protection and deprotection), which will lower the overall yield. Therefore, it is often preferable to optimize the direct reductive amination of the unprotected keto acid first.

Part 3: Purification of 3-(Aminomethyl)cyclobutanecarboxylic Acid - Troubleshooting Guide

The final product is a zwitterionic amino acid, which can make purification challenging.[10]

Q1: I am having difficulty purifying the final product. Standard silica gel chromatography is not working well.

A1: Zwitterionic compounds often exhibit poor solubility in common organic solvents and can interact strongly with silica gel, leading to streaking and poor separation.

  • Solution 1: Ion-Exchange Chromatography. This is the most effective method for purifying amino acids.[11]

    • Procedure:

      • Load the crude product onto a cation-exchange resin (e.g., Dowex 50W).

      • Wash the resin with water to remove any non-basic impurities.

      • Elute the desired amino acid with an aqueous ammonia solution.

      • Lyophilize or carefully evaporate the solvent to obtain the pure product.

  • Solution 2: Crystallization at the Isoelectric Point (pI). Amino acids are least soluble in water at their isoelectric point.

    • Procedure:

      • Dissolve the crude product in a minimal amount of water.

      • Adjust the pH of the solution to the pI of 3-(aminomethyl)cyclobutanecarboxylic acid. You may need to determine this experimentally, but it will likely be in the neutral to slightly acidic range.

      • The pure product should precipitate out of the solution.

      • Collect the solid by filtration and wash with cold water and then a water-miscible organic solvent like acetone or ethanol to aid in drying.

Q2: How can I remove residual salts from my final product?

A2: Salts from buffers or work-up procedures are common impurities.

  • Solution:

    • Dialysis or Size-Exclusion Chromatography: For larger scale purifications, these methods can be effective for separating the small molecule product from salts.

    • Recrystallization: If you can find a suitable solvent system, recrystallization can be very effective at removing salt impurities. Mixtures of water and a miscible organic solvent (e.g., ethanol, isopropanol) are often good starting points.

    • Ion-Exchange Chromatography: As mentioned above, this technique is excellent for salt removal.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid?

A: The overall yield can vary significantly depending on the specific route and the efficiency of each step. A reasonable target for a multi-step synthesis of this nature would be in the range of 20-40%.

Q: Which analytical techniques are best for monitoring the progress of the reactions and characterizing the final product?

A:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are useful for monitoring the synthesis of the less polar intermediate, 3-oxocyclobutanecarboxylic acid. For the reductive amination and the final product, Liquid Chromatography-Mass Spectrometry (LC-MS) is more appropriate.

  • Final Product Characterization: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Q: Are there any safety precautions I should be aware of?

A:

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle it with care in a well-ventilated fume hood.

  • Strong Acids and Bases: The synthesis involves the use of strong acids and bases, which are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressurized Reactions: If performing a catalytic hydrogenation for the reduction step, ensure you are using the appropriate high-pressure equipment and follow all safety protocols for working with hydrogen gas.

Quantitative Data Summary

The following table provides a hypothetical comparison of different reducing agents for the reductive amination step, based on general principles. The actual results will be substrate and condition-dependent.

Reducing AgentTypical Solvent(s)Typical pHRelative ReactivitySelectivity (Imine vs. Ketone)Potential Issues
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Ethanol5-6ModerateHighToxicity, hygroscopic
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFN/A (self-catalyzing)HighHighMoisture sensitive
Sodium Borohydride (NaBH₄)Methanol, Ethanol7-9HighLowCan reduce the starting ketone

Experimental Protocols

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Illustrative Example based on Patent Literature) [1]

  • Step 1: Synthesis of 1,3-dibromoacetone. To a solution of acetone in ethanol, slowly add bromine at room temperature. Stir the reaction for 12-16 hours. Remove the solvent and byproducts under reduced pressure to obtain crude 1,3-dibromoacetone.

  • Step 2: Cyclization with Malononitrile. In a flask containing DMF, sodium iodide, and a phase-transfer catalyst (e.g., TBAB), add potassium carbonate. To this mixture, add a solution of malononitrile and 1,3-dibromoacetone in DMF. Heat the reaction at 60-90°C for 16-24 hours. After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify by distillation or chromatography to obtain 3,3-dicyanocyclobutanone.

  • Step 3: Hydrolysis and Decarboxylation. Reflux the 3,3-dicyanocyclobutanone in 6M hydrochloric acid for 16-24 hours. After cooling, extract the product with dichloromethane. Dry the organic layer, concentrate, and recrystallize from a suitable solvent system (e.g., methyl tert-butyl ether) to obtain 3-oxocyclobutanecarboxylic acid.

Protocol 2: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

  • Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add ammonium acetate (as the ammonia source).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by LC-MS.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by ion-exchange chromatography as described in the purification troubleshooting section.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - MDPI. (URL: [Link])

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity - ACS Publications. (URL: [Link])

  • Reductive Amination - Chemistry LibreTexts. (URL: [Link])

  • A Practical Catalytic Reductive Amination of Carboxylic Acids - The Royal Society of Chemistry. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • How to desalt zwitterions? - ResearchGate. (URL: [Link])

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (URL: [Link])

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])

  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis - Diva-Portal.org. (URL: [Link])

  • Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed. (URL: [Link])

  • Amino Acid-Protecting Groups - SciSpace. (URL: [Link])

  • Reductive Amination - Chemistry Steps. (URL: [Link])

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (URL: [Link])

  • Work-up of a zwitterion? : r/Chempros - Reddit. (URL: [Link])

  • Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study - MDPI. (URL: [Link])

Sources

Optimization

Side reactions in the synthesis of cyclobutane-containing compounds

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of cyclobutane synthesis. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of cyclobutane synthesis. As a Senior Application Scientist, my goal is to distill field-proven insights into actionable troubleshooting strategies and frequently asked questions. This guide is structured to address the specific, nuanced challenges you encounter at the bench, moving beyond simple protocols to explain the fundamental causality behind experimental choices.

Troubleshooting Guide: Side Reactions in Cyclobutane Synthesis

This section tackles the most common and challenging side reactions encountered during the synthesis of cyclobutane-containing compounds. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Category 1: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is the most prevalent method for constructing cyclobutane rings.[1] However, its success is often hampered by issues of selectivity and competing reaction pathways.

Question 1: My photochemical [2+2] reaction is giving a low yield and a mixture of regioisomers (Head-to-Head and Head-to-Tail). How can I improve this?

Answer:

Low yields and poor regioselectivity in photochemical [2+2] cycloadditions are common challenges stemming from the reaction's stepwise, diradical mechanism.[2] The distribution of Head-to-Head (HH) and Head-to-Tail (HT) products is governed by the electronic and steric properties of the reactants and the reaction conditions.[1][3]

Probable Causes & Solutions:

  • Suboptimal Reactant Excitation: Direct irradiation can lead to side reactions, including decomposition of starting materials or products, especially under high-energy conditions.[1]

    • Solution: Employ a Photosensitizer. A photosensitizer absorbs light and transfers the energy to one of the reactants, allowing the use of longer, less damaging wavelengths.[4][5] This avoids direct excitation of sensitive functional groups. Common sensitizers include acetone and benzophenone.[6] For reactions with N-aryl maleimides, thioxanthone has proven effective.[4][7]

  • Uncontrolled Reaction Intermediates: The stability of the intermediate 1,4-diradical influences the product ratio.

    • Solution: Solvent Optimization. The solvent can influence the reaction's efficiency and selectivity.[4] Polar solvents can stabilize charged intermediates that may be involved in alternative mechanisms, while non-polar solvents may favor less polar transition states.[8] It is crucial to avoid solvents that can quench the excited state or participate in side reactions.[2] For instance, in some intramolecular reactions, protic solvents may favor one regioisomer over another.[4]

  • Concentration Effects: Reactant concentration can significantly impact the outcome.

    • Solution: Adjust Reactant Concentration. For intermolecular reactions, high concentrations can lead to unwanted self-dimerization of one of the alkene partners.[2] Conversely, very low concentrations can slow the reaction rate. For intramolecular reactions, high dilution is often preferred to minimize competing intermolecular side reactions.[4] A systematic optimization of concentration is recommended.

Experimental Protocol: Optimizing Regioselectivity using a Photosensitizer

  • Setup: In a quartz reaction vessel, dissolve the enone (1.0 eq) and the alkene (1.5-2.0 eq) in a deoxygenated solvent (e.g., acetone or acetonitrile). Acetone can serve as both the solvent and a triplet sensitizer.[2]

  • Sensitizer Addition: If not using acetone as the solvent, add a photosensitizer (e.g., benzophenone, 0.1-0.3 eq).

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.[2]

  • Irradiation: Irradiate the solution using a suitable light source (e.g., a medium-pressure mercury lamp) with a Pyrex filter to block high-energy UV light. Maintain a constant temperature, as heat can promote side reactions.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Analysis: Upon completion, analyze the crude product mixture by ¹H NMR to determine the ratio of HH to HT isomers.

Parameter Problem Troubleshooting Action
Wavelength Product decomposition, low yield.Use a photosensitizer and a longer wavelength light source.[4]
Solvent Poor selectivity, side reactions.Screen a range of solvents (e.g., acetone, benzene, acetonitrile).[2][8]
Concentration Enone dimerization, slow reaction.Optimize concentration; use excess of one alkene for intermolecular reactions.[2]
Question 2: My thermal [2+2] cycloaddition between an alkene and a ketene is failing. What am I doing wrong?

Answer:

While most thermal [2+2] cycloadditions are forbidden by orbital symmetry rules, the reaction of an alkene with a ketene is a notable exception.[1][9] This is due to a unique orbital interaction that makes the reaction thermally allowed.[9][10] Failure in this reaction often points to issues with the ketene generation or stability.

Probable Causes & Solutions:

  • Inefficient Ketene Generation: Ketenes are highly reactive and are typically generated in situ. A common method is the dehydrochlorination of an acyl chloride using a non-nucleophilic base like triethylamine.[10] Incomplete reaction or side reactions with the base can prevent ketene formation.

    • Solution: Verify Base and Substrate Quality. Ensure the triethylamine is pure and dry. The acyl chloride precursor must also be of high purity. Consider alternative methods for ketene generation if this continues to fail.

  • Ketene Dimerization/Polymerization: Ketenes can readily react with themselves. This is a significant competing pathway if the ketenophile (the alkene) is not sufficiently reactive or is present in too low a concentration.

    • Solution: Control Stoichiometry and Addition Rate. The ketene is usually generated in the presence of the alkene. Slow addition of the acyl chloride to the mixture of the alkene and base can help maintain a low concentration of the ketene, favoring the desired cycloaddition over dimerization.

Workflow for Troubleshooting Thermal Ketene Cycloaddition

Caption: Troubleshooting workflow for thermal [2+2] ketene cycloadditions.

Category 2: Ring Contraction & Expansion Reactions
Question 3: My ring contraction of a substituted pyrrolidine to a cyclobutane is producing a significant amount of an alkene byproduct. How can I suppress this?

Answer:

The synthesis of cyclobutanes via the ring contraction of pyrrolidines often proceeds through a 1,4-biradical intermediate after the extrusion of nitrogen.[11][12] This biradical has two competing pathways: the desired C-C bond formation to yield the cyclobutane, and a β-fragmentation process that leads to an alkene byproduct.[11][13]

Probable Causes & Solutions:

  • Biradical Stability and Conformation: The substitution pattern on the pyrrolidine ring affects the stability and preferred conformation of the 1,4-biradical intermediate. If the conformation required for ring closure is sterically disfavored, β-fragmentation can become the dominant pathway.

    • Solution: Substrate Modification. While not always feasible, slight modifications to the substrate's steric bulk can alter the conformational preference of the biradical intermediate, potentially favoring cyclization.

  • Reaction Conditions: Temperature can influence the partitioning between the two pathways.

    • Solution: Optimize Reaction Temperature. The activation energies for cyclization and fragmentation may be different. Running the reaction at various temperatures (both higher and lower) can reveal an optimal condition that favors the desired product.

Competing Pathways in Pyrrolidine Ring Contraction

G A Pyrrolidine Derivative B 1,1-Diazene Intermediate A->B - H₂N-OTs C 1,4-Biradical B->C - N₂ D Desired Cyclobutane (via C-C Bond Formation) C->D Path A (Favored) E Alkene Byproduct (via β-Fragmentation) C->E Path B (Side Reaction)

Caption: Competing reaction pathways from the 1,4-biradical intermediate.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the key differences in side products between thermal and photochemical [2+2] cycloadditions?

A1: The primary difference lies in the mechanism. Thermal [2+2] reactions are generally forbidden and only occur with specific substrates like ketenes.[9][14] They are concerted, leading to high stereospecificity. Side products usually arise from the decomposition or dimerization of the reactive species (e.g., ketene). Photochemical [2+2] reactions proceed through a triplet diradical intermediate, which can lead to a loss of stereochemistry and the formation of both regioisomers (HH and HT).[2] Additionally, the high energy of UV light can cause non-specific degradation of starting materials and products.[1]

Q2: My reaction mixture is complex, and the desired cyclobutane product is difficult to purify. What strategies can I use?

A2: Purification of cyclobutane derivatives can be challenging due to the presence of isomers and byproducts with similar physical properties.

  • Chromatography: Careful column chromatography is the most common method.[15] Experiment with different solvent systems and stationary phases.

  • Distillation: If the product is volatile and the impurities have sufficiently different boiling points, fractional distillation can be effective.[16]

  • Chemical Conversion: For stubborn impurities, a chemical solution may work. For example, if aldehydes are a major byproduct and are difficult to separate from a cyclobutanone product, they can be selectively oxidized to higher-boiling carboxylic acids, which are then easily removed.[16][17]

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity.

Q3: Can catalysts introduce their own set of side reactions?

A3: Yes. While catalysts can greatly improve selectivity, they can also introduce new reaction pathways. For example, in a cobalt-catalyzed cycloaddition, dimeric products can sometimes form.[18] Lewis acid catalysts, like Bi(OTf)₃ used in some intramolecular cycloadditions, can activate carbonyl groups but may also promote undesired rearrangements if the substrate is sensitive.[1] It is crucial to screen catalyst loading and reaction conditions to minimize these catalyst-induced side reactions.

Q4: How does ring strain in the cyclobutane product affect subsequent reaction steps?

A4: The significant ring strain in cyclobutanes (approx. 26 kcal/mol) makes them versatile synthetic intermediates.[19] However, this reactivity can also be a source of side reactions in subsequent steps. The ring is susceptible to opening under various conditions, including acidic, basic, thermal, or reductive conditions.[20] For example, attempts to perform reactions on substituents attached to the ring can inadvertently lead to ring expansion or cleavage. This must be a key consideration when planning multi-step syntheses involving cyclobutane intermediates.

References
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC - NIH. (2024-06-11).
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ACS Publications. (2021-11-08).
  • US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC - NIH.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep. (2021-11-08). Nanyang Technological University.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014-02-18).
  • Thermal [2+2] cycloaddition reactions - YouTube. (2019-01-22). YouTube.
  • Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes - PMC - NIH. (2018-07-06).
  • Enone–alkene cycloadditions - Wikipedia. Wikipedia.
  • Thermal [2+2] cycloadditions Definition - Organic Chemistry II Key Term | Fiveable. Fiveable.
  • Technical Support Center: Photochemical Cyclobutane Synthesis - Benchchem. BenchChem.
  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. (2023-08-01). Chemistry LibreTexts.
  • Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction - MDPI. MDPI.
  • CN103449994A - Purifying process of cyclobutanone - Google Patents.
  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis | Request PDF - ResearchGate.
  • [2 + 2] photocycloaddition. (2022-05-24). SpringerLink.
  • Cyclobutanes in Organic Synthesis - Baran Lab.
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - NIH.
  • Help with understanding 2+2 cycloadditions : r/OrganicChemistry - Reddit. (2024-12-18). Reddit.
  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025-08-06).
  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic - Baran Lab.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peptide Coupling with Sterically Hindered Amino Acids

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide bond formation involving stericall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide bond formation involving sterically hindered amino acids. The bulky nature of certain amino acid side chains, such as Val, Ile, Thr, or α,α-disubstituted residues like Aib (α-aminoisobutyric acid), can physically obstruct the approach of the activated carboxyl group to the N-terminal amine, leading to slow or incomplete coupling reactions.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My standard coupling protocol (e.g., using DIC/HOBt) is failing for a sterically hindered residue. What is the first thing I should change?

A1: Re-evaluate Your Coupling Reagent.

The primary reason for failed couplings with hindered residues is often an insufficiently reactive coupling reagent.[1] Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), even with additives like HOBt (1-hydroxybenzotriazole), may not be potent enough to overcome the high activation energy of these reactions.[3]

Core Insight: The mechanism of action for more potent reagents involves the in-situ formation of highly reactive esters that are better able to acylate the sterically encumbered N-terminal amine.

Recommended Action: Switch to a more powerful class of coupling reagents. The two main families are aminium/uronium salts and phosphonium salts.

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU are extremely effective.[4] HATU, in particular, is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[4][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[4] They are known for their high reactivity and can be particularly useful in fragment coupling or cyclization reactions where uronium salts might cause unwanted guanidinylation of the N-terminal amine.[5]

For extremely challenging couplings, such as those involving two adjacent α,α-disubstituted amino acids, consider forming an acyl fluoride using a reagent like TFFH (tetramethylfluoroformamidinium hexafluorophosphate).[1][6]

Q2: I've switched to HATU, but my coupling is still sluggish or incomplete. What are my next steps?

A2: Optimize Your Reaction Conditions and Strategy.

If a powerful coupling reagent alone isn't solving the problem, a multi-faceted approach focusing on reaction kinetics and physical hindrances is necessary.

Troubleshooting Workflow:

G start Incomplete Coupling with Potent Reagent (e.g., HATU) reagent Confirm Reagent Quality & Stoichiometry (e.g., 3.9 eq HATU, 4 eq AA, 8 eq DIPEA) start->reagent double_coupling Perform Double Coupling reagent->double_coupling If still incomplete increase_time Increase Reaction Time (e.g., 2-4 hours or overnight) double_coupling->increase_time result Successful Coupling double_coupling->result Often sufficient increase_temp Increase Temperature (Microwave or Conventional Heat) increase_time->increase_temp increase_time->result Often sufficient solvent Change Solvent (DMF -> NMP or DCM/DMF/NMP) increase_temp->solvent increase_temp->result Often sufficient structure_mod Employ Structure-Disrupting Moieties solvent->structure_mod For persistent issues solvent->result Often sufficient structure_mod->result For 'impossible' sequences G cluster_0 Standard Peptide Chain cluster_1 Backbone-Protected Chain a1 AA(n) C=O N-H a2 AA(n+1) C=O N-H a3 AA(n+2) C=O N-H b2 AA(n+1) C=O N-H a2:f2->b2:f1 Inter-chain H-Bond (Leads to Aggregation) b1 AA(n) C=O N-H b3 AA(n+2) C=O N-H c1 AA(n) C=O N-H c2 AA(n+1) C=O N-Dmb c3 AA(n+2) C=O N-H

Caption: Dmb/Hmb protection disrupts inter-chain hydrogen bonding.

Data Summary & Protocols

Table 1: Comparative Efficacy of Coupling Reagents for Hindered Couplings
Reagent ClassExample Reagent(s)Relative ReactivityKey Advantages & Considerations
CarbodiimidesDIC, DCCLowOften insufficient for hindered couplings. [1]Requires additives (HOBt, Oxyma) to reduce racemization. [6]
Phosphonium SaltsPyBOP, PyAOPHighHighly effective for hindered residues. [4]No risk of N-terminal guanidinylation. [5]PyAOP is generally more reactive than PyBOP. [4]
Aminium/Uronium SaltsHBTU, HCTU, HATU, COMUVery HighExcellent for most difficult couplings. [4]HATU (OAt-based) is often superior to HBTU (OBt-based). [4][5]COMU (Oxyma-based) is a safer, non-explosive alternative to HOBt/HOAt-based reagents. [6]
Fluorinating AgentsTFFHExtremely HighGenerates acyl fluorides in situ, which are ideal for the most demanding couplings (e.g., Aib-Aib). [1][6]
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
  • Deprotection: Perform the standard N-terminal Fmoc deprotection using piperidine in DMF. Wash the resin thoroughly with DMF (6x).

  • Activation Mixture: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-amino acid (0.4 mmol, 4 eq)

    • HATU (0.39 mmol, 3.9 eq)

    • DIPEA (0.8 mmol, 8 eq)

    • in ~2 mL of DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes. The solution will typically change color.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 45-60 minutes.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).

  • Second Coupling: Repeat steps 2 through 4 with a fresh solution of activated amino acid.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) and proceed to the next cycle.

Protocol 2: Microwave-Assisted Coupling of a Hindered Residue

This protocol assumes the use of a dedicated microwave peptide synthesizer.

  • Deprotection: Perform Fmoc deprotection using a microwave method (e.g., 75°C for 3 minutes).

  • Wash: Wash the resin with DMF.

  • Coupling: Add the Fmoc-amino acid (5 eq), coupling reagent (e.g., COMU, 5 eq), and a base (e.g., DIPEA, 10 eq) dissolved in DMF to the resin.

  • Microwave Irradiation: Apply microwave power to hold the temperature at 80°C for 5-10 minutes. [7]Caution: For racemization-prone residues like Cys and His, reduce the coupling temperature to 50°C. [7]5. Wash: Wash the resin with DMF to prepare for the next cycle.

References

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides Archives. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Kappe, C. O., et al. (2003). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2003(11), 1599-1602. Retrieved from [Link]

  • Pathak, T. P., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(7), 1928-1931. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of Dmb backbone protection. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (Chapter on Difficult Peptides referenced from Oxford Academic). Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Retrieved from [Link]

  • Thompson, R. E., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Communications, 50(56), 7546-7549. Retrieved from [Link]

  • Ontores. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • Ontores. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

  • White, P., et al. (n.d.). Comparative study of conventional and microwave assisted synthesis of a difficult peptide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of PROTAC Linker Length and Rigidity with Cyclobutane Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) on t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) on the strategic use of cyclobutane derivatives to optimize PROTAC linker design. By leveraging the unique conformational constraints of these rigid scaffolds, we can address common challenges in PROTAC development and enhance degrader efficacy.

Introduction: The Rationale for Rigid Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2][3]

While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are commonly used due to their synthetic accessibility, they can incur a significant entropic penalty upon binding, potentially destabilizing the ternary complex.[4] In contrast, rigid linkers, including those incorporating cyclobutane derivatives, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially increasing its stability.[2][] The puckered, three-dimensional structure of the cyclobutane ring offers a powerful tool to fine-tune the spatial orientation of the warhead and E3 ligase ligand, which can lead to improved potency and selectivity.[]

Frequently Asked Questions (FAQs)

Q1: Why should I consider a cyclobutane-based linker over a more common flexible PEG linker?

A1: Cyclobutane linkers offer several potential advantages:

  • Conformational Rigidity: They lock the PROTAC into a more defined three-dimensional structure. This can reduce the entropic penalty of forming the ternary complex, potentially leading to higher stability and improved degradation efficiency (DC50 and Dmax values).[2][]

  • Improved Metabolic Stability: The carbon-rich, cyclic nature of cyclobutanes can be less susceptible to metabolic enzymes compared to linear PEG or alkyl chains, potentially leading to a longer biological half-life.[6]

  • Enhanced Selectivity: By enforcing a specific geometry, a cyclobutane linker might favor the formation of a ternary complex with the desired target protein over structurally similar off-targets.[4]

Q2: What are the main challenges when working with PROTACs containing rigid cyclobutane linkers?

A2: The primary challenges often revolve around physicochemical properties:

  • Solubility: Rigid, hydrophobic scaffolds like cyclobutane can significantly decrease the aqueous solubility of the PROTAC molecule.[7] This can complicate handling, formulation, and interpretation of in vitro assay results.

  • Cell Permeability: While rigidity can sometimes "lock" a PROTAC into a more membrane-permeable conformation, the increased molecular planarity and potential for aggregation can also hinder passive diffusion across the cell membrane.[8][9]

  • Synthetic Complexity: The synthesis of substituted cyclobutane derivatives can be more complex than the straightforward coupling of flexible chains.[10]

Q3: How do I choose the correct stereoisomer (e.g., cis vs. trans) of a disubstituted cyclobutane linker?

A3: The choice of stereoisomer is critical as it dictates the spatial orientation of the warhead and E3 ligase ligand. For example, a trans-1,3-disubstituted cyclobutane will project the two ligands in a more linear fashion compared to the "V-shape" of a cis-1,3-disubstituted isomer. The optimal stereochemistry is target- and E3 ligase-dependent and often requires empirical testing of multiple isomers. Computational modeling can be a valuable tool to predict which isomer is more likely to support a productive ternary complex geometry.[2]

Q4: Can a rigid linker like cyclobutane overcome a weak binding affinity of my warhead or E3 ligase ligand?

A4: To some extent, yes. The primary driver of PROTAC efficacy is the stability of the ternary complex, not necessarily the binary binding affinities of the individual ligands.[4] A well-designed rigid linker that promotes highly cooperative and stable ternary complex formation can lead to a potent degrader even with ligands that have modest binding affinities.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with cyclobutane-linked PROTACs.

Issue 1: Poor or No Target Degradation
Potential Cause Troubleshooting Steps
Incorrect Linker Length/Geometry The rigid cyclobutane linker may be too short, too long, or holding the ligands in a non-productive orientation for ubiquitination. Solution: Synthesize and test a small library of PROTACs with different cyclobutane isomers (cis/trans) and attachment points. Consider homologation by adding methylene groups to the linker.[12]
Low Cell Permeability The PROTAC is not reaching its intracellular target at a sufficient concentration. Solution: 1. Perform a cell permeability assay (e.g., PAMPA or Caco-2) to confirm.[8][13] 2. If permeability is low, consider modifying the PROTAC to reduce its polar surface area or introduce features that favor folded, more permeable conformations.[9]
Poor Aqueous Solubility The PROTAC is precipitating out of the cell culture medium, leading to an artificially low effective concentration. Solution: 1. Measure the thermodynamic solubility of your compound.[7] 2. If solubility is low (<1 µM), consider adding solubilizing groups to the linker or ligands, if possible without disrupting binding. Test the effect of serum in your cell culture medium, as protein binding can sometimes improve solubility.
Formation of Unproductive Ternary Complex A ternary complex may form, but the orientation of the target protein's surface lysines is not optimal for ubiquitin transfer from the E2 enzyme. Solution: 1. Use computational modeling to visualize the predicted ternary complex structure.[4] 2. Modify the linker's attachment points on either the warhead or the E3 ligase ligand to alter the relative orientation of the proteins.[12]
Issue 2: The "Hook Effect"

The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC is more likely to form binary complexes (Target-PROTAC or E3-PROTAC) rather than the productive ternary complex.

Potential Cause Troubleshooting Steps
High PROTAC Concentration At excessive concentrations, the formation of binary complexes dominates. Solution: Always perform a wide dose-response experiment (e.g., from pM to high µM) to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[14]
Low Cooperativity The PROTAC does not effectively stabilize the ternary complex over the binary complexes. Solution: A well-designed rigid linker should, in theory, enhance cooperativity. If the hook effect is severe, it may indicate that the linker geometry is not optimal. Consider testing different isomers or attachment points to improve protein-protein interactions within the ternary complex.[14]

Experimental Protocols & Data Visualization

Workflow for Optimizing a Cyclobutane-Linked PROTAC

PROTAC_Optimization_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cell-Based Evaluation Start Select Target & E3 Ligase Ligands Design Computational Modeling of Cyclobutane Linker Isomers Start->Design Synth Synthesize PROTAC Library (e.g., cis/trans isomers) Design->Synth Biophys Biophysical Assays (SPR, ITC, FP) Synth->Biophys Ternary Ternary Complex Formation (TR-FRET, AlphaLISA) Biophys->Ternary Permeability Permeability & Solubility (PAMPA, Caco-2) Ternary->Permeability Degradation Western Blot / In-Cell Western (Determine DC50 & Dmax) Permeability->Degradation Washout Washout Experiment (Assess duration of degradation) Degradation->Washout Selectivity Proteomics (Assess off-target degradation) Washout->Selectivity Selectivity->Design Iterative Optimization

Caption: Workflow for the rational design and evaluation of PROTACs with cyclobutane linkers.

Protocol: Synthesis of a PROTAC using a Cyclobutane Dicarboxylic Acid Linker

This protocol describes a general method for coupling a warhead and an E3 ligase ligand using trans-cyclobutane-1,3-dicarboxylic acid as the linker.

  • Mono-protection of the Linker:

    • Dissolve trans-cyclobutane-1,3-dicarboxylic acid in a suitable solvent (e.g., DCM/MeOH).

    • Add a mono-protecting group reagent (e.g., benzyl bromide with a base, or use an esterification catalyst) to selectively protect one of the carboxylic acid groups.

    • Purify the mono-protected linker by column chromatography.

  • Coupling to the First Ligand (e.g., E3 Ligase Ligand):

    • Dissolve the mono-protected cyclobutane linker in DMF.

    • Add an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

    • Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the intermediate conjugate by preparative HPLC.

  • Deprotection of the Linker:

    • Remove the protecting group from the second carboxylic acid. For a benzyl group, this is typically done by catalytic hydrogenation (e.g., H2, Pd/C).

    • Purify the deprotected intermediate.

  • Coupling to the Second Ligand (e.g., Warhead):

    • Dissolve the intermediate from step 3 in DMF.

    • Add an amine-functionalized warhead.

    • Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity compound for biological testing. Confirm the structure and purity by LC-MS and NMR.

Data Presentation: Comparing Flexible vs. Rigid Linkers

The following table summarizes hypothetical data comparing the performance of PROTACs against Target X, illustrating the potential impact of linker rigidity.

PROTAC IDLinker TypeLinker Length (atoms)Ternary Complex Stability (SPR, KD, nM)DC50 (nM)Dmax (%)Cell Permeability (PAMPA, 10-6 cm/s)
PROTAC-Flex PEG1515050905.2
PROTAC-Cyclo trans-Cyclobutane12258952.1
PROTAC-Short PEG10>1000>1000<106.5
PROTAC-Long PEG20200120853.8

This is example data for illustrative purposes.

PROTAC Mechanism of Action with a Rigid Linker

Caption: The cyclobutane linker enforces a specific orientation, facilitating a stable ternary complex.

References

  • Ciulli, A., & Bartlett, D. W. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Targeted Protein Degradation: Methods and Protocols (pp. 79-113). Humana, New York, NY.
  • Zhang, T., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Ishida, T., & Ciulli, A. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 235-248.
  • Gabizon, R., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(6), 968-975.
  • Bai, N., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta.
  • Various Authors. (2021). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. RSC Medicinal Chemistry, 12(12), 2006-2027.
  • Singh, P., & Kumar, A. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Omega.
  • Yoshida, T., et al. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
  • Våbenø, J., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(10), 5146-5154.
  • Ciulli, A., & Bartlett, D. W. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Request PDF.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • MedChemExpress. (n.d.). trans-Cyclobutane-1,3-dicarboxylic acid (Japanese). Retrieved from [Link]

  • MedChemExpress. (n.d.). Cyclobutane-1,3-dicarboxylic acid (Chinese). Retrieved from [Link]

  • Westlin, O. (2021).
  • American Chemical Society. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Monti, F., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6549-6563.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]

  • Kageyama, S., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Systems Design & Engineering.
  • Wu, B., et al. (2023). Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 66(17), 12069-12097.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Nowak, R. P., et al. (2018). Structure of the DDB1∆B-CRBN-dBET23-BRD4BD1 complex.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Lin, H.-C., et al. (2025).
  • Han, X., et al. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry, 62(24), 11218-11231.
  • Google Patents. (1996). WO1996034850A1 - Cyclobutane derivatives and their use as inhibitors of protein farnesyltransferase.
  • ResearchGate. (n.d.). PAP508-induced androgen receptor (AR) degradation was inhibited by.... Retrieved from [Link]

  • Google Patents. (2012). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Liu, S., et al. (2025). Linker-free PROTACs efficiently induce the degradation of oncoproteins.
  • Eureka | Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters. Retrieved from [Link]

  • Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins. Retrieved from [Link]

  • Kayumov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390.
  • ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of Peptides Containing 3-(Aminomethyl)cyclobutanecarboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the novel, conformationally constrained amino acid, 3-(aminomethyl)cyclobutaneca...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the novel, conformationally constrained amino acid, 3-(aminomethyl)cyclobutanecarboxylic acid (AMCC). The inclusion of AMCC into peptide sequences offers unique structural pre-organization that can be advantageous for target binding and stability. However, achieving efficient cell permeability with these modified peptides presents a distinct set of challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these hurdles and successfully deliver your AMCC-containing peptides into cells.

Section 1: Understanding the Challenge - The Impact of AMCC on Cell Permeability

The rigid cyclobutane backbone of AMCC significantly influences the peptide's overall conformation. This structural constraint can be a double-edged sword. While it can enhance proteolytic resistance and pre-organize the peptide for optimal target interaction, it can also hinder the conformational flexibility that is often required for passive diffusion across the cell membrane.[1] The key to enhancing the cell permeability of AMCC-containing peptides lies in understanding and strategically overcoming the limitations imposed by this rigidity.

A critical consideration is the peptide's ability to adopt an amphipathic conformation, presenting both hydrophobic and hydrophilic faces. This amphiphilicity is a key driver for membrane interaction and subsequent internalization.[2] The fixed geometry of AMCC can either favor or disrupt the formation of such amphipathic structures, depending on its position within the peptide sequence and the nature of the surrounding amino acids.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working to improve the cell permeability of AMCC-containing peptides.

Q1: My AMCC-containing peptide shows excellent target binding in a cell-free assay but has no activity in a cell-based assay. What is the likely cause?

A1: The most probable reason for this discrepancy is poor cell permeability. The peptide is likely unable to cross the cell membrane to reach its intracellular target. It is crucial to experimentally verify the cell penetration of your peptide.

Q2: How does the stereochemistry of AMCC affect cell permeability?

A2: The cis and trans isomers of AMCC will enforce different backbone geometries. This can significantly impact the peptide's ability to form secondary structures, such as helices or turns, which are often important for membrane interaction.[1] The optimal stereoisomer for cell permeability will be sequence-dependent and may require empirical testing.

Q3: Are there any quick modifications I can make to my existing AMCC-peptide sequence to improve its cell uptake?

A3: A rational approach is to introduce modifications that increase the peptide's overall hydrophobicity or positive charge, which can enhance membrane association. Consider strategic substitutions with hydrophobic residues (e.g., Leu, Trp) or cationic residues (e.g., Arg, Lys) flanking the AMCC. However, these changes should be made cautiously to avoid disrupting the peptide's binding to its intended target.

Q4: My peptide is precipitating in the cell culture media. What can I do?

A4: Peptide aggregation can be a significant issue, particularly for hydrophobic sequences.[3] To address this, you can try dissolving the peptide in a small amount of a biocompatible solvent like DMSO before diluting it in your assay buffer. Additionally, incorporating solubility-enhancing amino acids or using a different buffer system might be necessary.

Q5: What is the first step I should take to systematically improve the cell permeability of my AMCC-peptide?

A5: The first step is to establish a reliable method for quantifying cell uptake. This will provide a baseline against which you can measure the effectiveness of any modifications. A good starting point is to synthesize a fluorescently labeled version of your peptide and use techniques like flow cytometry or confocal microscopy to assess its cellular internalization.

Section 3: Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the development of cell-permeable AMCC-peptides.

Problem 1: Low or Undetectable Cell Permeability
Potential Cause Troubleshooting Strategy Rationale
Insufficient Amphiphilicity 1. Sequence Redesign: Introduce hydrophobic and cationic residues to create distinct polar and non-polar faces. 2. Amphiphilicity Prediction: Use computational tools to predict the hydrophobic moment of your peptide sequence.A well-defined amphipathic structure is crucial for the initial interaction with the cell membrane.[2]
High Desolvation Penalty 1. N-methylation: Selectively methylate backbone amide nitrogens to reduce the number of hydrogen bond donors. 2. Incorporate D-amino acids: Strategic placement of D-amino acids can induce turns and intramolecular hydrogen bonds, shielding the polar backbone.The energy required to strip water molecules from the peptide backbone before entering the lipid bilayer is a major barrier to passive diffusion.[4]
Rigid Conformation Unfavorable for Translocation 1. Cell-Penetrating Peptide (CPP) Conjugation: Covalently attach a known CPP to your AMCC-peptide. 2. Lipid Conjugation: Attach a lipid moiety (e.g., palmitic acid) to increase membrane affinity and promote uptake.If the intrinsic conformation of the AMCC-peptide is not conducive to crossing the membrane, "piggybacking" on a dedicated delivery vector can be a highly effective strategy.[5][6]
Problem 2: Inconsistent Results in Permeability Assays
Potential Cause Troubleshooting Strategy Rationale
Peptide Aggregation 1. Solubility Test: Determine the maximum soluble concentration of your peptide in the assay buffer. 2. Incorporate Solubilizing Residues: Add polar or charged amino acids at the termini. 3. Use of Excipients: Consider the inclusion of solubility-enhancing agents, but be mindful of their potential effects on cell viability.Aggregated peptides will not be available for cellular uptake and can lead to highly variable results.[3]
Non-specific Binding 1. Include Bovine Serum Albumin (BSA): Add BSA to the receiver compartment in transwell assays to reduce binding to plasticware. 2. Use Low-Binding Plates: Employ specially coated plates designed to minimize non-specific adsorption.Peptides, especially hydrophobic ones, can adhere to plastic surfaces, leading to an underestimation of permeability.
Cell Monolayer Inconsistency (Caco-2/MDCK assays) 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure monolayer integrity. 2. Lucifer Yellow Co-incubation: Use this fluorescent marker to check for paracellular leakage.A compromised cell monolayer will lead to artificially high permeability readings.[7][8]

Section 4: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Synthesis of AMCC-Containing Peptides

Standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry can be readily adapted for the incorporation of Fmoc-protected AMCC.

Workflow for AMCC-Peptide Synthesis:

cluster_1 Post-Synthesis Processing Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_AMCC Couple Fmoc-AMCC-OH Deprotection2->Coupling_AMCC Wash2 Wash Coupling_AMCC->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Next Couple Subsequent Amino Acids Deprotection3->Coupling_Next Wash3 Wash Coupling_Next->Wash3 Cleavage Cleave from Resin & Deprotect Side Chains Wash3->Cleavage Purification Purify by HPLC Cleavage->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization Seed_Cells Seed Caco-2 cells on transwell inserts Culture Culture for 21-28 days to form a monolayer Seed_Cells->Culture TEER_Measurement Measure TEER to confirm monolayer integrity Culture->TEER_Measurement Wash_Monolayer Wash monolayer with transport buffer TEER_Measurement->Wash_Monolayer Add_Peptide Add AMCC-peptide to apical or basolateral side Wash_Monolayer->Add_Peptide Incubate Incubate for a defined time (e.g., 2 hours) Add_Peptide->Incubate Sample_Collection Collect samples from the opposite chamber Incubate->Sample_Collection Analysis Analyze peptide concentration by LC-MS/MS Sample_Collection->Analysis Calculate_Papp Calculate apparent permeability (Papp) Analysis->Calculate_Papp Select_CPP Select a suitable CPP (e.g., Tat, Penetratin, poly-Arg) Synthesize_Peptides Synthesize AMCC-peptide and CPP with appropriate linkers Select_CPP->Synthesize_Peptides Conjugation Conjugate AMCC-peptide to CPP Synthesize_Peptides->Conjugation Purification Purify the conjugate by HPLC Conjugation->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization Permeability_Assay Assess cell permeability (e.g., flow cytometry, confocal microscopy) Characterization->Permeability_Assay Functional_Assay Perform cell-based functional assay Permeability_Assay->Functional_Assay

Caption: A systematic approach to CPP-mediated delivery of AMCC-peptides.

Considerations for CPP Conjugation:

  • Linker Chemistry: The choice of linker can influence the stability and activity of the conjugate. Common linkers include stable amide bonds or cleavable disulfide bonds for intracellular release.

  • Conjugation Site: The CPP can be attached to the N- or C-terminus of the AMCC-peptide, or to a side chain of an amino acid like lysine or cysteine. The optimal attachment point should be determined empirically.

Strategy 2: Lipid Conjugation

Attaching a lipid moiety can increase the peptide's affinity for the cell membrane and promote uptake.

[5][9]Commonly Used Lipids for Conjugation:

  • Palmitic acid

  • Myristic acid

  • Stearic acid

  • Cholesterol

Conjugation Method: Lipidation is typically achieved by reacting the peptide with an activated form of the fatty acid (e.g., an NHS ester) at a free amine group (N-terminus or lysine side chain).

Strategy 3: Tuning Amphiphilicity and Secondary Structure

As mentioned earlier, the balance of hydrophobicity and charge is critical. The rigid nature of AMCC can be leveraged to induce specific secondary structures. For example, placing AMCC within a sequence of alternating hydrophobic and hydrophilic residues may promote the formation of a stable amphipathic structure that favorably interacts with the cell membrane. C[10][11][12]omputational modeling can be a valuable tool to predict the effects of AMCC on peptide secondary structure and to guide the rational design of more permeable analogs.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Chamorro, M. A., et al. (2009). CD4-binding site mimic with triazacyclophane scaffold.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Franke, R., et al. (2007). CD4bs-M. Journal of Virology, 81(12), 6567-6577.
  • Gude, M., Ryf, J., & White, P. D. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science, 9(4-5), 203–206.
  • He, L., et al. (2020). Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides. In Methods in Molecular Biology (Vol. 2104, pp. 219–230). Humana, New York, NY.
  • Hanna, T., et al. (2022). Lipidization as a tool toward peptide therapeutics. Frontiers in Molecular Biosciences, 9, 998240.
  • Hewitt, W. M., et al. (2015). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Journal of the American Chemical Society, 137(2), 715–718.
  • Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation during resin cleavage. Organic & Biomolecular Chemistry, 10(34), 6831-6834.
  • Iglesias, M., et al. (2020).
  • Karsdal, M. A., et al. (2015). Oral semaglutide: a review of its use in type 2 diabetes. Drugs, 75(14), 1645-1655.
  • Lee, K.-H., et al. (2009). Membrane interactions of antimicrobial beta-peptides: the role of amphipathicity versus secondary structure induction. Peptides, 30(5), 843-852.
  • Liu, Z., et al. (2020). Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse. Journal of the American Chemical Society, 142(22), 10094–10103.
  • Mahto, S. K., et al. (2011). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. ChemBioChem, 12(16), 2488–2494.
  • Möbius, K., et al. (2012). Peptide mimics of the three extracellular loops of the human C-X-C chemokine receptor 4 (CXCR4). Journal of Medicinal Chemistry, 55(2), 855-864.
  • Müller, A., et al. (2016). Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains. Proceedings of the National Academy of Sciences, 113(45), E7077-E7086.
  • Park, E. J., et al. (2011). Lipidated peptides for enhanced oral delivery. Journal of Controlled Release, 152(3), 359-366.
  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

  • Pražienková, V., et al. (2019). γ-Glutamyl linker in lipidated peptides: A strategy to enhance potency. Journal of Medicinal Chemistry, 62(1), 254-264.
  • Pye, C. R., et al. (2017). A general method for the synthesis of N, N-pyrrolidinyl glutamine (Pye) containing cyclic hexapeptides. Journal of Medicinal Chemistry, 60(5), 1665–1672.
  • Qvit, N., et al. (2017). A practical beginner’s guide to solid-phase peptide synthesis. Journal of Visualized Experiments, (121), e55246.
  • Rajendran, L., et al. (2008a). A new class of membrane-permeable inhibitors of β-secretase. Journal of Medicinal Chemistry, 51(19), 6031-6038.
  • Rajendran, L., et al. (2008b). Efficient inhibition of the Alzheimer's disease β-secretase by membrane-targeted peptide inhibitors. Science, 320(5875), 520-523.
  • Renukuntla, J., et al. (2013). Approaches for enhancing oral bioavailability of peptides and proteins. International Journal of Pharmaceutics, 447(1-2), 75-93.
  • Scheinpflug, K., et al. (2015). The antimicrobial peptide RWRWRW-NH2 inhibits the respiratory chain of Bacillus subtilis. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1848(10), 2389-2397.
  • Simerska, P., et al. (2011). Lipidation of peptides: a strategy for enhancing their antimicrobial activity. Amino Acids, 40(1), 1-12.
  • Spencer, R. K., et al. (2019). Conformational analysis of peptoids. Journal of the American Chemical Society, 141(49), 19354-19369.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Thompson, L. A., & Ellman, J. A. (1994). Straightforward and general method for coupling alcohols to solid supports. Tetrahedron Letters, 35(50), 9333–9336.
  • Travkova, O. G., Moehwald, H., & Brezesinski, G. (2017). The interaction of antimicrobial peptides with membranes. Advances in Colloid and Interface Science, 247, 521–532.
  • van't Hof, W., et al. (2001). The antimicrobial peptide LL-37 is a multifunctional molecule that exerts its effects at the level of the cell membrane. The Journal of Biological Chemistry, 276(47), 44347-44354.
  • Ward, R. J., et al. (2013). Lipidation of a peptide inhibitor of the p53-MDM2 interaction. Journal of Peptide Science, 19(11), 698-706.
  • Wenzel, M., et al. (2014). The hexapeptide RWRWRW-NH2 is a potent antimicrobial peptide that disrupts the bacterial membrane. Journal of Antimicrobial Chemotherapy, 69(6), 1551-1562.
  • Wenzel, M., et al. (2015). The cellular response of Bacillus subtilis to the antimicrobial peptide aurein 1.2. Frontiers in Microbiology, 6, 1056.
  • Zhang, L., & Bulaj, G. (2012). Converting peptides into drugs: the role of lipidation. Future Medicinal Chemistry, 4(12), 1567–1586.

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Rigidity: A Comparative Guide to 3-(Aminomethyl)cyclobutanecarboxylic Acid and Other Rigid Linkers in PROTAC Design

Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by hijacking the cell's own ubiquitin-proteasome system (UPS) to catalytical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by hijacking the cell's own ubiquitin-proteasome system (UPS) to catalytically eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three critical components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a pivotal determinant of the PROTAC's overall success.[4][5] The linker's length, composition, and—most critically—its flexibility or rigidity, dictate the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[6][7][]

Historically, flexible linkers like polyethylene glycol (PEG) and alkyl chains were favored for their synthetic tractability.[2][4] However, the field is rapidly evolving, with a significant shift towards more sophisticated, rigid linkers.[3][4] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially enhancing potency and selectivity.[3][9] This guide provides an in-depth comparison of various rigid linker classes, with a special focus on the emerging 3-(aminomethyl)cyclobutanecarboxylic acid scaffold, to arm researchers with the insights needed for rational PROTAC design.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_Bound E3 Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides Degrades into Peptides POI_Bound POI PROTAC_Bound PROTAC POI_Bound->PROTAC_Bound POI_Ub Poly-ubiquitinated POI POI_Bound->POI_Ub PROTAC_Bound->E3_Bound E3_Bound->POI_Bound Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

A Deep Dive into Rigid Linker Architectures

The strategic incorporation of rigid structural motifs into the linker can profoundly influence a PROTAC's physicochemical and pharmacological properties. By constraining the molecule's conformational freedom, these linkers can lead to improved metabolic stability, enhanced cell permeability, and superior degradation potency.[][10][11] However, this rigidity can be a double-edged sword; an improperly designed rigid linker may prevent the formation of a productive ternary complex altogether.[4][10]

Cycloalkane-Based Linkers: The Rise of Cyclobutane

Saturated carbocyclic and heterocyclic rings are a cornerstone of rigid linker design, with piperazine and piperidine rings being particularly prevalent.[2][4] These motifs introduce conformational constraints while often improving properties like aqueous solubility.[2][12]

3-(Aminomethyl)cyclobutanecarboxylic acid is an emerging and highly promising linker building block.[13][14] Its compact, four-membered ring structure imparts a distinct rigidity and three-dimensional character. This specific geometry can define a precise spatial vector between the warhead and the E3 ligase ligand, which can be critical for optimizing protein-protein interactions within the ternary complex. While direct comparative studies are still emerging, the rationale for employing a cyclobutane scaffold lies in its ability to offer a unique conformational restriction that is distinct from the more common six-membered rings. It serves as a non-planar, rigid spacer that can improve metabolic stability and fine-tune the orientation of the terminal ligands.

Piperidine and Piperazine: The Workhorses of Rigid Linkers

Piperidine and piperazine are six-membered saturated heterocycles that have become mainstays in the design of clinically advanced PROTACs.[11][15]

  • Piperidine: Offers a rigid scaffold that can enhance metabolic stability and provide a defined spatial orientation for the terminal ligands.[11]

  • Piperazine: The presence of a second nitrogen atom offers a key advantage: it can be protonated at physiological pH, significantly enhancing the PROTAC's aqueous solubility.[15][16] This feature is highly desirable for improving the often-poor pharmacokinetic profiles of large PROTAC molecules.

The clinical candidates ARV-110 and ARV-471 notably feature linkers incorporating these moieties, a testament to their success in creating potent and metabolically stable degraders.[11][12]

Bicyclo[1.1.1]pentane (BCP): The Phenyl Ring Bioisostere

The bicyclo[1.1.1]pentane (BCP) framework is a highly rigid, three-dimensional scaffold that has gained significant traction as a bioisosteric replacement for phenyl rings.[17] Its unique cage-like structure offers several advantages in drug design, including superior pharmacokinetic properties such as improved solubility and metabolic stability.[17][18] In the context of PROTACs, BCP linkers provide a fixed, linear orientation, acting as a "molecular ruler" to precisely control the distance and vector between the two ligands. This high degree of rigidity can be instrumental in achieving highly selective and potent degradation.

Aromatic, Alkyne, and Triazole Linkers

Other common rigidifying elements include:

  • Aromatic Systems: Phenyl rings introduce planarity and rigidity. They can also engage in favorable π-π stacking interactions within the ternary complex, enhancing its stability.[5]

  • Alkynes and Triazoles: The linear geometry of alkynes provides significant conformational restriction.[4] Triazole rings, often formed via highly efficient "click chemistry," offer a planar, rigid, and metabolically stable linkage, making them a popular choice for rapid library synthesis.[4][]

Comparative Analysis: Matching the Linker to the Task

The choice of a rigid linker is not a one-size-fits-all decision. It requires a careful balancing act between achieving a favorable conformation for the ternary complex and maintaining drug-like properties such as cell permeability and solubility.[10] A linker that is too rigid may lock the PROTAC in an unproductive conformation, while one that is too flexible can incur an entropic penalty upon binding.[3][10]

Linker ClassKey Structural FeaturePrimary AdvantagesPotential DisadvantagesRepresentative Examples
Cyclobutane Four-membered carbocycleUnique 3D vector, metabolic stabilityLess explored, synthesis can be complex3-(Aminomethyl)cyclobutanecarboxylic acid[13][14]
Piperidine/Piperazine Six-membered heterocycle(s)Proven clinical utility, improved solubility (piperazine), metabolic stabilityMay introduce basicity, affecting off-target interactionsARV-110, ARV-471[11][12]
Bicyclo[1.1.1]pentane (BCP) Caged bicyclic alkaneHighly rigid, linear, phenyl bioisostere, improves PK propertiesSynthetically challengingBCP-containing SMARCA2/4 degraders[18]
Aromatic Phenyl or other aryl groupsPlanar, rigid, potential for π-π stackingCan increase lipophilicity, potential metabolic liabilitiesPhenyl-linked SNIPERs[4]
Alkyne/Triazole Triple bond / Five-membered heterocycleLinear geometry (alkyne), metabolic stability, ease of synthesis (triazole)Can be overly rigid, limiting adaptabilityBRD4-targeting PROTACs[4]

The Trade-Off: Permeability vs. Ternary Complex Stability

A critical insight from recent studies is the often-observed trade-off between cell permeability and ternary complex stability.[10] Research has shown that more rigid PROTACs can exhibit significantly higher intracellular accumulation.[10] This is thought to be because rigidity can help the large PROTAC molecule adopt a folded, "chameleon-like" conformation that shields its polar surface area, facilitating passive diffusion across the cell membrane.

However, this same rigidity can sometimes impair the geometric alignment required for optimal protein-protein interactions between the POI and the E3 ligase, leading to a less stable ternary complex.[10] This underscores the necessity of comprehensive linker optimization. The goal is to identify a "sweet spot" that balances efficient intracellular uptake with the ability to form a stable and productive ternary complex, as both are prerequisites for potent protein degradation.[10]

Experimental Protocols: Validating Linker Performance

Accurate and reproducible experimental data is the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficacy.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common and direct method to measure the reduction in target protein levels following PROTAC treatment.[20][21]

Methodology:

  • Cell Culture and Treatment: Plate adherent cells (e.g., HCT116, HEK293) in 6-well plates and allow them to attach overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein remaining relative to the vehicle control. Plot the data to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[7]

Western_Blot_Workflow start Plate and Treat Cells with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (Anti-POI, Anti-Loading Control) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometry Analysis (Calculate DC50 & Dmax) detect->analyze end Results analyze->end

Sources

Comparative

The Constrained World of Cyclic Amino Acids: A Comparative Guide to Cyclobutane and Cyclopentane Residues in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the quest for enhanced potency, selectivity, and metabolic stability is a paramount challenge. Native peptides, while offering exquisite biological specificity, are often...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the quest for enhanced potency, selectivity, and metabolic stability is a paramount challenge. Native peptides, while offering exquisite biological specificity, are often plagued by rapid proteolytic degradation and conformational flexibility, which can limit their therapeutic efficacy. The strategic incorporation of non-natural, conformationally constrained amino acids has emerged as a powerful tool to overcome these limitations. Among these, cyclic amino acids, particularly those based on cyclobutane and cyclopentane scaffolds, have garnered significant attention. This guide provides an in-depth comparative analysis of cyclobutane and cyclopentane amino acids when incorporated into peptides, offering insights into their distinct effects on structure and function, supported by experimental data and detailed protocols for their application.

The Rationale for Constraint: Why Ring Structures Matter

The fundamental principle behind incorporating cyclic amino acids into a peptide backbone is to reduce its conformational freedom. An unrestrained linear peptide can adopt a multitude of conformations in solution, and only a fraction of these may be the "bioactive" conformation recognized by its target receptor. This conformational entropy comes at a thermodynamic cost upon binding. By introducing a rigid cyclic element, we can pre-organize the peptide into a conformation that more closely resembles its bound state, thereby enhancing binding affinity. Furthermore, the constrained nature of the peptide backbone can shield it from the action of proteases, significantly improving its in vivo half-life. The choice between different cyclic structures, such as cyclobutane and cyclopentane, allows for a nuanced control over the degree and nature of this conformational restriction.

Cyclobutane Amino Acids: Rigidity and Defined Geometries

Cyclobutane, the second most strained saturated monocarbocycle, imparts a high degree of rigidity to the peptide backbone.[1] This inherent strain forces the cyclobutane ring into a puckered or "butterfly" conformation, which in turn dictates a more defined geometry for the attached peptide chain.[1]

Impact on Peptide Conformation

The incorporation of cyclobutane amino acids significantly restricts the available Ramachandran space of the peptide backbone. Depending on the stereochemistry and the point of attachment (α- or β-amino acids), cyclobutane residues can induce specific secondary structures. For instance, peptides containing trans-cyclobutane amino acids have been shown to adopt more folded, compact structures in solution, while their cis-counterparts can favor more extended, strand-like conformations. This ability to enforce a specific and rigid conformation can be a powerful tool in peptidomimetic design.[2]

Biological Implications

The rigidity imparted by cyclobutane amino acids can translate into enhanced biological activity. By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, often leading to increased receptor affinity. Furthermore, the constrained structure can improve selectivity by disfavoring binding to off-target receptors. A notable example is in the development of neuropeptide Y (NPY) receptor antagonists, where the incorporation of a cyclobutane β-amino acid into a C-terminal fragment of NPY resulted in exclusive binding to the Y4 receptor subtype.[3]

Cyclopentane Amino Acids: A Balance of Flexibility and Order

In contrast to the rigidity of cyclobutane, cyclopentane offers a more subtle conformational constraint. With significantly lower ring strain, the cyclopentane ring is more flexible, capable of adopting various non-planar "envelope" and "twist" conformations.[4] This greater conformational freedom, while still restrictive compared to a linear alkyl chain, allows for a degree of adaptability in receptor binding.

Impact on Peptide Conformation

The incorporation of cyclopentane-based amino acids has been shown to be a reliable strategy for inducing helical and sheet-like secondary structures in peptides. Oligomers of trans-2-aminocyclopentanecarboxylic acid, for example, have a high propensity to fold into stable 12-helices.[5] This ability to nucleate and stabilize specific secondary structures is a key advantage in mimicking the structure of larger proteins and targeting protein-protein interactions. The conformational preferences of cyclopentane-containing peptides can be further tuned by the stereochemistry of the amino acid and its position within the peptide sequence.

Biological Implications

The balanced conformational properties of cyclopentane amino acids make them attractive building blocks for a wide range of therapeutic peptides. The ability to induce stable secondary structures can lead to high-affinity interactions with biological targets. In the same study on NPY analogues mentioned earlier, the incorporation of a cyclopentane β-amino acid also conferred high affinity and exclusive selectivity for the Y4 receptor, demonstrating that different degrees of constraint can achieve similar biological outcomes.[3] Furthermore, the enhanced proteolytic stability imparted by these residues contributes to their potential as therapeutic agents.

Head-to-Head Comparison: Cyclobutane vs. Cyclopentane

FeatureCyclobutane Amino AcidsCyclopentane Amino AcidsRationale & Implications
Ring Strain Energy High (26.3 kcal/mol)[1]Low (7.1 kcal/mol)[4]The higher strain in cyclobutane leads to greater rigidity and a more defined, puckered conformation. Cyclopentane's lower strain allows for more conformational flexibility ("envelope" and "twist" forms).
Conformational Rigidity High[2]Moderate[5]Cyclobutane severely restricts backbone dihedral angles, leading to highly predictable local conformations. Cyclopentane provides a balance of pre-organization and adaptability.
Induced Secondary Structures Folded or extended structures depending on stereochemistry[2]Predominantly helical and sheet-like structures[5]The choice of ring size can be used to target specific secondary structural motifs important for biological recognition.
Proteolytic Stability Generally enhanced due to steric hindrance and conformational constraint.[6]Generally enhanced due to steric hindrance and conformational constraint.Both ring systems effectively shield the peptide backbone from enzymatic cleavage, increasing in vivo half-life. Direct quantitative comparisons are limited in the literature.
Receptor Binding Affinity Can significantly increase affinity by pre-organizing the peptide into a bioactive conformation.[3]Can significantly increase affinity by stabilizing bioactive secondary structures.[3]Both have been successfully used to develop high-affinity ligands. The optimal choice depends on the specific receptor and the desired conformational properties of the ligand.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Cyclic Amino Acids

The incorporation of both cyclobutane and cyclopentane amino acids into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The following is a generalized workflow.

Materials:

  • Fmoc-protected cyclobutane or cyclopentane amino acid

  • Rink Amide or Wang resin

  • Fmoc-protected standard amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected cyclic amino acid (or standard amino acid) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection For each amino acid Final_Deprotection Final Deprotection Repeat->Final_Deprotection End of sequence Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Synthesis of Fmoc-Protected Cyclic Amino Acids

The synthesis of the requisite Fmoc-protected cyclobutane and cyclopentane amino acids is a critical prerequisite for their incorporation into peptides. While various synthetic routes exist, a common strategy involves the preparation of the core cyclic amino acid followed by protection of the amino group with an Fmoc moiety.

Synthesis_Workflow Start Cyclic Precursor Formation Amino Acid Formation Start->Formation Protection Fmoc Protection Formation->Protection Final_Product Fmoc-Cyclic-AA-OH Protection->Final_Product

Case Study: Neuropeptide Y Receptor Ligands

A compelling example of the comparative utility of cyclobutane and cyclopentane amino acids is found in the development of selective ligands for the neuropeptide Y (NPY) Y4 receptor. The native peptide ligands for NPY receptors often show poor subtype selectivity. However, by incorporating either a cyclobutane or a cyclopentane β-amino acid into the C-terminal fragment of NPY, researchers were able to develop analogues that exhibited exclusive and high-affinity binding to the Y4 receptor.[3] This demonstrates that both a highly rigid (cyclobutane) and a moderately flexible (cyclopentane) constraint can effectively guide the peptide into a conformation that is selectively recognized by the target receptor.

LigandModificationY4 Receptor Affinity (Ki)Selectivity
NPY C-terminal fragmentUnmodifiedLowPoor
Analogue 1Cyclobutane β-amino acidHigh (sub-nanomolar)Exclusive for Y4R
Analogue 2Cyclopentane β-amino acidHigh (sub-nanomolar)Exclusive for Y4R

Note: The table presents a qualitative summary of findings; specific Ki values can be found in the cited literature.

Conclusion and Future Perspectives

The incorporation of cyclobutane and cyclopentane amino acids represents a powerful and versatile strategy in modern peptide drug design. The choice between the two allows for a fine-tuning of conformational constraint, with cyclobutane offering a higher degree of rigidity and cyclopentane providing a balance of pre-organization and flexibility. Both have proven effective in enhancing proteolytic stability and receptor binding affinity and selectivity.

The decision of which cyclic amino acid to employ should be guided by the specific therapeutic target and the desired conformational properties of the peptide ligand. For targets requiring a highly defined and rigid conformation, cyclobutane amino acids may be the superior choice. Conversely, for targets that may benefit from a degree of induced fit or the stabilization of a specific secondary structure, cyclopentane amino acids offer a compelling alternative.

Future research will likely focus on exploring a wider range of stereochemistries and substitution patterns on these cyclic scaffolds to further expand the conformational space that can be accessed. Additionally, direct comparative studies on proteolytic stability under identical conditions are needed to provide a more quantitative understanding of the relative benefits of each ring system. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, cyclobutane and cyclopentane amino acids will undoubtedly remain at the forefront of rational peptide design.

References

  • Zheng, H., Saha, M., & Appella, D. H. (2018). Synthesis of Fmoc-Protected ( S, S)- trans-Cyclopentane Diamine Monomers Enables the Preparation and Study of Conformationally Restricted Peptide Nucleic Acids. Organic Letters, 20(23), 7637–7640. [Link]

  • Gauzy, C., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(23), 5678. [Link]

  • Saha, M., & Appella, D. H. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Proceedings of the National Academy of Sciences, 118(2). [Link]

  • Chen, X., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(25), 6831-6839. [Link]

  • Chen, X., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(25), 6831-6839. [Link]

  • Park, H. S., & Kang, Y. K. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 11(3), e202100253. [Link]

  • LibreTexts Chemistry. (2024). Conformations of Cycloalkanes. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1587-1601. [Link]

  • LibreTexts Chemistry. (n.d.). Strain and Conformation in Cyclic Molecules. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Zaschke, S., et al. (2024). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. ACS Chemical Biology. [Link]

  • Mörl, K., et al. (2004). Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies. Journal of Molecular Neuroscience, 22(1-2), 43-52. [Link]

  • Wouters, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 64(19), 14197-14220. [Link]

  • Fournier, A., et al. (1994). Truncated, branched, and/or cyclic analogues of neuropeptide Y: importance of the pancreatic peptide fold in the design of specific Y2 receptor ligands. Molecular Pharmacology, 45(5), 957-965. [Link]

  • McMurry, J. (n.d.). Stability of Cycloalkanes: Ring Strain. In Organic Chemistry (10th ed.). [Link]

  • Zaschke, S., et al. (2024). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. ACS Chemical Biology. [Link]

  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Neuroendocrinology, 21(1), 50-91. [Link]

  • University of California, Irvine. (n.d.). Rings (Cycloalkanes). [Link]

  • Vinogradov, A. A., & Do, P. T. (2025). Rational design of cyclic peptides, with an emphasis on bicyclic peptides. Current Opinion in Structural Biology, 92, 103025. [Link]

  • Lau, Y. H., & Spring, D. R. (2016). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future Medicinal Chemistry, 8(11), 1269-1293. [Link]

  • Tiwari, R., & Arora, G. (2020). Comparative Molecular Transporter Properties of Cyclic Peptides Containing Tryptophan and Arginine Residues Formed through Disulfide Cyclization. Molecules, 25(11), 2617. [Link]

  • Aldrich, J. V., et al. (2015). Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor. ACS Chemical Neuroscience, 6(9), 1603-1610. [Link]

  • Némethy, G., & Scheraga, H. A. (1985). Stability of cis, trans, and nonplanar peptide groups. Biopolymers, 24(8), 1535-1555. [Link]

  • Szelenberger, R., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules, 27(18), 6030. [Link]

Sources

Validation

A Comparative Guide to Linker Efficacy in Ternary Complex Formation: A Case Study on 3-(Aminomethyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Linker as the Linchpin of Protein Degradation In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) h...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of Protein Degradation

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules operate by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to trigger the degradation of the POI.[2] A PROTAC molecule consists of three components: a warhead that binds the POI, an anchor that recruits an E3 ligase, and a chemical linker connecting the two.[3]

While the warhead and anchor determine the "what" and "how" of the degradation process, the linker is the critical orchestrator, profoundly influencing the "how well." It is far more than a passive spacer; its length, rigidity, and chemical composition dictate the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[4][5] The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy, directly impacting the efficiency of ubiquitination and subsequent degradation.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and drives potent degradation.[7]

This guide provides a comparative framework for evaluating linker performance, with a specific focus on the emerging class of rigid linkers, exemplified by 3-(Aminomethyl)cyclobutanecarboxylic acid . We will objectively compare the hypothesized advantages of such rigid structures against traditional flexible linkers and provide the detailed experimental methodologies required to validate these claims.

The Rise of Rigid Linkers: A Hypothesis for Enhanced Efficacy

Historically, PROTAC development has heavily relied on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, due to their synthetic accessibility and ability to span a range of distances.[5][8] However, high flexibility can incur an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[1][6] This has led to a growing interest in more rigid linker architectures.

The 3-(Aminomethyl)cyclobutanecarboxylic acid scaffold introduces a constrained, three-dimensional element into the linker.[9][10] The central hypothesis is that such rigid linkers can enhance PROTAC efficacy through several mechanisms:

  • Pre-organization of Ligands: A rigid linker can limit the conformational freedom of the PROTAC, pre-organizing the warhead and anchor moieties into an orientation that is favorable for ternary complex formation. This reduces the entropic cost of binding, potentially leading to a more stable complex.[1]

  • Improved Selectivity: By enforcing a specific geometry, rigid linkers may disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the degrader.[1]

  • Enhanced Physicochemical Properties: Cycloalkane-based structures can improve metabolic stability and other pharmacokinetic properties compared to linear chains.[9]

To test this hypothesis, we will outline a direct comparison between a hypothetical PROTAC utilizing a 3-(aminomethyl)cyclobutanecarboxylic acid linker and a well-characterized PROTAC with a flexible linker, targeting the same POI and E3 ligase.

Logical Framework: Rigid vs. Flexible Linkers

G cluster_0 Linker Properties cluster_1 Biophysical Consequences cluster_2 Ternary Complex & Degradation Outcome Flexible Linker Flexible Linker High Conformational Freedom High Conformational Freedom Flexible Linker->High Conformational Freedom Rigid Linker Rigid Linker Pre-organized Conformation Pre-organized Conformation Rigid Linker->Pre-organized Conformation High Entropic Penalty High Entropic Penalty High Conformational Freedom->High Entropic Penalty upon binding Low Entropic Penalty Low Entropic Penalty Pre-organized Conformation->Low Entropic Penalty upon binding Less Stable Ternary Complex Less Stable Ternary Complex High Entropic Penalty->Less Stable Ternary Complex More Stable Ternary Complex (↑ Cooperativity) More Stable Ternary Complex (↑ Cooperativity) Low Entropic Penalty->More Stable Ternary Complex (↑ Cooperativity) Lower Degradation Potency (↑ DC50) Lower Degradation Potency (↑ DC50) Less Stable Ternary Complex->Lower Degradation Potency (↑ DC50) Higher Degradation Potency (↓ DC50) Higher Degradation Potency (↓ DC50) More Stable Ternary Complex (↑ Cooperativity)->Higher Degradation Potency (↓ DC50)

Caption: Relationship between linker rigidity and degradation potency.

Comparative Analysis: A Model System (BRD4 Degradation)

To provide a tangible comparison, we will use the well-studied Bromodomain-containing protein 4 (BRD4) as our POI. Numerous PROTACs targeting BRD4, such as those derived from the JQ1 ligand and recruiting either the Von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases, have been reported, providing a rich dataset for benchmarking.[11][12][13]

We will compare the performance of a known flexible-linker PROTAC (e.g., a PEG-based degrader) against a hypothetical, structurally analogous PROTAC where the flexible linker is replaced with a 3-(aminomethyl)cyclobutanecarboxylic acid-based linker.

Illustrative Data Comparison

The following tables summarize the kind of quantitative data that would be generated from the experimental protocols detailed later in this guide. This data is for illustrative purposes only to demonstrate how linker performance is evaluated.

Table 1: Cellular Degradation Potency and Efficacy

PROTAC IDLinker TypeTarget / E3 LigaseCell LineDC50 (nM)[14][15]Dmax (%)[14][15]
Flexi-PROTAC PEG-basedBRD4 / CRBNMV-4-1115~95
Cyclo-PROTAC Cyclobutane-basedBRD4 / CRBNMV-4-11< 5 > 98
  • DC50: The concentration of PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.

  • Dmax: The maximum percentage of protein degradation observed. A higher value indicates greater efficacy.

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTAC IDBinary K_D (PROTAC to BRD4) (nM)Binary K_D (PROTAC to E3) (nM)Ternary Complex K_D (nM)Cooperativity (α)[16]
Flexi-PROTAC 50150253
Cyclo-PROTAC 601805 > 20
  • K_D: The equilibrium dissociation constant, a measure of binding affinity. A lower value indicates a stronger interaction.

  • Cooperativity (α): A measure of the stability gained in the ternary complex from protein-protein interactions, calculated as (K_D of PROTAC to Protein 1 * K_D of PROTAC to Protein 2) / (K_D of Protein 1 to PROTAC:Protein 2 complex * K_D of PROTAC to Protein 2). An α > 1 indicates positive cooperativity.

A higher cooperativity value for Cyclo-PROTAC would support the hypothesis that the rigid linker facilitates more favorable protein-protein interactions within the ternary complex.

Experimental Workflows and Protocols

To generate the comparative data shown above, a combination of cellular and biophysical assays is required. The following protocols provide a self-validating system to rigorously assess linker efficacy.

Experimental Workflow Diagram

G cluster_0 Phase 1: Synthesis & Initial Cellular Screening cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Data Integration & Conclusion A Synthesize PROTACs (Flexible vs. Rigid Linker) B Western Blot Analysis (Dose-Response) A->B C Determine DC50 & Dmax B->C D Surface Plasmon Resonance (SPR) or ITC / TR-FRET C->D Proceed with potent candidates H Correlate Biophysical Data with Cellular Potency C->H E Measure Binary Binding Kinetics (PROTAC to POI, PROTAC to E3) D->E F Measure Ternary Complex Formation D->F G Calculate Cooperativity (α) E->G F->G G->H I Select Optimal Linker H->I

Caption: Workflow for comparing PROTAC linker efficacy.

Protocol 1: Western Blot for DC50 and Dmax Determination

Objective: To quantify the dose-dependent degradation of a target protein in a cellular context.[15]

Materials:

  • Cell line expressing the target protein (e.g., MV-4-11 for BRD4).

  • PROTAC stock solutions in DMSO.

  • Cell culture medium and supplements.

  • Multi-well plates (12- or 24-well).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-target protein, e.g., anti-BRD4; anti-loading control, e.g., anti-GAPDH or anti-Tubulin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest (e.g., 0.5 x 10^6 cells/mL for suspension cells). Allow cells to adhere or stabilize for 24 hours.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs in culture medium. A typical concentration range is from 0.1 nM to 10,000 nM. Include a vehicle-only control (DMSO). Replace the medium on the cells with the PROTAC-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse the pellets in RIPA buffer on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Data Analysis: Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a four-parameter variable slope model to determine the DC50 and Dmax values.[15]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics (ka, kd) and affinity (K_D) of binary and ternary complex formation, allowing for the calculation of the cooperativity factor (α).

Materials:

  • High-purity recombinant POI and E3 Ligase complex (one must be suitable for immobilization, e.g., via a Biotin or His tag).

  • PROTAC compound.

  • SPR instrument (e.g., Biacore) and sensor chips (e.g., Series S CAP chip for biotin capture or CM5 for amine coupling).

  • Running Buffer (e.g., HBS-EP+, pH 7.4).

  • Immobilization reagents if needed.

Step-by-Step Procedure:

  • Ligand Immobilization: Immobilize one of the proteins (typically the E3 ligase, e.g., biotinylated VHL complex) onto the sensor chip surface according to the manufacturer's instructions. Aim for a low immobilization density to minimize mass transport limitations.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject each concentration over the E3-immobilized surface and a reference flow cell.

    • Monitor association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (ka, kd) and calculate the affinity (K_D).

  • Binary Interaction Analysis (PROTAC to POI):

    • This is often challenging due to the small size of the PROTAC. An alternative is to immobilize the POI and flow the PROTAC over. A competition assay format may also be used.

  • Ternary Complex Formation Analysis (Kinetic Titration):

    • This method directly measures the binding of the second protein to the pre-formed PROTAC-protein complex on the chip surface.

    • Prepare a solution of the POI at a constant, near-saturating concentration (e.g., >10x its K_D for the PROTAC). In this solution, prepare a dilution series of the PROTAC.

    • Inject this series of POI:PROTAC mixtures over the E3-immobilized surface. This allows for the measurement of the affinity of the POI for the E3:PROTAC binary complex.

    • Alternatively, pre-saturate the E3 surface with a high concentration of PROTAC, then inject a concentration series of the POI.

  • Data Analysis and Cooperativity Calculation:

    • Fit the ternary binding data to a 1:1 binding model to obtain the K_D for the ternary interaction (K_D,ternary).

    • Calculate the cooperativity factor (α) using the measured binary and ternary affinities. A value of α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound via the PROTAC.[16]

Conclusion: Rational Linker Design as a Path to Superior Degraders

The linker is a critical design element that dictates the efficacy of a PROTAC. While flexible linkers have been the workhorse of early discovery efforts, rigid scaffolds like 3-(Aminomethyl)cyclobutanecarboxylic acid offer a compelling strategy to enhance degrader performance by reducing the entropic penalty of ternary complex formation. This can lead to more stable complexes, higher cooperativity, and ultimately, more potent and selective protein degradation.

The choice of linker is not a one-size-fits-all problem; the optimal design is dependent on the specific POI and E3 ligase pair.[5] Therefore, a systematic and quantitative evaluation using the cellular and biophysical assays outlined in this guide is paramount. By correlating biophysical parameters like cooperativity with cellular degradation potency, researchers can move beyond empirical "trial and error" approaches and toward a more rational, structure-guided design of the next generation of targeted protein degraders.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved January 19, 2026, from [Link]

  • Testa, A., et al. (2020). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 63(23), 14849–14865.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Roy, M. J., et al. (2020). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (155), e60649.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
  • Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton’s tyrosine kinase is inhibited by covalent binding. ACS Chemical Biology, 14(3), 342-347.
  • Buhimschi, A. D., et al. (2018). Targeting BTK for degradation with a PROTAC that is selective for its kinase domain. ACS Chemical Biology, 13(10), 2779-2791.
  • Guo, J., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Chemical Biology, 15(11), 3028-3037.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK.
  • Abidi, S. H., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
  • ResearchGate. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Retrieved January 19, 2026, from [Link]

  • Plexium. (n.d.). Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4. Retrieved January 19, 2026, from [Link]

  • Ciulli, A. (2019). The PROTAC technology in drug discovery: achievements and future challenges. Journal of Medicinal Chemistry, 62(24), 11183-11185.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Cortopassi, G. G., et al. (2022).
  • Knez, D., et al. (2024). Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs. Chemistry – A European Journal, e202400430.
  • Eurofins Discovery. (n.d.). Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... Retrieved January 19, 2026, from [Link]

  • Gabizon, R., et al. (2020). Reversible Covalent Bruton’s Tyrosine Kinase Inhibitors: A Novel Class of Potent and Selective PROTACs. Journal of Medicinal Chemistry, 63(10), 5126-5136.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Atkinson, S. J., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 11(7), 826-835.
  • Egolf, D. A., & Jursic, B. S. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642.
  • Weerakoon, A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
  • Gadd, M. S., et al. (2020).
  • Kiontke, S., et al. (2011). The Class III Cyclobutane Pyrimidine Dimer Photolyase Structure Reveals a New Antenna Chromophore Binding Site and Alternative Photoreduction Pathways. Journal of Biological Chemistry, 286(28), 25339-25348.
  • ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Retrieved January 19, 2026, from [Link]

  • Hughes, S. J., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2365, 79-113.
  • ResearchGate. (n.d.). Physicochemical properties comparison among published PROTACs.... Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved January 19, 2026, from [Link]

  • Sun, X., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 1-31.
  • ResearchGate. (n.d.). Comparisons of PROTACs with other therapeutic modalities.. Retrieved January 19, 2026, from [Link]

  • Petry, F., et al. (2021). PROTACs– a game-changing technology. Journal of Medicinal Chemistry, 64(17), 12532-12551.

Sources

Comparative

A Senior Application Scientist's Guide to PROTAC Linker Stability: An In Vitro and In Vivo Comparison

For the drug discovery researcher, the Proteolysis Targeting Chimera (PROTAC) represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules don't just bl...

Author: BenchChem Technical Support Team. Date: January 2026

For the drug discovery researcher, the Proteolysis Targeting Chimera (PROTAC) represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules don't just block a protein's function; they orchestrate its complete removal by hijacking the cell's ubiquitin-proteasome system.[2][3] This elegant mechanism relies on the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5] The success of this entire process hinges on the chemical entity connecting the two ends of the PROTAC: the linker.

Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and its pharmacokinetic profile.[6][7] Its composition, length, and flexibility profoundly influence the stability of the ternary complex and, just as importantly, the stability of the PROTAC molecule itself within a biological system.[][9] A well-designed linker can enhance solubility and cell penetration, while a poorly designed one can be a metabolic liability, leading to rapid degradation and a disconnect between in vitro potency and in vivo efficacy.[10]

This guide provides an in-depth comparison of the in vitro and in vivo stability of common PROTAC linkers. We will explore the underlying reasons for experimental choices in stability assessment, detail self-validating protocols, and present comparative data to inform the rational design of next-generation protein degraders.

The PROTAC Linker: A Functional Scaffold

The linker's primary role is to connect the target-binding warhead and the E3-recruiting ligand, but its influence extends far beyond mere connection.[] The choice of linker chemistry dictates the PROTAC's physicochemical properties and its susceptibility to metabolic degradation.[12] Linkers are broadly categorized into two main classes:

  • Flexible Linkers: The most common types are alkyl chains and polyethylene glycol (PEG) chains.[13][14] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[14] PEG linkers, in particular, are often used to improve the solubility and polarity of the molecule.[2][14] However, this flexibility can come at a cost, as these linkers are often more susceptible to oxidative metabolism in vivo.[6][7]

  • Rigid Linkers: These include structures incorporating cyclic moieties like piperazine, piperidine, or triazoles.[7][13] The introduction of rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.[6][15] Furthermore, these structures are often designed to be more metabolically stable, resisting enzymatic degradation.[7][16] For instance, triazole moieties are known for their chemical robustness to metabolism.[][13]

The selection of a linker is therefore a multi-parameter optimization process, balancing the need for conformational flexibility with the requirement for metabolic stability.[9]

In Vitro Stability Assessment: The First Line of Defense

In vitro assays provide the first critical assessment of a PROTAC's metabolic liabilities. They are designed to be rapid, reproducible, and to use minimal compound, making them ideal for screening libraries of potential degraders. The two most common assays are microsomal stability and plasma stability.

Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for predicting Phase I metabolic clearance. The liver is the primary site of drug metabolism, and microsomes are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, the key drivers of oxidative metabolism.[17]

  • Preparation:

    • Prepare stock solutions of the test PROTAC and positive control compounds (e.g., a compound with known high clearance like verapamil and one with low clearance like warfarin) in a suitable organic solvent like DMSO.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The causality here is that CYPs require NADPH as a cofactor for their oxidative reactions; a regenerating system ensures its continuous supply.[17]

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., at a final concentration of 0.5 mg/mL) and phosphate buffer to 37°C for 5 minutes. This step acclimatizes the enzymes to the optimal reaction temperature.

    • Add the test PROTAC to the HLM mixture (final concentration typically 1 µM) and briefly pre-incubate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.

  • Time Course Sampling:

    • Withdraw aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The "0-minute" sample is taken immediately after adding NADPH and represents the initial concentration.

  • Quenching and Sample Preparation:

    • Immediately stop the reaction by adding each aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard (for LC-MS/MS normalization). The cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.

    • Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining PROTAC against time.

    • The slope of the linear regression line (k) is used to calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_sample 3. Sampling cluster_quench 4. Quenching & Processing cluster_analyze 5. Analysis prep1 Prepare PROTAC & Control Stocks incubate2 Add PROTAC prep1->incubate2 prep2 Prepare NADPH Regenerating System incubate3 Initiate Reaction with NADPH prep2->incubate3 prep3 Prepare HLM Suspension incubate1 Pre-warm HLM Suspension prep3->incubate1 incubate1->incubate2 incubate2->incubate3 sample1 Withdraw Aliquots at Time = 0, 5, 15, 30, 60 min incubate3->sample1 quench1 Add to Cold Acetonitrile + Internal Standard sample1->quench1 quench2 Vortex & Centrifuge quench1->quench2 quench3 Collect Supernatant quench2->quench3 analyze1 LC-MS/MS Quantification quench3->analyze1 analyze2 Calculate Half-Life (t1/2) analyze1->analyze2

Comparative In Vitro Stability of Common Linkers
Linker TypeCommon Metabolic LiabilityTypical In Vitro HLM t1/2 (min)Key Considerations
Alkyl Chains Hydroxylation at benzylic or sterically accessible positions5 - 90Susceptibility to oxidation increases with chain length. Often a metabolic "soft spot".[16][18]
PEG Chains Ether cleavage, oxidation to aldehydes/acids30 - >240Generally more stable than alkyl chains, but specific oxidation can occur. Improves solubility.[16]
Piperazine/Piperidine N-dealkylation, ring oxidation60 - >240Can improve metabolic stability and solubility compared to simple alkyl chains.[10]
Triazole N-dealkylation at the triazole ring>240Highly robust to metabolism. Often incorporated via "click chemistry" to improve stability.[13][16]

Note: The values presented are illustrative and can vary significantly based on the overall structure of the PROTAC molecule.

In Vivo Stability: The Whole-System Challenge

While in vitro assays are invaluable, they do not fully capture the complexity of in vivo metabolism and pharmacokinetics (PK).[] A PROTAC that appears stable in HLM may still exhibit rapid clearance in an animal model due to factors like plasma protein binding, tissue distribution, the involvement of non-CYP enzymes (e.g., esterases in plasma), and Phase II conjugation reactions.[10][20]

A critical issue that arises from in vivo linker instability is the generation of metabolites that retain binding to either the target protein or the E3 ligase.[3] For example, if a PROTAC is cleaved at the linker, the resulting "warhead-linker" fragment can compete with the intact PROTAC for binding to the target protein, effectively acting as a traditional inhibitor and antagonizing the degradation process. This can lead to a significant in vitro-in vivo disconnect.[10]

Common In Vivo Metabolic Pathways for Linkers
  • Oxidative Metabolism: Primarily driven by CYPs in the liver, this is a major pathway for alkyl and PEG linkers. Hydroxylation of alkyl chains is common.

  • Amide Hydrolysis: If the linker contains amide bonds, they can be susceptible to hydrolysis by amidases present in plasma and tissues.

  • Ester Hydrolysis: Ester-containing linkers are particularly vulnerable to rapid cleavage by esterases abundant in blood and liver, often leading to poor in vivo stability.

The goal of linker design is to create a structure that is robust enough to resist these metabolic attacks while maintaining the optimal conformation for ternary complex formation.

Bridging the Gap: An Iterative Approach to Linker Design

The disconnect between in vitro and in vivo data necessitates an iterative and integrated drug discovery strategy.[1] Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening is used to flag potential liabilities, which then informs the next round of chemical synthesis to improve metabolic stability.

For instance, an initial PROTAC with a simple alkyl linker might show potent degradation in cells but poor in vivo exposure. In vitro metabolism studies might identify a specific site of hydroxylation on the linker. The medicinal chemist can then address this by:

  • Introducing Steric Hindrance: Placing a bulky group near the metabolic soft spot to block enzyme access.

  • Replacing with a More Stable Moiety: Swapping the liable alkyl chain section with a more robust group like a piperazine or a triazole ring.[10][16]

  • Deuteration: Replacing hydrogen atoms at the site of metabolism with deuterium, which can slow the rate of CYP-mediated bond cleavage (the "Kinetic Isotope Effect").

This cycle of design, synthesis, in vitro testing, and in vivo validation is crucial for optimizing PROTACs for clinical success.

G A PROTAC Design (Linker Selection) B Synthesis A->B Hypothesis C In Vitro Screening (Potency, Stability) B->C Compound D In Vivo PK/PD Study C->D Candidate F Identify Metabolic 'Soft Spot' C->F Poor Stability E Lead Optimization D->E Good Correlation & Efficacy D->F Poor Exposure F->A Rational Redesign

Conclusion

The linker is a pivotal component in PROTAC design, critically influencing not only the formation of the ternary complex but also the molecule's overall stability and drug-like properties. A comprehensive understanding of both in vitro and in vivo metabolic pathways is essential for any researcher in the field. While flexible linkers like alkyl and PEG chains are synthetically accessible and often used in initial designs, they can present metabolic liabilities. Rigid linkers incorporating motifs like piperazine or triazoles often provide a solution to enhance in vivo stability.

Successful PROTAC development relies on a robust, multi-faceted screening cascade. By employing detailed in vitro assays to identify metabolic soft spots early and using that data to inform the rational design of more stable analogues, researchers can bridge the in vitro-in vivo gap. This iterative process of design, testing, and optimization is fundamental to unlocking the full therapeutic potential of targeted protein degradation.

References

  • The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis. (n.d.). BenchChem.
  • Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B.
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022). PubMed.
  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (n.d.). National Center for Biotechnology Information.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Center for Biotechnology Information.
  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024). ACS Publications.
  • PROTAC In Vivo Evaluation Services. (n.d.). BOC Sciences.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024). National Center for Biotechnology Information.
  • Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats. (n.d.). ResearchGate.
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • Tackling the DMPK challenges of developing PROTAC drugs. (2022). WuXi AppTec.
  • Effect of the linker's site of attachment on PROTAC stability... (n.d.). ResearchGate.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B.
  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. (n.d.). PubMed Central.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.
  • PROTAC In Vitro Evaluation Services. (n.d.). BOC Sciences.
  • Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. (n.d.). ResearchGate.
  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2025). National Center for Biotechnology Information.
  • A Comparative Guide to the In Vivo Stability of PROTACs with Different Linkers. (n.d.). BenchChem.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). National Center for Biotechnology Information.
  • Impact of linker length on the activity of PROTACs. (n.d.). National Center for Biotechnology Information.
  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. (2025). PubMed.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTT Lab.
  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (n.d.). MDPI.
  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. (2025). ACS Publications.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar.
  • of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras. (n.d.). ResearchGate.
  • Application of PROTACs in target identification and validation. (2024). ScienceOpen.
  • Strategies to improve the stability of PROTAC molecules in vitro. (n.d.). BenchChem.
  • A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition. (n.d.). BenchChem.
  • Overcoming Hurdles in ADME Research for PROTACs. (2023). Admescope.
  • Novel approaches for the rational design of PROTAC linkers. (2025). ResearchGate.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate.

Sources

Validation

The Researcher's Guide to Peptide Stability: A Head-to-Head Comparison of Constrained Amino Acids

In the landscape of peptide therapeutics, the fleeting nature of unmodified peptides in physiological environments presents a formidable challenge to drug developers. Their susceptibility to proteolytic degradation and c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide therapeutics, the fleeting nature of unmodified peptides in physiological environments presents a formidable challenge to drug developers. Their susceptibility to proteolytic degradation and conformational instability often translates to poor pharmacokinetic profiles and diminished therapeutic efficacy. The strategic incorporation of constrained amino acids has emerged as a cornerstone of modern peptide drug design, offering a powerful toolkit to engineer stability while preserving or even enhancing biological activity.

This guide provides an in-depth, head-to-head comparison of various classes of constrained amino acids, moving beyond a simple catalog of options to dissect the mechanistic nuances and practical implications of their use. We will delve into the causality behind experimental choices for evaluating stability and provide field-proven insights to empower researchers in the rational design of robust peptide-based therapeutics.

The Imperative of Constraint: Why Peptide Rigidity Matters

Linear peptides in solution exist as a dynamic ensemble of conformations. This inherent flexibility makes them vulnerable to proteases, which often recognize and cleave specific backbone geometries. By introducing conformational constraints, we limit the accessible conformational space, effectively "locking" the peptide into a more stable and often more bioactive structure. This pre-organization can lead to a significant reduction in the entropic penalty of binding to its target, thereby enhancing affinity and specificity.[1]

The primary goals of incorporating constrained amino acids are to:

  • Enhance Proteolytic Resistance: By sterically hindering the approach of proteases or by inducing secondary structures that are not readily recognized by these enzymes.

  • Stabilize Bioactive Conformations: To pre-organize the peptide into a conformation that is optimal for target binding.

  • Improve Pharmacokinetic Properties: By increasing the in vivo half-life and bioavailability of the peptide.

This guide will focus on a direct comparison of the most widely employed constrained amino acids: D-Amino Acids , α-Aminoisobutyric Acid (Aib) , Proline and its Derivatives , and Cyclic Amino Acids .

Head-to-Head Comparison of Constrained Amino Acids

The choice of which constrained amino acid to incorporate is not a one-size-fits-all decision. It depends on the specific peptide sequence, the desired secondary structure, and the nature of the proteolytic environment it will encounter. Below, we compare these strategies based on their mechanism of action, impact on secondary structure, and relative efficacy in enhancing stability.

D-Amino Acids: The Mirror Image Defense

Mechanism of Action: Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The substitution of one or more L-amino acids with their D-enantiomers creates a peptide bond that is sterically incompatible with the active site of most proteases, rendering the peptide highly resistant to degradation.[1][2] This "mirror image" approach is a robust strategy for enhancing stability.[3]

Impact on Secondary Structure: The introduction of a D-amino acid can have a profound impact on the local secondary structure. A single D-amino acid can disrupt α-helical and β-sheet structures, often inducing a turn. However, the strategic placement of alternating L- and D-amino acids can be used to design stable β-hairpins or other unique conformations.

Comparative Efficacy: D-amino acid substitution is a highly effective strategy for preventing proteolytic degradation. Studies have shown that even partial substitution with D-amino acids can significantly increase the stability of peptides in serum.[2] For instance, the replacement of L-amino acids with their D-enantiomers in an antitumor peptide not only improved serum stability but also enhanced selective toxicity towards cancer cells.[4] While direct quantitative comparisons are context-dependent, the complete replacement of L-amino acids with D-amino acids (an all-D peptide) can result in a molecule that is virtually impervious to proteolysis.

α-Aminoisobutyric Acid (Aib): The Helix Inducer

Mechanism of Action: Aib is a non-proteinogenic amino acid with two methyl groups on its α-carbon. This gem-dimethyl substitution severely restricts the available conformational space of the peptide backbone, strongly promoting the formation of helical structures, particularly 310-helices and α-helices.[5] This rigid helical conformation can sterically shield the peptide backbone from proteolytic enzymes.

Impact on Secondary Structure: Aib is a potent helix-nucleating residue. Even a single Aib residue can induce a helical turn in a short peptide. The incorporation of multiple Aib residues can lead to the formation of highly stable and rigid helical structures.

Comparative Efficacy: Aib is particularly effective at stabilizing helical peptides against proteolysis. In a comparative study, the incorporation of a single Aib residue at the N-terminus of an antimicrobial peptide afforded remarkably enhanced plasma stability and improved in vivo activity, outperforming some D-amino acid substitution strategies in that specific context.[5] The stabilizing effect of Aib is not only due to steric hindrance but also to the pre-organization of the peptide into a stable secondary structure that is less susceptible to enzymatic attack.

Proline and Hydroxyproline: The Turn and Rigidity Specialists

Mechanism of Action: The cyclic side chain of proline restricts the N-Cα bond rotation, locking the backbone dihedral angle (φ) at approximately -60°. This inherent rigidity reduces the conformational flexibility of the peptide chain, making it less susceptible to proteolytic degradation. The presence of proline can also disrupt or "break" α-helical and β-sheet structures, often inducing β-turns. Hydroxylation of the proline ring, as seen in hydroxyproline, can further enhance stability through stereoelectronic effects and by participating in hydrogen bonding networks.

Impact on Secondary Structure: Proline is well-known as a "helix breaker" in aqueous environments but can stabilize α-helical conformations in membrane-mimetic environments.[6][7] Its most common role is in the formation of β-turns, which are crucial for the folding of many peptides and proteins. The positional preference of proline within a helix is critical, with a higher propensity to be found at the N-terminus.[8]

Comparative Efficacy: The stabilizing effect of proline is generally more subtle than that of D-amino acids or Aib. It provides localized rigidity and can protect specific cleavage sites by disrupting the required conformation for protease recognition. While not providing the global proteolytic resistance of an all-D-peptide, the strategic placement of proline residues can significantly enhance the stability of a peptide. For instance, diproline segments at the N-terminus can act as folding nuclei for helical structures.[9]

Cyclic Amino Acids and Cyclization: The Ultimate Constraint

Mechanism of Action: Cyclization involves forming a covalent bond between two parts of a peptide, creating a cyclic structure. This can be achieved through head-to-tail cyclization, side-chain to side-chain cyclization, or the incorporation of cyclic amino acids into the peptide backbone. The resulting cyclic peptide has significantly reduced conformational flexibility compared to its linear counterpart.[1] This conformational constraint is a powerful strategy for enhancing stability against exopeptidases, which require a free N- or C-terminus for their activity.

Impact on Secondary Structure: Cyclization can be used to stabilize a wide range of secondary structures, including β-turns, β-sheets, and α-helices. The size and composition of the cyclic ring are critical determinants of the resulting conformation.

Comparative Efficacy: Cyclization is a highly effective strategy for improving peptide stability. A comparative study of a linear versus a cyclic RGD peptide demonstrated that the cyclic version was 30-fold more stable in solution at neutral pH.[10] This increased stability was attributed to the decreased structural flexibility imposed by the ring structure.[11] In addition to enhanced proteolytic stability, cyclization can also lead to improved binding affinity and selectivity due to the pre-organization of the peptide into its bioactive conformation.[12]

Quantitative Data Summary

Constrained Amino AcidPrimary Mechanism of StabilizationImpact on Secondary StructureRelative Proteolytic Stability
D-Amino Acids Steric hindrance to proteasesDisrupts α-helices and β-sheets; can induce turnsVery High
α-Aminoisobutyric Acid (Aib) Induces rigid helical conformation; steric hindranceStrongly promotes 310- and α-helicesHigh to Very High
Proline/Hydroxyproline Localized backbone rigidity; disrupts secondary structuresInduces β-turns; can break or cap helicesModerate to High
Cyclic Amino Acids/Cyclization Global conformational constraint; blocks exopeptidasesCan stabilize various secondary structuresVery High

Experimental Protocols for Assessing Peptide Stability

To empirically determine the most effective stabilization strategy for a given peptide, a robust set of experimental assays is required. Here, we provide detailed, step-by-step methodologies for key experiments.

Proteolytic Degradation Assay in Human Serum

Rationale: This assay provides a physiologically relevant assessment of a peptide's stability in the presence of a complex mixture of proteases found in human serum.

Protocol:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water).

  • Incubation with Human Serum:

    • Thaw human serum (commercially available) on ice.

    • In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum to a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the serum-peptide mixture.[13]

    • Immediately quench the proteolytic activity by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or a mixture of organic solvents).[14]

  • Protein Precipitation and Sample Preparation:

    • Vortex the quenched sample and incubate on ice for 10-15 minutes to allow for complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the remaining intact peptide and any degradation products.

  • Analytical Quantification (RP-HPLC):

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column and a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Monitor the elution profile at a characteristic wavelength for the peptide (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time and determine the peptide's half-life (t1/2).[13][14]

Experimental Workflow for Serum Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Quenching & Precipitation cluster_analysis Analysis peptide_stock Prepare Peptide Stock (1 mg/mL) mix Mix Peptide with Serum (37°C) peptide_stock->mix serum_thaw Thaw Human Serum serum_thaw->mix time_points Incubate and Sample at Time Points mix->time_points quench Quench with Precipitation Solution time_points->quench precipitate Incubate on Ice quench->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc RP-HPLC Analysis supernatant->hplc data_analysis Calculate Half-Life (t1/2) hplc->data_analysis

Caption: Workflow for determining peptide stability in human serum.

Thermal Stability Assay using Circular Dichroism (CD)

Rationale: CD spectroscopy is a powerful technique for assessing the secondary structure of peptides and their conformational stability as a function of temperature. The melting temperature (Tm), where 50% of the peptide is unfolded, is a key indicator of its thermal stability.[15]

Protocol:

  • Sample Preparation:

    • Prepare a peptide solution of known concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer). Avoid buffers with high absorbance in the far-UV region.

    • Filter the sample to remove any aggregates.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 20-30 minutes.[16]

    • Set the desired wavelength for monitoring, typically 222 nm for α-helical peptides, as this wavelength corresponds to a characteristic negative band for this structure.[17]

  • Thermal Denaturation:

    • Place the peptide sample in a quartz cuvette with a known path length (e.g., 1 mm).

    • Use a Peltier temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1-2°C/minute).[17]

    • Record the CD signal (ellipticity) at the chosen wavelength as a function of temperature.

  • Data Analysis:

    • Plot the ellipticity at 222 nm versus temperature.

    • The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.[15][17]

Logical Relationship of CD Thermal Melt Experiment

G Peptide Folded Peptide (Low Temperature) Transition Cooperative Unfolding Peptide->Transition Increase Temperature Unfolded Unfolded Peptide (High Temperature) Transition->Unfolded Further Increase Temperature Tm Melting Temperature (Tm) (50% Folded, 50% Unfolded) Transition->Tm Midpoint of Transition

Caption: The relationship between temperature and peptide folding state in a CD thermal melt experiment.

Conformational Analysis by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides in solution, including their secondary structure, conformational dynamics, and the presence of intramolecular hydrogen bonds.[18][19]

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D2O, or a mixture of H2O/D2O) to a concentration of 1-5 mM.

    • Adjust the pH of the sample as needed.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

    • 1D 1H NMR: Provides an initial overview of the peptide's conformational state.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all the protons within a single amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure.[20]

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign all the proton resonances to specific amino acid residues in the peptide sequence.

    • Constraint Extraction: Extract distance restraints from the NOESY/ROESY spectra and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use molecular dynamics and simulated annealing programs to calculate an ensemble of structures that are consistent with the experimental restraints.[21]

    • The resulting ensemble of structures provides a detailed picture of the peptide's conformational preferences in solution.

Conclusion: A Rational Approach to Peptide Stabilization

The strategic incorporation of constrained amino acids is an indispensable tool in the development of peptide-based therapeutics. As we have seen, each class of constrained amino acid offers a unique set of advantages and impacts the peptide's structure and stability in distinct ways. D-amino acids provide a robust defense against proteolysis, Aib is a powerful helix inducer, proline and its derivatives offer localized rigidity and turn-inducing properties, and cyclization provides the ultimate conformational constraint.

The choice of stabilization strategy should be guided by a thorough understanding of the peptide's structure-activity relationship and the specific challenges it will face in a physiological environment. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of different stabilization strategies, enabling a data-driven approach to peptide drug design. By combining rational design principles with rigorous experimental validation, researchers can unlock the full therapeutic potential of peptides, transforming them from transient biological messengers into stable and effective drugs.

References

  • Wang, G., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589578. [Link]

  • Boger, D. L., & Jiang, H. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 54(2), 144-152. [Link]

  • Samdin, T. D., et al. (2025). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]

  • Wiedemann, J., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(1), 23-34. [Link]

  • Siahaan, T. J., et al. (1996). Solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 48(4), 325-333. [Link]

  • Murail, S., et al. (2025). Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. bioRxiv. [Link]

  • Wiedemann, J., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(1), 23-34. [Link]

  • Vincenzi, F., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

  • Virtual Labs. (n.d.). To Study the Thermal Stability of Proteins. Virtual Labs. [Link]

  • Vincenzi, F., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

  • Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics. [Link]

  • Boddy, L. (n.d.). Thermal denaturation of protein (by circular dichroism). Boddy Lab. [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Antimicrobial Agents and Chemotherapy, 43(8), 1934-1939. [Link]

  • Krishna, N. R. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Pimenta, A. F. R., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]

  • Gessmann, R., et al. (2025). Constrained Peptides in Drug Discovery and Development. CHIMIA International Journal for Chemistry, 79(1-2), 16-21. [Link]

  • Oh, J. E., et al. (2000). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Peptide Research, 56(2), 91-98. [Link]

  • University of Colorado Anschutz Medical Campus. (n.d.). Circular Dichroism Procedure. CU Anschutz School of Medicine. [Link]

  • D'Aloisio, E., et al. (2025). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Pharmaceutical and Biomedical Analysis, 259, 116559. [Link]

  • Ito, N., & Suga, H. (2016). Constrained Peptides in Drug Discovery and Development. CHIMIA International Journal for Chemistry, 70(1-2), 16-21. [Link]

  • Locarno, S., et al. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. International Journal of Molecular Sciences, 22(20), 11118. [Link]

  • Locarno, S., et al. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. International Journal of Molecular Sciences, 22(20), 11118. [Link]

  • Strøm, M. B., & Rekdal, Ø. (2012). Serum Stability of Peptides. In Peptide-Based Drug Design (pp. 265-278). Humana Press. [Link]

  • Karle, I. L., et al. (1994). Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. Journal of the American Chemical Society, 116(23), 10355-10362. [Link]

  • University of Connecticut Health Center. (n.d.). Circular Dichroism Spectropolarimeter Instructions. UConn Health. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Brodkorb, A., et al. (2019). INFOGEST static in vitro simulation of gastrointestinal food digestion. Nature Protocols, 14(4), 991-1014. [Link]

  • Riemer, T., et al. (2022). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 23(19), 11252. [Link]

  • Li, S. C., & Deber, C. M. (1996). α-Helical, but not β-sheet, propensity of proline is determined by peptide environment. Proceedings of the National Academy of Sciences, 93(13), 6676-6681. [Link]

  • University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UW Proteomics Resource. [Link]

  • Pimenta, A. F. R., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]

  • Li, S. C., & Deber, C. M. (1996). Alpha-helical, but not beta-sheet, propensity of proline is determined by peptide environment. Proceedings of the National Academy of Sciences of the United States of America, 93(13), 6676-6681. [Link]

  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Peptide Science, 6(3), 97-126. [Link]

  • Hurley, J. H., et al. (2022). Protein Digestion and Mass Spectrometry Analysis Protocol v1. protocols.io. [Link]

  • Usmani, S. S., et al. (2025). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv. [Link]

  • Feliu, L., et al. (2012). Metabolic Fate of Lactoferricin-Based Antimicrobial Peptides: Effect of Truncation and Incorporation of Amino Acid Analogs on the In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 55(15), 6894-6902. [Link]

  • Kang, Y. K. (2001). Positional Preference of Proline in Alpha-Helices. Journal of the Korean Chemical Society, 45(5), 441-447. [Link]

  • Li, S. C., & Deber, C. M. (1996). α-Helical, but not β-sheet, propensity of proline is determined by peptide environment. Proceedings of the National Academy of Sciences, 93(13), 6676-6681. [Link]

Sources

Comparative

A Comparative Guide to Validating the Conformational Constraint of 3-(Aminomethyl)cyclobutanecarboxylic Acid

Introduction: The Scientific Imperative for Rigidity In the landscape of modern drug discovery, the principle of conformational constraint has emerged as a powerful strategy for enhancing therapeutic efficacy.[1][2] Flex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Rigidity

In the landscape of modern drug discovery, the principle of conformational constraint has emerged as a powerful strategy for enhancing therapeutic efficacy.[1][2] Flexible molecules expend significant entropic energy to adopt the specific three-dimensional shape—the "active conformation"—required to bind to a biological target.[3][4] By designing molecules with intrinsic rigidity, we pre-pay this entropic cost, leading to potentially dramatic improvements in binding affinity, target selectivity, and metabolic stability.[1][3][5]

3-(Aminomethyl)cyclobutanecarboxylic acid (AMCBA) is a fascinating scaffold that exemplifies this principle. As a constrained analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, its cyclobutane ring locks the amino and carboxylic acid pharmacophores into a specific spatial arrangement.[6][7] This guide provides a comprehensive, technically-grounded framework for validating the conformational rigidity of AMCBA. We will compare its properties to both a flexible and an alternative rigid analogue, demonstrating a multi-faceted approach that combines experimental spectroscopy, X-ray crystallography, and computational simulation to build an unassailable case for its structural integrity.

The Molecules Under Investigation

To objectively assess the conformational constraint of AMCBA, we must compare it against logical benchmarks.

  • The Target Scaffold: cis-3-(Aminomethyl)cyclobutanecarboxylic Acid (AMCBA) : The subject of our investigation. The cyclobutane ring is hypothesized to severely restrict the rotation around the C2-C3 and C3-C(methyl) bonds, forcing the pharmacophoric groups into a well-defined spatial orientation. The cis isomer is often of primary interest due to its specific stereochemical arrangement.[6]

  • The Flexible Comparator: γ-Aminobutyric Acid (GABA) : The endogenous neurotransmitter serves as our flexible control. With three rotatable single bonds in its backbone, GABA can adopt a multitude of conformations in solution, making it a perfect foil to the rigidity of AMCBA.[7]

  • The Alternative Rigid Comparator: cis-3-Aminocyclopentanecarboxylic Acid : A slightly larger, five-membered ring analogue. While also rigid, the cyclopentane ring has different puckering modes (envelope and twist conformations) compared to cyclobutane, offering a nuanced comparison of how different cyclic scaffolds impart conformational control.[8]

A Multi-Pronged Strategy for Conformational Validation

No single technique can fully capture the conformational profile of a molecule. A robust validation strategy relies on the convergence of evidence from multiple, orthogonal methods that probe the molecule's structure in different states (solution, solid) and environments (experimental, simulated).

G cluster_exp Experimental Validation cluster_comp Computational Validation cluster_synthesis Data Synthesis & Conclusion NMR NMR Spectroscopy (Solution-State Conformation) Analysis Comparative Analysis NMR->Analysis XRay X-ray Crystallography (Solid-State Conformation) XRay->Analysis MD Molecular Dynamics (Dynamic Behavior in Silico) MD->Analysis Conclusion Validated Conformational Model Analysis->Conclusion

Caption: Workflow for validating molecular conformation.

Part 1: Experimental Validation in Solution via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone for determining molecular conformation in solution. Specifically, the Nuclear Overhauser Effect (NOE), which arises from through-space dipole-dipole interactions between protons, is invaluable. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, making it an exquisitely sensitive molecular ruler for distances up to ~5 Å.[9][10][11]

Experimental Protocol: 2D Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

For small to medium-sized molecules like AMCBA, a ROESY experiment is often preferred over its counterpart, NOESY. This is because the NOE for molecules in this size range can approach zero, making signals undetectable. The ROE, however, is always positive, ensuring reliable data acquisition.[9][10]

  • Sample Preparation: Dissolve 5-10 mg of the compound (AMCBA, GABA, and the cyclopentane analogue) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of ~10-20 mM. Ensure the sample is free of paramagnetic impurities by filtering through a small plug of Chelex resin or by adding a small amount of EDTA, as these can quench the NOE effect.[12]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

  • Acquisition:

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances unambiguously.

    • Set up a phase-sensitive 2D ROESY experiment.

    • Key Parameter - Mixing Time: Use a mixing time appropriate for small molecules, typically in the range of 200-500 ms.[9] This duration is critical; it must be long enough for the ROE to build up but short enough to minimize artifacts from "spin diffusion," where the magnetization relays through multiple protons.[12]

  • Data Processing & Analysis: Process the 2D data to obtain the ROESY spectrum. Identify cross-peaks that connect pairs of protons. The volume of each cross-peak is proportional to the distance between the corresponding protons.

Expected Results & Comparative Analysis

The power of this analysis lies in comparison.

  • For GABA: We expect to see very few or no specific ROE cross-peaks between protons separated by more than two bonds. This lack of distinct correlations reflects the rapid conformational averaging in solution, where no single conformation persists long enough to generate a strong, specific ROE.

  • For AMCBA: We hypothesize strong ROE cross-peaks between specific protons held in close proximity by the cyclobutane ring. For instance, in the cis isomer, a strong ROE would be expected between the aminomethyl protons and the axial protons on the same face of the ring. The presence of these correlations would be powerful evidence of a single, dominant conformation.

  • For the Cyclopentane Analogue: This molecule will likely show a set of distinct ROE correlations, but they may differ from AMCBA, reflecting the different bond angles and puckering of the five-membered ring.

Part 2: Definitive Solid-State Structure via X-ray Crystallography

X-ray crystallography provides the "gold standard" for molecular structure determination by mapping electron density in a single crystal.[13] While it represents the solid-state conformation, this structure is often the lowest energy conformer and provides an invaluable, high-resolution snapshot that can be used to calibrate and validate both NMR and computational results.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is the most critical and often challenging step.

    • Dissolve the purified compound (e.g., AMCBA) in a variety of solvents and solvent mixtures (e.g., water/isopropanol, methanol/ether) to near-saturation.

    • Employ slow evaporation, vapor diffusion, or cooling techniques to encourage the growth of single, diffraction-quality crystals (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[13]

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[16]

Data Presentation & Comparative Analysis

The output is a definitive 3D model of the molecule.

Parametercis-AMCBA (Hypothetical)cis-Aminocyclopentanecarboxylic Acid
Ring Pucker Puckered (Non-planar)Envelope or Twist
Dihedral Angle (N-C-C-C) ~15°~30°
Pharmacophore Distance (N to COOH) 4.8 Å5.2 Å
Key Intramolecular Contacts H(amino)···H(ring)H(amino)···H(ring)

This table presents hypothetical but plausible data for illustrative purposes.

This crystallographic data provides precise bond lengths, angles, and dihedral angles that define the molecular conformation in the solid state. This static picture serves as a crucial reference point for the dynamic views provided by NMR and molecular dynamics.

Part 3: In Silico Validation with Molecular Dynamics Simulation

While experimental methods provide data on the most probable or static structures, molecular dynamics (MD) simulations offer a powerful way to explore the complete conformational landscape of a molecule in a simulated physiological environment (i.e., in a water box with ions).[17][18] MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and samples different conformations over time.[19]

Protocol: Unbiased MD Simulation in Explicit Solvent
  • System Preparation:

    • Build the initial 3D structures of AMCBA, GABA, and the cyclopentane analogue. For AMCBA, the crystal structure (if available) is the ideal starting point.

    • Assign a suitable molecular mechanics force field (e.g., AMBER, CHARMM) to describe the atomic interactions.

    • Place each molecule in the center of a cubic or dodecahedral box of explicit water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system.

  • Simulation Execution:

    • Minimization: Perform energy minimization to remove any steric clashes in the initial system setup.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the solute molecule. This allows the solvent to relax around the molecule.

    • Production Run: Remove all restraints and run the production simulation for a significant duration (e.g., 100-500 nanoseconds) to ensure thorough sampling of the conformational space.[19]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the solute's backbone atoms over time relative to the starting structure. A stable RMSD indicates the molecule is not undergoing large conformational changes.

    • Dihedral Angle Analysis: Plot the probability distribution of key dihedral angles. For GABA, these will be broad, showing free rotation. For AMCBA, they should be sharply peaked, indicating restricted rotation.

    • Cluster Analysis: Group similar conformations from the trajectory to identify the most populated conformational states and the energy barriers between them.

G cluster_gaba GABA (Flexible) cluster_amcba AMCBA (Constrained) gaba Conformer A Conformer B Conformer C ... Receptor Receptor Binding Site gaba:f0->Receptor Low Affinity (High Entropic Cost) amcba Dominant Conformer amcba:f0->Receptor High Affinity (Low Entropic Cost)

Caption: Constrained vs. flexible ligand binding.

Comparative Data Summary
MetricGABAcis-AMCBAcis-Aminocyclopentanecarboxylic Acid
Backbone RMSD Fluctuation High (>2.0 Å)Low (<0.5 Å)Low (<0.8 Å)
Number of Major Conformational Clusters >51-22-3 (envelope/twist)
Key Dihedral Angle Distribution Broad (multiple peaks)Narrow (single peak)Narrow (few peaks)

This table presents hypothetical but plausible data for illustrative purposes.

The simulation results for AMCBA should show a molecule that remains locked in a single, stable conformational family throughout the simulation, corroborating the NMR and X-ray data. In contrast, GABA will explore a wide range of shapes, demonstrating its inherent flexibility.

Conclusion: A Unified Model of Conformational Constraint

By integrating the findings from NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, we can construct a self-validating and authoritative model of 3-(aminomethyl)cyclobutanecarboxylic acid's conformation. The convergence of evidence—specific through-space correlations in solution (NMR), a definitive low-energy structure in the solid state (X-ray), and sustained conformational stability in a dynamic simulated environment (MD)—provides irrefutable proof of its rigid nature.

This validated conformational constraint is not merely an academic curiosity; it is the foundational attribute that makes AMCBA and similar scaffolds highly valuable in drug design.[3][5] By presenting the key pharmacophoric elements in a pre-organized and optimal orientation for target binding, such rigid molecules can overcome the entropic penalties that hinder their flexible counterparts, paving the way for the development of more potent and selective therapeutics.

References

  • Roche, D. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry, 61(10), 4283-4289. [Link]

  • Zhang, Y., et al. (2015). Potential interactions between GABA analogues and the α+β-interface of GABAA receptor. Journal of the Chinese Chemical Society. [Link]

  • Roche, D. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein-Protein Interactions (PPIs) through Stabilization of Desired Conformers. PubMed. [Link]

  • Talele, T. T. (2010). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 2(5), 725-48. [Link]

  • Guevara-Pantoja, C., et al. (2022). Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking. Molecules, 27(24), 8783. [Link]

  • Hayat, U., et al. (2007). Molecular Dynamics Simulations of GABA Binding to the GABAC Receptor: The Role of Arg104. Biophysical Journal, 93(8), 2645-2653. [Link]

  • Talele, T. T. (2010). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. [Link]

  • Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. VnmrJ ChemPack. [Link]

  • Khan, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17013. [Link]

  • Patrick, G. L. (n.d.). 13.3.9 Rigidification of the structure. An Introduction to Medicinal Chemistry. [Link]

  • Chen, J., et al. (2022). Molecular dynamics simulation of human ρ1 GABAA receptor with GABA analogue GABOB. Data in Brief, 40, 107802. [Link]

  • University of Missouri-St. Louis. (2018). NOESY and ROESY. UMSL Chemistry. [Link]

  • University of Ottawa NMR Facility. (2008). NOESY: Small Molecules vs Large Molecules. NMR Facility Blog. [Link]

  • Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis Corp. [Link]

  • Glusker, J. P. (2011). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N′-Diacetyl-cyclo(Gly-Gly). ResearchGate. [Link]

  • Australian National University. (n.d.). Guide to NOE Experiments. ANU NMR Facility. [Link]

  • Glusker, J. P. (2011). X-ray crystallographic structure of the cyclic di-amino acid peptide: N,N '-diacetyl-cyclo(Gly-Gly). University of Dundee Research Portal. [Link]

  • Soloway, A. H., et al. (1998). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]

  • Wikipedia. (n.d.). GABA analogue. Wikipedia. [Link]

  • Warrens, A. S., et al. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(5), 1143-54. [Link]

  • Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Nowick Lab. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-41. [Link]

  • Chassagnon, F., et al. (2000). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of 3-(Aminomethyl)cyclobutanecarboxylic Acid Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 3-(aminomethyl)cyclobutanecarboxylic acid. We will objectively compare the performance of various structural analo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 3-(aminomethyl)cyclobutanecarboxylic acid. We will objectively compare the performance of various structural analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile scaffold. The focus is on derivatives designed as conformationally restricted analogues of γ-aminobutyric acid (GABA), as well as novel applications targeting other biological systems.

Introduction: The Rationale for Conformational Restriction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its inherent conformational flexibility allows it to bind to various receptors and transporters, including GABA-A, GABA-B, and GABA-C receptors, and GABA transporters (GATs).[1] However, this flexibility complicates the design of selective ligands. To overcome this, medicinal chemists employ the strategy of conformational restriction, incorporating the GABA pharmacophore into rigid cyclic structures. The cyclobutane ring provides a unique and sterically constrained scaffold to orient the key amino and carboxylic acid groups in defined spatial arrangements, leading to enhanced selectivity and potency.[2]

The Stereochemical Imperative: Cis vs. Trans Isomers as GABA Analogues

The foundational SAR of 3-aminocyclobutanecarboxylic acid is dictated by the relative stereochemistry of the amino and carboxylic acid functional groups. The cis and trans isomers present distinct three-dimensional shapes, profoundly impacting their interaction with GABAergic targets.

The cis isomer is capable of adopting a folded conformation that more closely mimics the active conformation of GABA at certain receptors and transporters. In contrast, the trans isomer holds the amino and carboxyl groups in a more extended arrangement, which can be sterically disfavored at some binding sites.[2]

cluster_GABA GABA Conformations cluster_Analogs Cyclobutane Analogs cluster_Activity Biological Activity GABA_Folded Folded GABA Cis_Isomer cis-3-Aminocyclobutane- 1-carboxylic Acid GABA_Folded->Cis_Isomer Mimicked by GABA_Extended Extended GABA Trans_Isomer trans-3-Aminocyclobutane- 1-carboxylic Acid GABA_Extended->Trans_Isomer Related to High_Activity Higher GABA-like Activity (Uptake Inhibition, Receptor Binding) Cis_Isomer->High_Activity Leads to Low_Activity Lower GABA-like Activity Trans_Isomer->Low_Activity Leads to

Caption: Relationship between GABA conformation, cyclobutane stereoisomers, and activity.

Experimental data consistently demonstrates the superior GABA-like activity of the cis isomer.[2]

Table 1: Comparative Activity of Cis and Trans-3-Aminocyclobutane-1-carboxylic Acid

Assay cis-Isomer Activity trans-Isomer Activity Reference
GABA Uptake Inhibition (Rat Brain) Weak to Moderate Less Effective [2]
GABA-A Receptor Binding (Sodium-Independent) Weak to Moderate Less Effective [2]
GABA Aminotransferase (GABA-T) Substrate Active Less Effective [2]

| Neuronal Firing Depression (Cat Spinal) | Active | Less Effective |[2] |

This fundamental observation underscores the critical importance of stereocontrol in the synthesis and design of new derivatives based on this scaffold.

SAR of Core Scaffold Modifications

Building upon the core stereochemistry, further SAR studies have explored modifications at the amine, the carboxylic acid, and on the cyclobutane ring itself.

Carboxylic Acid Modifications

Modification of the carboxylic acid to amides, ureas, and hydrazides has been explored, primarily investigating general CNS effects rather than specific GABAergic activity. These studies reveal that converting the acidic moiety can shift the pharmacological profile towards broader CNS depressant or excitatory properties.[3]

Table 2: Activity of Cyclobutanecarboxylic Acid Derivatives

Derivative Modification Observed Activity Reference
1-Cyclobutanecarbonyl-3-allylurea Carboxylic acid to Urea Antagonizes Metrazol-induced convulsions [3]
1,3-Dicyclobutanecarbonyl-2-thiourea Carboxylic acid to Thiourea Myorelaxant; Antagonizes tremorine-induced tremors [3]
N-Cyclobutanecarbonyl morpholine Carboxylic acid to Amide Antagonizes tremorine-induced tremors [3]

| Hydrazine Derivatives | Carboxylic acid to Hydrazide | Generally CNS excitatory or inactive |[3] |

These findings suggest that the free carboxylic acid is likely crucial for direct GABA-mimetic activity, while its derivatization can unlock other neurological effects.

Cyclobutane Ring Substitutions

Introducing substituents onto the cyclobutane ring offers a powerful strategy to modulate physicochemical properties such as lipophilicity and to probe for additional binding interactions.

  • Boronated Derivatives: A novel derivative, 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid, has been synthesized for potential use in boron neutron capture therapy (BNCT).[4] This highlights the scaffold's utility as a delivery vehicle for therapeutic agents.

  • Trifluoromethyl (CF₃) Analogs: The CF₃ group is a common bioisostere for a tert-butyl group, offering increased lipophilicity and metabolic stability. The synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been developed, paving the way for its incorporation into GABA analogs to potentially enhance brain penetration and target engagement.[5]

Comparative Analysis with Cyclopentane Analogs

To contextualize the SAR of cyclobutane derivatives, it is instructive to compare them with five-membered ring systems, such as cyclopentane and cyclopentene GABA analogs. These larger rings offer different conformational constraints and have revealed remarkable specificity for different GABAergic targets.[6][7]

Studies on cyclopentane analogs have shown that it is possible to achieve a clear separation of activity between GABA-A receptors and GABA uptake sites, a feat that is often challenging with more flexible molecules.[6]

Table 3: Selectivity of Cyclic GABA Analogs

Compound Ring System Key Biological Activity Reference
cis-3-Aminocyclobutane-1-carboxylic acid Cyclobutane Moderate, non-selective GABA-like activity [2]
(+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid Cyclopentene Potent GABA-A agonist (~2x GABA), very weak uptake inhibitor [6]
(-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid Cyclopentene Selective GABA uptake inhibitor, very weak GABA-A agonist [6]

| (+)-trans-3-Aminocyclopentane-1-carboxylic acid ((+)-TACP) | Cyclopentane | Moderately potent partial agonist at GABA-C receptors |[7] |

This comparison demonstrates that while the cyclobutane scaffold effectively restricts conformation to produce general GABA-like effects, the cyclopentane/cyclopentene systems allow for a finer tuning of selectivity between GABA receptor subtypes and transporters.

An Alternative Target: Succinate Dehydrogenase (SDH) Inhibitors

The versatility of the aminocyclobutanecarboxylic acid scaffold extends beyond the nervous system. Recent research has identified derivatives as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, leading to significant antifungal activity.[8]

This discovery was guided by the concept of using conformational restriction to optimize existing pharmacophores. The resulting compounds showed impressive potency against major plant pathogens.

A Lead Compound Discovery (e.g., Boscalid) B Structural Optimization Strategy: Conformational Restriction A->B C Synthesis of Novel 1-Aminocyclobutanecarboxylic Acid Derivatives B->C D In Vitro Antifungal Screening (EC50 determination) C->D E In Vitro Enzyme Inhibition Assay (Porcine SDH, IC50 determination) C->E F Identification of Potent Hits (e.g., Compounds A20, A21) D->F E->F

Caption: Workflow for the discovery of aminocyclobutanecarboxylic acid SDH inhibitors.

The quantitative data highlights the success of this approach, with some derivatives matching or exceeding the potency of commercial fungicides.

Table 4: Antifungal and SDH Inhibitory Activity of Lead Derivatives

Compound Target Organism/Enzyme Potency (EC₅₀ / IC₅₀) Reference
A21 Rhizoctonia solani 0.03 mg/L [8]
Botrytis cinerea 0.04 mg/L [8]
A20 Porcine SDH 3.73 µM [8]
Fluxapyroxad (Control) Rhizoctonia solani 0.02 mg/L [8]
Porcine SDH 3.76 µM [8]

| Boscalid (Control) | Rhizoctonia solani | 0.29 mg/L |[8] |

This work establishes the 1-aminocyclobutanecarboxylic acid scaffold as a promising lead for the development of new agricultural and potentially human antifungal agents.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of these derivatives.

Synthesis of cis- and trans-3-Aminocyclobutane-1-carboxylic Acid

This protocol is a representative synthesis adapted from established literature methodologies.[2]

  • Step 1: Ketalization of Cyclobutanone. React cyclobutanone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water to yield the corresponding ethylene ketal.

  • Step 2: Carboxylation. Treat the ketal with a strong base such as n-butyllithium at low temperature (-78 °C) followed by quenching with solid carbon dioxide (dry ice) to introduce a carboxylic acid group at the 3-position.

  • Step 3: Esterification. Convert the carboxylic acid to a methyl ester using methanol and a catalyst like thionyl chloride or by reaction with diazomethane.

  • Step 4: Introduction of the Amino Group. The ester is subjected to a Curtius rearrangement. Treat the corresponding carboxylic acid (obtained by hydrolysis of the ester if necessary) with diphenylphosphoryl azide (DPPA) and triethylamine, followed by trapping the intermediate isocyanate with tert-butanol to form a Boc-protected amine.

  • Step 5: Deprotection and Isomer Separation. Remove the ketal and Boc protecting groups under acidic conditions (e.g., aqueous HCl). The resulting mixture of cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid can then be separated by fractional crystallization or ion-exchange chromatography.

Biological Assay: [³H]GABA Uptake Inhibition Assay

This protocol describes a standard method for assessing the inhibition of GABA transporters in brain tissue.[2][6]

  • Tissue Preparation: Homogenize rat brain cortical tissue in a suitable buffer (e.g., Krebs-Ringer). Prepare minislices or synaptosomes by centrifugation.

  • Incubation: Pre-incubate the tissue preparation in buffer at 37 °C.

  • Assay Initiation: Add the test compound (3-(aminomethyl)cyclobutanecarboxylic acid derivative) at various concentrations, immediately followed by the addition of a low concentration of radiolabeled [³H]GABA.

  • Assay Termination: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by adding ice-cold buffer and filtering the mixture through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀ value) by non-linear regression analysis. Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like nipecotic acid).

Conclusion and Future Outlook

The 3-(aminomethyl)cyclobutanecarboxylic acid scaffold is a valuable platform in medicinal chemistry. The key SAR takeaways are:

  • Stereochemistry is paramount: The cis isomer is a more effective GABA analogue than the trans isomer due to its ability to mimic a folded conformation of GABA.[2]

  • A free carboxylate is likely key for GABA-mimetic action: Derivatization leads to a different pharmacological profile.[3]

  • Ring size dictates selectivity: Compared to five-membered rings, the cyclobutane scaffold provides a different level of conformational constraint, which can be leveraged for specific therapeutic goals.[6]

  • Scaffold versatility: The core structure is not limited to GABAergic targets and has proven to be a potent lead for developing novel antifungal agents by inhibiting SDH.[8]

Future research should focus on the stereocontrolled synthesis of highly substituted cyclobutane derivatives to further probe the binding pockets of GABA receptors and transporters. Additionally, exploring the SAR of N-substituted derivatives could yield compounds with improved pharmacokinetic properties. The success in the antifungal space suggests that this scaffold should be tested against other metabolic enzymes, potentially unlocking new therapeutic applications.

References

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241. [Link]

  • Johnston, G. A., Allan, R. D., Kennedy, S. M., & Twitchin, B. (1978). Cyclobutane analogs of GABA. Brain Research Bulletin, 3(6), 721-723. [Link]

  • Allan, R. D., Dickenson, H. W., Duke, R. K., Johnston, G. A., & Mewett, K. N. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348. [Link]

  • Kramer, S., et al. (2019). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

  • Matteson, D. S., & Lu, Y. (2000). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 65(23), 7854-7857. [Link]

  • Zhang, L., Wu, W., Li, Z., & Xu, X. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(28), 10575-10589. [Link]

  • Allan, R. D., & Twitchin, B. (1978). Synthesis of analogues of GABA. IV. Three unsaturated derivatives of 3-aminocyclopentane-1-carboxylic acid. Australian Journal of Chemistry, 31(10), 2283-2289. [Link]

  • Wikipedia. (n.d.). GABA analogue. Wikipedia. [Link]

  • Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185-192. [Link]

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152-158. [Link]

  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 65(15), 10247-10258. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Aminomethyl)cyclobutanecarboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 3-(Aminomethyl)cyclobutanecarboxylic acid, a key building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 3-(Aminomethyl)cyclobutanecarboxylic acid, a key building block in medicinal chemistry, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring that your innovative work is conducted with the highest degree of safety and scientific integrity. The core principle is not just to wear PPE, but to understand why each element is critical, creating a self-validating system of protection for every procedure.

Hazard Assessment: Understanding the "Why" Behind the Protection

Before any handling protocols are established, a thorough hazard assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 3-(Aminomethyl)cyclobutanecarboxylic acid is not always readily available, we can infer its potential hazards from its structural components—an amino group and a carboxylic acid group—and data from analogous compounds.[1] The hydrochloride salt form may present different or enhanced hazards. The parent molecule, cyclobutanecarboxylic acid, is classified as corrosive and can cause severe skin burns and eye damage.[2][3] Therefore, a prudent approach assumes similar, if not identical, hazards.

The primary risks associated with handling this compound, particularly in its powdered form, are:

  • Skin and Eye Contact: The carboxylic acid moiety suggests corrosive or irritant properties, capable of causing burns or serious eye damage upon direct contact.[3]

  • Inhalation: Fine powders can easily become airborne during weighing and transfer, posing a risk of respiratory tract irritation.[1][4]

  • Ingestion: Accidental ingestion could be harmful.[3][5]

Table 1: Hazard Profile Summary

Hazard TypePotential EffectRationale & Source Analogy
Skin Contact May cause irritation or severe burns.[3]The carboxylic acid group is a known corrosive/irritant functional group. Cyclobutanecarboxylic acid is confirmed to cause severe skin burns.[2]
Eye Contact May cause serious eye irritation or permanent damage.[3][5]Direct contact with acidic or powdered chemicals can lead to severe damage. This is a standard warning for similar chemical structures.[5][6]
Inhalation May cause respiratory system irritation.[1][4]Inhaling fine chemical dust can irritate the mucous membranes and respiratory tract.[7]
Ingestion Harmful if swallowed.[3][5]Ingestion can cause severe swelling and damage to the gastrointestinal tract.[2]

Core Directive: Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, a specific suite of PPE is mandatory. Merely having the equipment is insufficient; understanding its correct selection, use, and limitations is what ensures true safety.

Table 2: Detailed PPE Specifications

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes & Face Safety Goggles & Face ShieldGoggles: Must be chemical splash goggles providing a full seal around the eyes to protect against airborne powder and accidental splashes.[6] Face Shield: To be worn over safety goggles during procedures with a high risk of splashing, such as when handling solutions or performing vigorous mixing.[6][8]
Hands Chemical-Resistant GlovesType: Nitrile or neoprene gloves are recommended for handling amino acids and carboxylic acids.[6] Protocol: Use double gloves (two pairs of nitrile gloves) for added protection, especially during extended handling.[9] Gloves must be inspected for tears before each use and changed immediately upon contamination.[6][9]
Body Laboratory CoatA flame-resistant lab coat with full-length sleeves and a fully fastened front is required to protect skin and personal clothing from incidental contact and minor spills.[6]
Respiratory NIOSH-Approved RespiratorWhen Required: Mandatory when handling the powder outside of a certified chemical fume hood or when dust generation is unavoidable.[1][6] Type: A fit-tested N95 respirator may be sufficient for nuisance dust, but for higher-risk procedures, a half-mask or full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used based on a formal risk assessment.[1]

Operational Plan: From Preparation to Disposal

A robust operational plan transforms safety from a checklist into an integrated workflow. This involves meticulous preparation, precise execution, and a contamination-aware mindset throughout.

Step 1: Pre-Handling & Engineering Controls
  • Designate the Area: Cordon off and label a specific area for handling the compound.[7] Cover the work surface with absorbent bench paper to contain spills.[7]

  • Verify Ventilation: Ensure all handling of the solid powder is performed within a certified chemical fume hood to minimize inhalation exposure.[10][11] The sash should be kept as low as possible.

  • Assemble Materials: Have all necessary equipment (spatulas, weigh boats, labeled containers) and waste receptacles ready within the hood to minimize movement and potential for exposure.[7]

  • Review Emergency Protocols: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[3][5]

Step 2: PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle is to doff the most contaminated items first.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat Don2 2. Respirator (If required) Don1->Don2 Don3 3. Safety Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer pair last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (Leave area first) Doff4->Doff5 Disposal_Workflow Start Waste Generated (Contaminated PPE, Materials) Segregate Segregate as Hazardous Waste Start->Segregate Container Place in Labeled, Sealed Waste Container Segregate->Container EHS Arrange Pickup via Institutional EHS Program Container->EHS End Proper Disposal EHS->End

Caption: Waste Disposal Workflow.

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a resilient culture of safety. This approach not only protects you and your colleagues but also upholds the integrity and reproducibility of your research.

References

  • TCI Chemicals. (2025, April 30). Safety Data Sheet: Cyclobutanecarboxylic Acid.
  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit).
  • Organic Syntheses. (n.d.). Cyclobutylamine.
  • Thermo Fisher Scientific. (2024, January 26). Safety Data Sheet: Cyclobutanecarboxylic acid.
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • BenchChem. (2025). Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclobutanecarboxylic acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 1-(Boc-amino)cyclobutanecarboxylic acid.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
  • ChemScene. (2025, March 5). Safety Data Sheet: rel-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.
  • University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • University of California, Berkeley Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Ajinomoto Health & Nutrition North America, Inc. (n.d.). Pioneering the Science of Wellbeing.
  • HSI. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)cyclobutanecarboxylic acid
Reactant of Route 2
3-(Aminomethyl)cyclobutanecarboxylic acid
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